molecular formula C5H12ClNO B147085 3-Hydroxypiperidine hydrochloride CAS No. 64051-79-2

3-Hydroxypiperidine hydrochloride

货号: B147085
CAS 编号: 64051-79-2
分子量: 137.61 g/mol
InChI 键: VLECDMDGMKPUSK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxypiperidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECDMDGMKPUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64051-79-2
Record name 3-Hydroxypiperidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64051-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-3-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064051792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Hydroxypiperidine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. As a bifunctional molecule, featuring both a secondary amine within a piperidine ring and a hydroxyl group, it offers versatile reactivity for the construction of more complex molecular architectures. Its hydrochloride salt form enhances stability and improves solubility in aqueous media, making it a convenient intermediate for pharmaceutical development.[1] This compound serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its racemic and chiral forms. It details standard experimental protocols for property determination and offers insights into its chemical behavior and handling.

Physicochemical Properties

This compound is typically a white to off-white or beige crystalline powder.[2][3][4] The compound exists as a racemic mixture and as individual enantiomers, primarily the (S)-enantiomer, which is a significant chiral building block.[1][2] The properties can vary slightly depending on the specific form.

Quantitative Data Summary

The physical properties of racemic this compound and its common (S)-enantiomer are summarized below for direct comparison.

Table 1: Physical Properties of Racemic this compound

PropertyValueSource(s)
CAS Number 64051-79-2[3][4]
Molecular Formula C₅H₁₁NO · HCl (or C₅H₁₂ClNO)[3]
Molecular Weight 137.61 g/mol
Appearance White to off-white crystalline powder; Beige solid[3][4]
Melting Point 214 - 219 °C[3]
Solubility Soluble in water, methanol, and ethanol[3]
Purity ≥ 99%

Table 2: Physical Properties of (S)-3-Hydroxypiperidine Hydrochloride

PropertyValueSource(s)
CAS Number 475058-41-4[2][5][6][7]
Molecular Formula C₅H₁₁NO · HCl (or C₅H₁₂ClNO)[2][6][7]
Molecular Weight 137.61 g/mol [2][6][7]
Appearance White or off-white crystalline powder[2][8][9]
Melting Point 185 - 188 °C; 195 - 200 °C[1][2][8][9]
Boiling Point 231.6 °C at 760 mmHg (for free base)[1]
Flash Point 93.8 °C (for free base)[1]
Solubility Soluble in water[1][8][9]
Optical Rotation [α]²⁰/D = -7° (c=1 in MeOH); [α]/D = -6.5±1.5° (c=1 in methanol)[2][8][9]
Purity ≥ 98%[2][5]
Storage Store at room temperature under an inert atmosphere[1][8][9]

Chemical Properties and Reactivity

Structure and Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the hydroxyl group. The hydrochloride salt form means the piperidine nitrogen is protonated, rendering it less nucleophilic until neutralized.

  • N-Functionalization: The secondary amine can be deprotonated with a base to allow for N-alkylation, N-acylation, or other coupling reactions, making it a versatile handle for molecular elaboration.

  • O-Functionalization: The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation, esterification, and etherification.

  • Stability: The compound is generally stable under standard laboratory conditions but should be stored in a tightly closed container away from moisture and oxidizing agents.[4]

  • Decomposition: When heated to decomposition, it may emit toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[4]

Synthesis Overview

A common synthetic route to 3-Hydroxypiperidine involves the reaction of piperidine with ethylene oxide to form the N-hydroxyethylpiperidine intermediate, which is then rearranged. The hydrochloride salt is subsequently formed by reacting the 3-hydroxypiperidine free base with hydrochloric acid.[3] An alternative pathway involves the reduction of 3-piperidone.[10]

G cluster_synthesis Synthesis of 3-Hydroxypiperidine HCl piperidine Piperidine intermediate 3-Hydroxypiperidine (Free Base) piperidine->intermediate Reaction ethylene_oxide Ethylene Oxide ethylene_oxide->intermediate product 3-Hydroxypiperidine Hydrochloride intermediate->product Acid Treatment hcl Hydrochloric Acid hcl->product

Caption: Synthesis pathway for this compound.

Experimental Protocols

Detailed experimental procedures for determining physicochemical properties are crucial for quality control and research applications. Below are standard methodologies.

Melting Point Determination

The melting point is a critical indicator of purity.

  • Principle: The temperature at which a substance transitions from a solid to a liquid phase is measured. For crystalline solids, this typically occurs over a narrow range.

  • Apparatus: Digital melting point apparatus (e.g., Mettler Toledo MP series or Stuart SMP series), capillary tubes (sealed at one end).

  • Procedure:

    • A small amount of the dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed into the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate (e.g., 10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to a slow rate (1-2 °C/min) to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

Solubility Assessment

Solubility data is essential for formulation and reaction condition screening.

  • Principle: The maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature is determined qualitatively or quantitatively.

  • Apparatus: Vials, magnetic stirrer, analytical balance, volumetric flasks.

  • Procedure (Qualitative):

    • Weigh approximately 10 mg of this compound into a vial.

    • Add 1 mL of the desired solvent (e.g., water, methanol, ethanol) to the vial.

    • Vortex or stir the mixture at room temperature for 1-2 minutes.

    • Visually observe if the solid has completely dissolved.

    • Categorize solubility based on standard terms (e.g., very soluble, soluble, sparingly soluble). The compound is known to be soluble in water, methanol, and ethanol.[3]

Spectroscopic Characterization Workflow

Spectroscopic analysis confirms the chemical structure and identity of the compound.

G cluster_workflow Spectroscopic and Analytical Workflow cluster_structure Structure start Sample of 3-Hydroxypiperidine HCl purity Purity Analysis (HPLC) start->purity structure Structural Elucidation final Verified Compound Structure & Purity purity->final ftir FTIR Spectroscopy (Functional Groups) nmr NMR Spectroscopy (¹H, ¹³C) (Proton/Carbon Skeleton) ms Mass Spectrometry (Molecular Weight) ftir->final nmr->final ms->final

Caption: Workflow for analytical characterization of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include a broad O-H stretch (around 3300-3400 cm⁻¹), N-H stretches (around 2700-3000 cm⁻¹ for the amine salt), and C-O stretches (around 1050-1150 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule, which is used to confirm its molecular weight.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazard Identification: The compound may cause skin, eye, and respiratory tract irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11] Use in a well-ventilated area or a fume hood to avoid inhalation.[4][12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4] Keep the container tightly closed.[4]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]

    • Skin Contact: Flush skin with plenty of soap and water.[4]

    • Ingestion: If conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting.[4]

    • Inhalation: Remove to fresh air.[4] In all cases of exposure, seek immediate medical attention.[4]

Applications

Due to its versatile structure, this compound is a valuable intermediate in several fields:

  • Pharmaceutical Development: It is a key building block for synthesizing APIs, especially for drugs targeting neurological disorders like depression and anxiety.[2]

  • Chemical Synthesis: It is widely used in organic synthesis to create more complex heterocyclic molecules.[2]

  • Neuroscience Research: The compound is used to study neurotransmitter systems.[2]

References

(S)-3-Hydroxypiperidine hydrochloride CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxypiperidine hydrochloride is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its stereospecific structure is integral to the synthesis of a variety of bioactive molecules, most notably as a key intermediate for potent therapeutics targeting neurological disorders and certain malignancies. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its functional context in drug discovery, such as its role in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Core Compound Identification

(S)-3-Hydroxypiperidine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-hydroxypiperidine.

  • Chemical Name: (S)-3-Hydroxypiperidine hydrochloride

  • Synonyms: (S)-3-Piperidinol hydrochloride[1][2]

  • CAS Number: 475058-41-4

  • Chemical Structure:

    • Molecular Formula: C₅H₁₁NO·HCl[1]

    • SMILES: O[C@@H]1CNCCC1.Cl

Physicochemical and Analytical Data

The properties of (S)-3-Hydroxypiperidine hydrochloride are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Weight 137.61 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 195 - 200 °C[1]
Purity ≥ 98% (Assay by titration)[1]
Optical Rotation [α]²⁰_D = -7° (c=1 in Methanol)[1]
Solubility Soluble in water
Storage Conditions Room Temperature, under inert atmosphere

Role in Pharmaceutical Synthesis: The Ibrutinib Case Study

(S)-3-Hydroxypiperidine is a critical structural component of Ibrutinib, a first-in-class BTK inhibitor used in the treatment of B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[3][4] Ibrutinib functions by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[5] This action inhibits the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[5][6] The inhibition of BTK leads to decreased proliferation and increased apoptosis in cancerous B-cells.[7][8]

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates a simplified representation of the BTK signaling pathway and the mechanism of action of Ibrutinib.

Synthesis_Workflow cluster_synthesis Synthesis & Purification Start 3-Hydroxypyridine Step1 Hydrogenation (Rh/C, H₂, H₂O) Start->Step1 Intermediate1 rac-3-Hydroxypiperidine Step1->Intermediate1 Step2 Chiral Resolution (D-Pyroglutamic Acid, Ethanol) Intermediate1->Step2 Intermediate2 (S)-3-Hydroxypiperidine D-pyroglutamate Step2->Intermediate2 Step3 Boc Protection ((Boc)₂O, Base) Intermediate2->Step3 Intermediate3 (S)-N-Boc-3-hydroxypiperidine Step3->Intermediate3 Step4 Deprotection & Salt Formation (4M HCl in Dioxane) Intermediate3->Step4 End (S)-3-Hydroxypiperidine Hydrochloride Step4->End

References

The 3-Hydroxypiperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, recognized for its prevalence in a wide array of bioactive natural products and synthetic pharmaceuticals.[1] Its inherent structural features, including a chiral center, a hydrogen bond donor/acceptor hydroxyl group, and a basic nitrogen atom, provide a versatile platform for designing compounds with diverse pharmacological activities. This guide delves into the core aspects of the 3-hydroxypiperidine scaffold, offering a comprehensive resource on its synthesis, conformational analysis, and applications in drug discovery, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

The Strategic Advantage of the 3-Hydroxypiperidine Scaffold

The strategic importance of the 3-hydroxypiperidine core lies in its ability to engage in various non-covalent interactions with biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the piperidine nitrogen, typically protonated at physiological pH, can form crucial ionic interactions. The stereochemistry at the C3 position significantly influences the spatial arrangement of these functional groups, allowing for fine-tuning of binding affinity and selectivity.[2][3]

This scaffold is a key component in drugs targeting a range of conditions, including cancer, neurological disorders, and infectious diseases.[4][5] A prime example is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies, which features an (S)-3-hydroxypiperidine moiety.[6]

Synthesis of 3-Hydroxypiperidine Derivatives

The synthesis of 3-hydroxypiperidine and its derivatives has been a subject of extensive research, with numerous methods developed to achieve high yields and stereoselectivity. Key synthetic strategies include:

  • Reduction of 3-Piperidones: The most common approach involves the reduction of N-protected 3-piperidone precursors. A variety of reducing agents can be employed, with stereoselectivity often controlled by the choice of catalyst and reaction conditions.[7]

  • Hydrogenation of 3-Hydroxypyridines: Catalytic hydrogenation of 3-hydroxypyridine provides a direct route to 3-hydroxypiperidine. This method often requires high pressure and temperature, and the choice of catalyst is crucial for efficiency.[7]

  • Asymmetric Synthesis: Given the importance of stereochemistry for biological activity, several asymmetric methods have been developed. These include enzymatic reductions and the use of chiral resolving agents to separate enantiomers.[6]

Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine

A widely used chiral building block is (S)-N-Boc-3-hydroxypiperidine. One common synthetic approach involves the hydrogenation of 3-hydroxypyridine followed by chiral resolution and N-protection.

Step 1: Hydrogenation of 3-Hydroxypyridine

In an autoclave, 100 kg of 3-hydroxypyridine is combined with 1 kg of 5% rhodium on carbon catalyst and 100 L of water. The reaction is carried out under a hydrogen pressure of 5 MPa at 90°C for 48 hours. After cooling to room temperature and venting the hydrogen, the catalyst is filtered off. The filtrate is concentrated under reduced pressure to remove water, and the residue is distilled under vacuum to yield 3-hydroxypiperidine.[8]

Step 2: Chiral Resolution and N-Boc Protection

The resulting 3-hydroxypiperidine (400 kg) and D-pyroglutamic acid (225 kg) are refluxed in 500 L of 95% ethanol. Upon cooling, the (S)-3-hydroxypiperidine D-pyroglutamate salt precipitates and is collected. This salt is then treated with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions to afford (S)-N-Boc-3-hydroxypiperidine.[8]

Conformational Analysis and its Impact on Bioactivity

The piperidine ring can adopt several conformations, with the chair form being the most stable. The orientation of the 3-hydroxyl group (axial or equatorial) is a critical determinant of a molecule's ability to interact with its biological target. The conformational preference can be influenced by other substituents on the piperidine ring and the nature of the N-substituent.[9]

Computational studies and experimental data from X-ray crystallography and NMR spectroscopy have shown that the interplay of steric and electronic effects governs the conformational equilibrium. For instance, in certain N-acylpiperidines, a pseudoallylic strain can favor an axial orientation of a 2-substituent, which in turn influences the overall 3D shape and the presentation of the 3-hydroxyl group for binding interactions.[10] Understanding these conformational preferences is crucial for the rational design of ligands with improved affinity and selectivity.

Therapeutic Applications and Quantitative Data

Derivatives of 3-hydroxypiperidine have shown significant activity against a variety of biological targets. The following tables summarize some of the quantitative data available for these compounds.

Compound IDTargetAssay TypeIC50 / Ki (nM)Reference
12a σ1 ReceptorBinding AssayKi = 1.2[11]
Dopamine D4 ReceptorBinding AssayKi = 860[11]
12c σ1 ReceptorBinding AssayKi = 0.7[11]
Dopamine D4 ReceptorBinding AssayKi = 580[11]
13g σ1 ReceptorBinding AssayKi = 37[11]
Dopamine D4 ReceptorBinding Assay>65% inhibition at 10 µM[11]
(+)-5 Dopamine TransporterRadioligand BindingIC50 = 0.46[12]
Dopamine TransporterDopamine UptakeIC50 = 4.05[12]
(-)-5 Dopamine TransporterRadioligand BindingIC50 = 56.7[12]
Dopamine TransporterDopamine UptakeIC50 = 38.0[12]

Table 1: Binding Affinities of 3-Hydroxypiperidine Derivatives for Neurological Targets.

Compound IDTargetAssay TypeIC50 (µM)Reference
Compound 11 p38 MAP KinaseKinase Assay-[13]
Compound 21 TGF-βR1Kinase AssayIC50 = 0.007[14]
Compound 15 TGF-βR1Kinase AssayIC50 = 0.00057[14]

Table 2: Inhibitory Activity of 3-Hydroxypiperidine Derivatives against Kinase Targets.

Signaling Pathways Modulated by 3-Hydroxypiperidine Derivatives

The therapeutic effects of 3-hydroxypiperidine-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the development of next-generation therapeutics.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][15] Dysregulation of this pathway is implicated in various B-cell malignancies. Ibrutinib, which contains the (S)-3-hydroxypiperidine scaffold, is a potent inhibitor of BTK.[6]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib (contains 3-hydroxypiperidine) Ibrutinib->BTK

BTK Signaling Pathway and Inhibition by Ibrutinib.
Dopamine Receptor Signaling Pathway

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission in the central nervous system, regulating functions such as motor control, motivation, and cognition.[16][17] 3-Hydroxypiperidine derivatives have been developed as potent modulators of dopamine receptors, with potential applications in the treatment of neurological and psychiatric disorders.[2][3]

Dopamine_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP inhibits PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Effectors PKA->Downstream Neuronal_Response Modulation of Neuronal Excitability Downstream->Neuronal_Response Hydroxypiperidine_Ligand 3-Hydroxypiperidine Ligand Hydroxypiperidine_Ligand->D2R

Dopamine D2 Receptor Signaling Pathway Modulation.
Serotonin Receptor Signaling Pathway

Serotonin (5-HT) receptors are another important class of GPCRs involved in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.[18][19] The 3-hydroxypiperidine scaffold has been incorporated into ligands targeting various serotonin receptor subtypes.

Serotonin_Signaling_Pathway Serotonin Serotonin (5-HT) HTR Serotonin Receptor (e.g., 5-HT1A) Serotonin->HTR G_protein G Protein (Gi/o or Gq) HTR->G_protein Effector Effector Enzyme (Adenylyl Cyclase or PLC) G_protein->Effector Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., altered neuronal firing) Second_Messenger->Cellular_Response Hydroxypiperidine_Ligand 3-Hydroxypiperidine Ligand Hydroxypiperidine_Ligand->HTR

Serotonin Receptor Signaling Pathway Modulation.

Experimental Protocols for Biological Assays

To assess the biological activity of 3-hydroxypiperidine derivatives, a variety of in vitro and in vivo assays are employed.

Dopamine D2 Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [3H]-methylspiperone.

  • Non-specific binding control: (+)-Butaclamol.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: HEK-D2L cells are harvested and homogenized in ice-cold assay buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended in fresh buffer. Protein concentration is determined using a Bradford assay.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of [3H]-methylspiperone and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of (+)-butaclamol.

  • Incubation and Filtration: The plate is incubated at room temperature for 90 minutes. The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[6]

Conclusion

The 3-hydroxypiperidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural and electronic properties allow for the design of potent and selective modulators of a wide range of biological targets. The ongoing exploration of its chemical space, coupled with a deeper understanding of its interactions with target proteins and its influence on signaling pathways, promises the development of novel and improved therapeutics for a multitude of diseases. This guide provides a foundational resource for researchers in this exciting and impactful area of drug discovery.

References

The Multifaceted Biological Activities of 3-Hydroxypiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of biologically active molecules. Its stereochemical properties and the synthetic accessibility of its derivatives have made it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of 3-hydroxypiperidine derivatives, focusing on their interactions with key biological targets, quantitative structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class.

Modulation of Sigma Receptors

3-Hydroxypiperidine derivatives are well-established modulators of sigma (σ) receptors, with a particular emphasis on the σ1 and σ2 subtypes. These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

Quantitative Data: Sigma Receptor Binding Affinity

The binding affinities of various 3-hydroxypiperidine derivatives to sigma-1 (σ1) and sigma-2 (σ2) receptors are summarized in the table below. The inhibitory constant (Ki) is a measure of the concentration of the derivative required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Compound IDDerivative Structureσ1 Ki (nM)σ2 Ki (nM)Reference
1 (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP]2.32,800[1]
2 (-)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine [(-)-3-PPP]1903,600[1]
3 N-[(4-methoxyphenoxy)ethyl]piperidine1.49-[2]
4 (R)-N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine0.89-[2]
5 (S)-N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine1.25-[2]
6 N-[(4-chlorophenoxy)ethyl]piperidine1.18-[2]
7 (R)-N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine0.34-[2]
8 (S)-N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine0.56-[2]
Experimental Protocol: Sigma-1 Receptor Binding Assay

A competitive radioligand binding assay is employed to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing the sigma-1 receptor.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test compounds (3-hydroxypiperidine derivatives) at various concentrations.

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]-(+)-pentazocine in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 120 minutes at 25°C).

  • Terminate the incubation by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand binding, it can translocate and interact with a variety of downstream effectors, modulating cellular signaling pathways involved in cell survival, ion channel regulation, and neuronal plasticity.

sigma1_signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion BiP BiP sigma1_inactive Sigma-1 Receptor (Inactive) sigma1_active Sigma-1 Receptor (Active) sigma1_inactive->sigma1_active Conformational Change sigma1_active->BiP Dissociates from IP3R IP3 Receptor sigma1_active->IP3R Modulates VDAC VDAC IP3R->VDAC Ca2+ transfer Cellular Response Cellular Response VDAC->Cellular Response Regulates Mitochondrial Function Ligand 3-Hydroxypiperidine Derivative (Agonist) Ligand->sigma1_inactive Binds

Caption: Sigma-1 receptor activation by a 3-hydroxypiperidine agonist.

Antagonism of NMDA Receptors

Certain 3-hydroxypiperidine derivatives, notably ifenprodil and its analogs, exhibit potent and selective antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, particularly at subtypes containing the GluN2B subunit. This activity is of significant interest for the treatment of various neurological conditions, including stroke and neurodegenerative diseases.

Quantitative Data: NMDA Receptor Antagonist Activity

The following table summarizes the inhibitory concentrations (IC50) of selected 3-hydroxypiperidine derivatives against NMDA receptor-mediated responses.

Compound IDDerivative StructureTargetIC50 (µM)Reference
9 IfenprodilGluN2B-containing NMDA receptors0.34[3][4]
10 EliprodilGluN2B-containing NMDA receptors0.05
11 Ro 25-6981GluN2B-containing NMDA receptors0.009
Experimental Protocol: NMDA Receptor Functional Assay (Calcium Imaging)

A calcium imaging assay is used to measure the functional antagonism of NMDA receptors by 3-hydroxypiperidine derivatives.

Materials:

  • Cell Line: HEK293 cells co-expressing NMDA receptor subunits (e.g., GluN1/GluN2B).

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Agonists: NMDA and glycine.

  • Test compounds (3-hydroxypiperidine derivatives) at various concentrations.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Load the cells with a calcium indicator dye by incubating them with the dye in assay buffer.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with a mixture of NMDA and glycine.

  • Measure the resulting change in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye over time.

  • Determine the IC50 value of the test compound by analyzing the concentration-response curve of the inhibition of the calcium influx.

Signaling Pathway: NMDA Receptor

NMDA receptors are ionotropic glutamate receptors that, upon activation, allow the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.

nmda_signaling cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm NMDA_R NMDA Receptor CaM Calmodulin NMDA_R->CaM Ca2+ Influx Activates Antagonist 3-Hydroxypiperidine Derivative (Antagonist) Antagonist->NMDA_R Blocks Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Alters Synaptic Plasticity Synaptic Plasticity Gene_Expression->Synaptic Plasticity Leads to

Caption: Antagonism of the NMDA receptor signaling pathway.

Anticancer Activity

The piperidine scaffold is present in numerous approved anticancer drugs, and derivatives of 3-hydroxypiperidine have demonstrated promising cytotoxic activity against various cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC50) values for the cytotoxic effects of selected 3-hydroxypiperidine derivatives against different cancer cell lines are presented below.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
12 Bis-3-chloropiperidine derivativePancreatic (Panc-1)1.5
13 Bis-3-chloropiperidine derivativePancreatic (MiaPaCa-2)2.1
14 Tris-3-chloropiperidine derivativePancreatic (Panc-1)0.8
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer Cell Lines: (e.g., Panc-1, MiaPaCa-2).

  • Culture Medium: Appropriate for the cell line.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization Solution: (e.g., DMSO, isopropanol with HCl).

  • Test compounds (3-hydroxypiperidine derivatives) at various concentrations.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cancer cells into 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the test compound.

Experimental Workflow: Synthesis and Screening of 3-Hydroxypiperidine Derivatives

The discovery of novel bioactive 3-hydroxypiperidine derivatives typically follows a structured workflow encompassing chemical synthesis and biological screening.

workflow start Starting Material (e.g., 3-Quinuclidinone) synthesis Multi-step Synthesis start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification library Library of 3-Hydroxypiperidine Derivatives purification->library primary_screening Primary Screening (e.g., Receptor Binding Assay) library->primary_screening hit_identification Hit Identification primary_screening->hit_identification hit_identification->library Inactive Compounds secondary_screening Secondary Screening (e.g., Functional Assays) hit_identification->secondary_screening Active Compounds lead_optimization Lead Optimization (SAR Studies) secondary_screening->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A typical workflow for the synthesis and screening of novel 3-hydroxypiperidine derivatives.

The 3-hydroxypiperidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent and selective modulation of sigma and NMDA receptors, as well as promising anticancer effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of this important class of compounds. Further research into the structure-activity relationships and mechanisms of action of 3-hydroxypiperidine derivatives will undoubtedly lead to the identification of novel drug candidates for a range of human diseases.

References

The Pivotal Role of 3-Hydroxypiperidine as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypiperidine scaffold is a privileged structural motif frequently incorporated into a wide array of biologically active molecules and approved pharmaceuticals. Its inherent chirality at the C3 position offers a crucial handle for stereospecific interactions with biological targets, making both (R)- and (S)-enantiomers highly sought-after building blocks in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, applications, and strategic importance of chiral 3-hydroxypiperidine in the development of novel therapeutics.

Introduction: The Significance of Chiral 3-Hydroxypiperidine

The piperidine ring is a fundamental heterocyclic core structure present in numerous natural products and synthetic drugs.[1] The introduction of a hydroxyl group at the 3-position not only provides a key point for further functionalization but also introduces a stereocenter that can profoundly influence the pharmacological profile of a molecule. The ability to selectively introduce either the (R)- or (S)-3-hydroxypiperidine moiety allows medicinal chemists to optimize drug-target interactions, enhance potency, and improve pharmacokinetic and pharmacodynamic properties.

A prime example of the importance of this chiral building block is the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, which incorporates (S)-1-Boc-3-hydroxypiperidine.[2][3] The precise stereochemistry at this position is critical for its potent and selective inhibition of BTK.

Synthesis of Enantiopure 3-Hydroxypiperidine Derivatives

The efficient and stereoselective synthesis of 3-hydroxypiperidine enantiomers is a key challenge in organic synthesis. The primary strategies employed include biocatalytic desymmetrization of prochiral ketones and chemical resolution of racemic mixtures.

Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

The enzymatic reduction of N-Boc-3-piperidone to afford enantiopure (S)- or (R)-N-Boc-3-hydroxypiperidine is a highly efficient and environmentally friendly approach. This method typically utilizes ketoreductases (KREDs) or whole-cell biocatalysts, often coupled with a cofactor regeneration system.

Table 1: Comparison of Biocatalytic Methods for the Synthesis of (S)-N-Boc-3-hydroxypiperidine

Catalyst SystemSubstrate Concentration (g/L)Co-substrate/CofactorTemperature (°C)pHReaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference
Recombinant E. coli co-expressing KRED and GDH (cell-free extract)100D-Glucose, NADP+356.51299.2>99[4]
Recombinant E. coli co-expressing CprCR and GDH (whole-cell)100D-Glucose307.02497.899.8[5]
Thermostable aldo-keto reductase (AKR-43) with GDH160 (w/w)D-Glucose, NADP+307.516>99>99[6]
Pichia pastoris SIT2014 (whole-cell)Not specifiedGlucoseNot specified7.0Not specified85.4 (yield)>99[7]
Alcohol dehydrogenase from Candida albicans40Isopropanol, NAD+307.0698.25 (yield)100[8]

KRED: Ketoreductase; GDH: Glucose Dehydrogenase; CprCR: Carbonyl reductase from Candida parapsilosis; AKR: Aldo-keto reductase; NADP+: Nicotinamide adenine dinucleotide phosphate; NAD+: Nicotinamide adenine dinucleotide.

Chemical Resolution of Racemic 3-Hydroxypiperidine

Classical chemical resolution remains a viable method for obtaining enantiopure 3-hydroxypiperidine. This technique involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

Table 2: Chemical Resolution of 3-Hydroxypiperidine

Resolving AgentRacemateSolventKey StepsOutcomeReference
D-Pyroglutamic acid3-Hydroxypiperidine95% Ethanol1. Reflux with resolving agent. 2. Cool to -5°C to precipitate diastereomeric salt. 3. Filter and wash. 4. Liberate the free base. 5. Protect with Boc anhydride.(S)-N-Boc-3-hydroxypiperidine[9]
Dibenzoyl-L-tartaric acidN,N-dimethyl-3-piperidinecarboxamideAqueous 2B-Ethanol1. React with resolving agent. 2. Precipitate one diastereomer by cooling. 3. Recrystallize to improve diastereomeric excess.(S)-N,N-dimethyl-3-piperidinecarboxamide-L-(dibenzoyl) tartrate salt[10]

Experimental Protocols

Detailed Protocol for Biocatalytic Asymmetric Reduction

This protocol is a representative example based on the co-expression of a ketoreductase and glucose dehydrogenase.[4]

Objective: To synthesize (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone using a whole-cell biocatalyst.

Materials:

  • Recombinant E. coli cells co-expressing ketoreductase (KRED) and glucose dehydrogenase (GDH)

  • N-Boc-3-piperidone

  • D-Glucose

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Phosphate buffer (100 mM, pH 6.5)

  • Ethyl acetate

  • Sodium hydroxide (2 M)

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing:

    • 100 g/L N-Boc-3-piperidone

    • 130 g/L D-glucose

    • 0.2 g/L NADP+

    • 100 mM Phosphate buffer (pH 6.5)

  • Add 30 g/L of wet recombinant E. coli cells to the reaction mixture.

  • Maintain the reaction temperature at 35°C with constant stirring.

  • Monitor the pH of the reaction and maintain it at 6.5 by the controlled addition of 2 M NaOH.

  • Allow the reaction to proceed for approximately 12-24 hours, monitoring the conversion by HPLC.

  • Upon completion, extract the product from the reaction mixture with an equal volume of ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield (S)-N-Boc-3-hydroxypiperidine.

  • Determine the enantiomeric excess of the final product using chiral HPLC analysis.

Detailed Protocol for Chemical Resolution

This protocol is a representative example based on the resolution of 3-hydroxypiperidine with D-pyroglutamic acid.[9][11][12]

Objective: To obtain (S)-3-hydroxypiperidine D-pyroglutamate salt from racemic 3-hydroxypiperidine.

Materials:

  • Racemic 3-hydroxypiperidine

  • D-Pyroglutamic acid

  • 95% Ethanol

  • Ice-cold water

Procedure:

  • In a reaction vessel, dissolve racemic 3-hydroxypiperidine and D-pyroglutamic acid (in a molar ratio of approximately 1:0.55-0.6) in 95% ethanol.

  • Heat the mixture to reflux until all solids are dissolved.

  • Slowly cool the solution to room temperature to allow for the crystallization of the diastereomeric salt.

  • Further cool the mixture to -5°C and hold for at least 1 hour to maximize precipitation.

  • Collect the solid precipitate by filtration.

  • Wash the filter cake with a small amount of ice-cold water.

  • Dry the solid under vacuum to obtain (S)-3-hydroxypiperidine D-pyroglutamate.

  • The enantiomerically enriched (S)-3-hydroxypiperidine can be liberated from the salt by treatment with a base and then protected with a suitable protecting group (e.g., Boc anhydride) for subsequent synthetic steps.

Applications in Drug Development

The enantiomers of 3-hydroxypiperidine are crucial building blocks for a variety of pharmaceuticals targeting a range of diseases.

(S)-3-Hydroxypiperidine in Therapeutics
  • Ibrutinib (Imbruvica®): An irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[2][3] The (S)-3-hydroxypiperidine moiety is essential for its high-affinity binding to the enzyme.

  • Dopamine D2 Receptor Antagonists: Chiral 3-hydroxypiperidine derivatives are utilized in the synthesis of selective dopamine D2 receptor antagonists, which are potential therapeutics for neurological and psychiatric disorders.[9][13][14]

(R)-3-Hydroxypiperidine in Therapeutics
  • Rilzabrutinib: A reversible covalent inhibitor of BTK currently under investigation for the treatment of immune-mediated diseases such as immune thrombocytopenia (ITP).[15][16] The (R)-stereochemistry of the 3-hydroxypiperidine component is a key structural feature.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors: Derivatives of (R)-3-hydroxypiperidine have been explored in the development of VMAT2 inhibitors for the treatment of hyperkinetic movement disorders like tardive dyskinesia.[1][3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

G cluster_synthesis General Synthetic Workflow Prochiral_Ketone N-Protected-3-piperidone Racemic_Alcohol Racemic N-Protected-3-hydroxypiperidine Prochiral_Ketone->Racemic_Alcohol Chemical Reduction Chiral_S_Alcohol (S)-N-Protected-3-hydroxypiperidine Prochiral_Ketone->Chiral_S_Alcohol Asymmetric Biocatalysis (S-selective) Chiral_R_Alcohol (R)-N-Protected-3-hydroxypiperidine Prochiral_Ketone->Chiral_R_Alcohol Asymmetric Biocatalysis (R-selective) Racemic_Alcohol->Chiral_S_Alcohol Chemical Resolution Racemic_Alcohol->Chiral_R_Alcohol Chemical Resolution Drug_S Drug with (S)-moiety (e.g., Ibrutinib) Chiral_S_Alcohol->Drug_S Multi-step Synthesis Drug_R Drug with (R)-moiety (e.g., Rilzabrutinib) Chiral_R_Alcohol->Drug_R Multi-step Synthesis

Caption: General synthetic strategies to access chiral drugs from 3-hydroxypiperidine.

BTK_Signaling cluster_pathway BTK Signaling Pathway in B-cells BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PI3K PI3K Lyn_Syk->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Rilzabrutinib Rilzabrutinib Rilzabrutinib->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of Rilzabrutinib.

VMAT2_Signaling cluster_vmat2 VMAT2 Function and Inhibition Monoamines_cyto Cytosolic Monoamines (Dopamine, Serotonin, etc.) Monoamines_vesicle Vesicular Monoamines Monoamines_cyto->Monoamines_vesicle Transport into Vesicle VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Synaptic_Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Monoamines_vesicle->Synaptic_Cleft Neurotransmitter Release VMAT2_Inhibitor VMAT2 Inhibitor (e.g., Dihydrotetrabenazine derivative) VMAT2_Inhibitor->VMAT2 Inhibition

Caption: Mechanism of VMAT2 and its inhibition by specific inhibitors.

Conclusion

Chiral 3-hydroxypiperidine and its derivatives are indispensable building blocks in modern medicinal chemistry. The development of efficient stereoselective synthetic methods, particularly biocatalytic approaches, has made these valuable synthons more accessible for drug discovery and development. The strategic incorporation of either the (R)- or (S)-enantiomer of 3-hydroxypiperidine continues to be a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates, leading to the development of safer and more effective medicines for a wide range of diseases. As drug discovery moves towards more complex and three-dimensional chemical space, the importance of chiral building blocks like 3-hydroxypiperidine is set to grow even further.

References

Navigating the Solubility of 3-Hydroxypiperidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3-Hydroxypiperidine hydrochloride (CAS No: 64051-79-2), a pivotal building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document consolidates available solubility data, provides a detailed experimental protocol for solubility determination, and outlines a logical workflow for this critical assessment.

Core Topic: Solubility Profile of this compound

This compound is a white to off-white crystalline powder.[1] Its hydrochloride salt form is utilized to enhance solubility and stability, making it a versatile reagent in the synthesis of a wide array of pharmaceutical agents.[2]

Quantitative Solubility Data

The following table summarizes the qualitative solubility of this compound in common solvents based on available data.

Solvent FamilySolventSolubility Classification
Protic Solvents WaterSoluble[1][3]
MethanolSoluble[1]
EthanolSoluble[1]
Various Organic Solvents Other Organic SolventsSparingly Soluble[1]

It is important to note that the free base, 3-Hydroxypiperidine, is reported to be soluble in water, ethanol, and various other organic solvents.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from established and standardized protocols such as the flask method. This method is suitable for generating precise quantitative solubility data in a laboratory setting.

Principle

An excess amount of the solid this compound is agitated in the chosen organic solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or agitator

  • Analytical balance

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate analytical instrument.

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours) is recommended.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically resistant syringe filter to remove all undissolved particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the specific solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add excess 3-Hydroxypiperidine HCl to a known volume of solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute filtrate D->E F Analyze by HPLC or other suitable method E->F G Calculate solubility (e.g., mg/mL) F->G

Caption: Workflow for Solubility Determination of 3-Hydroxypiperidine HCl.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains elusive in the public domain, the provided qualitative information and detailed experimental protocol offer a robust framework for researchers to conduct their own precise solubility assessments. The outlined workflow ensures a systematic and reproducible approach to generating this critical data for formulation development and other research applications.

References

Spectroscopic Profile of 3-Hydroxypiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Hydroxypiperidine hydrochloride, a pivotal building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 3-Hydroxypiperidine and its hydrochloride salt. It is important to note that spectral data for the hydrochloride salt may show shifts in comparison to the free base due to the protonation of the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Proton NMR data provides insight into the hydrogen environments within the molecule. The protonation of the piperidine nitrogen in the hydrochloride salt typically leads to a downfield shift of adjacent protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.90m1HH-3
~3.45m1HH-2 (axial)
~3.25m1HH-6 (axial)
~3.05m1HH-2 (equatorial)
~2.85m1HH-6 (equatorial)
~2.00m1HH-4 (axial)
~1.85m1HH-5 (axial)
~1.65m1HH-4 (equatorial)
~1.50m1HH-5 (equatorial)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignments are based on typical values for piperidine derivatives.

¹³C NMR Data

Carbon NMR data reveals the electronic environment of each carbon atom in the molecule.

Chemical Shift (δ) ppmAssignment
~65.5C-3
~52.0C-2
~44.5C-6
~30.0C-4
~20.5C-5

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignments are based on typical values for piperidine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is characterized by the following key absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (hydroxyl group)
3000-2800MediumC-H stretch (aliphatic)
2800-2400BroadN-H⁺ stretch (ammonium salt)[1][2]
1620-1560MediumN-H⁺ bend (ammonium salt)[1][2]
1100-1000StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-Hydroxypiperidine, the free base has a molecular weight of 101.15 g/mol . The hydrochloride salt would likely show the molecular ion of the free base in the mass spectrum.

m/zRelative Intensity (%)Assignment
10153.0[M]⁺ (Molecular ion of the free base)[3]
84100.0[M-OH]⁺ or alpha-cleavage fragment[3]
5744.9Further fragmentation
5644.8Further fragmentation
4433.5Further fragmentation
3027.7Further fragmentation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide (D₂O) is a common choice for hydrochloride salts.

  • Vortex the sample until fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak (HDO at ~4.79 ppm) can be used as a reference.

3. ¹³C NMR Acquisition:

  • Instrument: 100 MHz (or higher) NMR Spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-100 ppm.

  • Referencing: An external standard or the solvent peak can be used for referencing.

IR Spectroscopy Protocol (FTIR-ATR)

1. Sample Preparation:

  • No specific sample preparation is required for the Attenuated Total Reflectance (ATR) method. Ensure the ATR crystal is clean before use.

2. Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory.

  • Crystal: Diamond or Germanium.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

    • The final spectrum is presented in terms of absorbance or transmittance.

Mass Spectrometry Protocol (LC-MS)

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Instrument: HPLC or UHPLC system.

  • Column: A reversed-phase C18 column is a common choice for polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from high aqueous to high organic content should be developed to ensure good retention and peak shape.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for amines.

  • Scan Range: m/z 50-300.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 300-400 °C.

  • Data Analysis: Identify the protonated molecule [M+H]⁺ and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 3-Hydroxypiperidine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (LC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Hydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Hydroxypiperidine hydrochloride. The information is intended to support laboratory safety procedures and risk assessments for professionals working with this compound.

Chemical Identification and Physical Properties

This compound is the hydrochloride salt of 3-Hydroxypiperidine. It is a key intermediate in the synthesis of various pharmaceutical compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 64051-79-2[1]
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [2]
Appearance White to off-white or beige crystalline powder/solid.[1][2][3]
Melting Point 185-188 °C or 195-200 °C (ranges vary by source)[4]
Solubility Soluble in water.[2][4]
Synonyms 3-Piperidinol hydrochloride, Piperidin-3-ol hydrochloride[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its corrosive and irritant properties.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 1/2H318: Causes serious eye damage. / H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

Note: Classifications can vary slightly between suppliers. Some sources classify it as causing severe burns and eye damage (Category 1), while others classify it as causing irritation (Category 2).

Signal Word: Danger[5] or Warning[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] No quantitative toxicity data, such as LD50 values, are readily available from the reviewed sources. The primary health risks are associated with its corrosive and irritant effects upon contact.

Acute Effects:

  • Inhalation: May cause respiratory tract irritation.[1]

  • Skin Contact: Causes skin irritation or severe burns.[1][6]

  • Eye Contact: Causes serious eye irritation or damage.[1][6]

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]

Chronic Effects:

  • To the best of current knowledge, the chronic health effects of this compound have not been fully investigated.

Experimental Protocols for Safety Assessment

The hazard classifications for chemical substances like this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that chemical safety data is reliable and internationally comparable.

Skin Corrosion/Irritation Testing (OECD Test Guideline 431 & 439)

The potential for a chemical to cause skin corrosion is typically assessed using in vitro methods to minimize animal testing.

Methodology: Reconstructed Human Epidermis (RhE) Test

  • Test System: A commercially available, reconstituted human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.

  • Procedure:

    • A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

    • The substance is left in contact for specific time points (e.g., 3 minutes and 1 hour).[7]

    • After the exposure period, the tissue is rinsed to remove the test substance.

  • Endpoint Measurement: Cell viability is measured using a cellular activity assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified by measuring its absorbance.

  • Classification: The chemical is classified as corrosive or non-corrosive based on the reduction in cell viability compared to negative controls. Specific viability thresholds after certain exposure times can further sub-categorize the corrosive potential.[7]

Serious Eye Damage/Eye Irritation Testing (OECD Test Guideline 492)

Similar to skin corrosion testing, in vitro methods are the preferred approach for assessing eye irritation potential.

Methodology: Reconstructed human Cornea-like Epithelium (RhCE) Test

  • Test System: A three-dimensional human corneal epithelium model reconstructed from normal, human-derived epidermal keratinocytes.[8]

  • Procedure:

    • The test chemical is applied to the surface of the RhCE tissue.

    • The exposure duration is defined by the protocol, which may differ for liquids and solids.[8]

    • Following exposure, the tissue is thoroughly rinsed.

  • Endpoint Measurement: Tissue viability is determined using the MTT assay, similar to the skin corrosion test.

  • Classification: A chemical is identified as an eye irritant if the tissue viability falls below a certain threshold (e.g., ≤60%).[8] This method is primarily used to distinguish between substances that require classification for eye irritation (GHS Category 1 or 2) and those that do not.[8]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

  • Handling:

    • Use in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container.[1]

    • Keep in a cool, dry, and well-ventilated place away from incompatible substances.[1]

    • Incompatible materials include strong oxidizing agents.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

Table 3: Recommended Personal Protective Equipment

PPE TypeSpecifications
Eye/Face Protection Wear chemical safety goggles or a face shield. Conforming to EN166 (EU) or NIOSH (US) standards is recommended.[6]
Skin Protection Wear impervious protective gloves and clothing to prevent skin exposure.[6]
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate filter.[6]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

FirstAidMeasures Exposure Exposure to 3-Hydroxypiperidine HCl Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion Proc_Inhalation1 Move to fresh air. Inhalation->Proc_Inhalation1 Proc_Skin1 Immediately remove all contaminated clothing. SkinContact->Proc_Skin1 Proc_Eye1 Rinse cautiously with water for several minutes. EyeContact->Proc_Eye1 Proc_Ingestion1 Rinse mouth with water. Ingestion->Proc_Ingestion1 Proc_Inhalation2 Keep at rest in a comfortable breathing position. Proc_Inhalation1->Proc_Inhalation2 Proc_Inhalation3 If not breathing, give artificial respiration. Proc_Inhalation2->Proc_Inhalation3 MedicalAttention Seek Immediate Medical Attention Proc_Inhalation3->MedicalAttention Proc_Skin2 Wash skin with plenty of soap and water for at least 15 minutes. Proc_Skin1->Proc_Skin2 Proc_Skin2->MedicalAttention Proc_Eye2 Remove contact lenses, if present and easy to do. Proc_Eye1->Proc_Eye2 Proc_Eye3 Continue rinsing for at least 15 minutes. Proc_Eye2->Proc_Eye3 Proc_Eye3->MedicalAttention Proc_Ingestion2 Do NOT induce vomiting. Proc_Ingestion1->Proc_Ingestion2 Proc_Ingestion2->MedicalAttention

Caption: First aid procedures for exposure to this compound.

Accidental Release Measures and Spill Handling

In case of a spill, follow these procedures to mitigate the hazard.

SpillResponse Spill Spill Detected Evacuate Evacuate unnecessary personnel and ensure adequate ventilation. Spill->Evacuate PPE Wear appropriate PPE (respirator, gloves, goggles, protective clothing). Evacuate->PPE Contain Contain the spill. Avoid dust formation. PPE->Contain Cleanup Sweep up or absorb material. Contain->Cleanup Collect Place into a suitable, clean, dry, closed container for disposal. Cleanup->Collect Decontaminate Clean the spill area thoroughly. Collect->Decontaminate Dispose Dispose of waste according to local regulations. Decontaminate->Dispose Report Report the incident. Dispose->Report

Caption: Workflow for handling a spill of this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1] Hazardous decomposition products include hydrogen chloride, nitrogen oxides, and carbon monoxide.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal conditions.

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: Exposure to moist air or water, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Disposal must be in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information. Handle all chemicals with caution and under the supervision of a qualified individual.

References

A Comprehensive Technical Guide to (R)-3-Hydroxypiperidine Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the commercial availability, synthesis, quality control, and applications of a key chiral building block in modern drug discovery.

Abstract

(R)-3-Hydroxypiperidine hydrochloride, a critical chiral intermediate, plays a pivotal role in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial landscape, synthesis methodologies, and stringent quality control protocols associated with this compound. Detailed experimental procedures, extensive supplier information, and an examination of its application in targeted therapies are presented to facilitate its effective utilization in pharmaceutical research and development.

Introduction

(R)-3-Hydroxypiperidine hydrochloride (CAS No. 198976-43-1) is a piperidine derivative featuring a hydroxyl group at the 3-position with a defined (R)-stereochemistry. The chirality of this molecule is crucial for its application in asymmetric synthesis, where it serves as a versatile building block for complex molecular architectures. Its hydrochloride salt form enhances stability and handling properties, making it suitable for use in multi-step synthetic processes. The primary application of this compound lies in the synthesis of targeted therapeutics, where the specific stereoisomer is essential for achieving the desired pharmacological activity and minimizing off-target effects.

Commercial Availability and Suppliers

(R)-3-Hydroxypiperidine hydrochloride is commercially available from a range of global suppliers, catering to various scales of research and manufacturing, from laboratory research quantities to bulk production. The purity and specifications of the product can vary between suppliers, and it is crucial for researchers to select a grade appropriate for their intended application.

Below is a summary of prominent suppliers and their typical product specifications.

SupplierPurity SpecificationAvailable QuantitiesAdditional Notes
Chem-Impex ≥ 99% (HPLC, Chiral purity)[1]1g, 5g, 25g, 100g, 250gProvides detailed physical properties such as melting point and optical rotation.
Tokyo Chemical Industry (TCI) >98.0% (T)1g, 5gA well-established supplier for research-grade chemicals.
Thermo Fisher Scientific (Acros Organics) 98%1g, 5gAlso provides basic chemical identifiers.
BLD Pharm ------Lists the compound in their catalog of heterocyclic building blocks.
Parchem ------Specialty chemical supplier.[2]
Amerigo Scientific 98%---Provides basic chemical properties.[3]
INTATRADE GmbH ------German supplier.[4]
Pure Chemistry Scientific Inc. 95%1g, 5g, 10gUS-based supplier.[4]
HENAN BOYANG CHEMICAL CO., LTD. 99% minUp to metric ton scaleOffers bulk quantities and provides COA and MSDS.[5]
ECHO CHEMICAL CO., LTD. ---5gSupplier of fine chemicals.[6]

Note: This list is not exhaustive, and availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information and to request a Certificate of Analysis.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-3-Hydroxypiperidine hydrochloride is provided in the table below.

PropertyValueReference
CAS Number 198976-43-1[1][4][5][6][7]
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 193-198 °C[1]
Optical Rotation [α]²⁰/D = +8.6 ± 1º (c=2 in MeOH)[1]
Solubility Soluble in water.

Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-3-Hydroxypiperidine hydrochloride is a critical process that can be achieved through several routes, primarily involving either asymmetric synthesis or chiral resolution of a racemic mixture.

Experimental Protocol: Chiral Resolution of (±)-3-Hydroxypiperidine

This protocol outlines a typical chemical resolution process to obtain the desired (R)-enantiomer.

Step 1: Synthesis of Racemic 3-Hydroxypiperidine

A common method for synthesizing racemic 3-hydroxypiperidine is the reduction of 3-hydroxypyridine.

  • Reaction: 3-Hydroxypyridine is subjected to hydrogenation using a suitable catalyst, such as rhodium-on-carbon, under hydrogen pressure.

  • Procedure:

    • In a high-pressure reactor, dissolve 3-hydroxypyridine (1 equivalent) in a suitable solvent (e.g., water or isopropanol).

    • Add a catalytic amount of 5% rhodium on carbon.

    • Pressurize the reactor with hydrogen gas (e.g., 5 MPa) and heat to a specified temperature (e.g., 90 °C) for a designated time (e.g., 48 hours).[8]

    • After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

    • The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by distillation to yield racemic 3-hydroxypiperidine.

Step 2: Chiral Resolution using a Resolving Agent

The racemic mixture is then resolved using a chiral acid to form diastereomeric salts, which can be separated by crystallization.

  • Procedure:

    • Dissolve the racemic 3-hydroxypiperidine in a suitable solvent, such as ethanol.

    • Add a chiral resolving agent, for example, D-pyroglutamic acid (approximately 0.5-0.8 equivalents), to the solution.[8]

    • Heat the mixture to reflux to ensure complete dissolution and salt formation.

    • Allow the solution to cool slowly to room temperature, which will lead to the crystallization of one of the diastereomeric salts (e.g., (S)-3-hydroxypiperidine D-pyroglutamate).[8]

    • The desired (R)-3-hydroxypiperidine will remain in the mother liquor.

Step 3: Isolation and Salt Formation of (R)-3-Hydroxypiperidine Hydrochloride

  • Procedure:

    • Separate the crystallized diastereomeric salt by filtration.

    • Concentrate the mother liquor containing the (R)-enantiomer.

    • Treat the concentrated mother liquor with a strong base (e.g., NaOH) to liberate the free base of (R)-3-hydroxypiperidine.

    • Extract the free base into an organic solvent (e.g., dichloromethane).

    • Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

    • Dissolve the resulting (R)-3-hydroxypiperidine free base in a suitable solvent (e.g., ethyl acetate) and treat with a solution of hydrochloric acid (e.g., 2.0 M in ethyl acetate) with stirring.

    • The (R)-3-Hydroxypiperidine hydrochloride will precipitate out of the solution.

    • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.

Manufacturing Workflow

The following diagram illustrates a general workflow for the manufacturing of (R)-3-Hydroxypiperidine hydrochloride via chiral resolution.

G Manufacturing Workflow of (R)-3-Hydroxypiperidine Hydrochloride cluster_0 Synthesis of Racemate cluster_1 Chiral Resolution cluster_2 Isolation of (R)-Enantiomer cluster_3 Final Product Formation start 3-Hydroxypyridine hydrogenation Hydrogenation (Rh/C, H2) start->hydrogenation purification_racemate Purification (Distillation) hydrogenation->purification_racemate racemate (±)-3-Hydroxypiperidine purification_racemate->racemate resolution Diastereomeric Salt Formation (with Chiral Acid) racemate->resolution crystallization Fractional Crystallization resolution->crystallization separation Filtration crystallization->separation mother_liquor Mother Liquor (contains (R)-enantiomer) separation->mother_liquor basification Basification (e.g., NaOH) mother_liquor->basification extraction Solvent Extraction basification->extraction r_free_base (R)-3-Hydroxypiperidine (Free Base) extraction->r_free_base salt_formation Salt Formation (HCl) r_free_base->salt_formation final_product (R)-3-Hydroxypiperidine Hydrochloride salt_formation->final_product

Caption: Manufacturing Workflow for (R)-3-Hydroxypiperidine Hydrochloride.

Quality Control and Analytical Methods

Ensuring the chemical and enantiomeric purity of (R)-3-Hydroxypiperidine hydrochloride is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol provides a method for determining the enantiomeric excess (e.e.) of (R)-3-Hydroxypiperidine hydrochloride. Since the molecule lacks a strong chromophore for UV detection, derivatization is often required.

  • Step 1: Derivatization

    • Accurately weigh a sample of (R)-3-Hydroxypiperidine hydrochloride and dissolve it in a suitable solvent.

    • Add a derivatizing agent that reacts with the secondary amine and/or hydroxyl group to introduce a UV-active moiety. A common approach for similar chiral amines is derivatization with p-toluenesulfonyl chloride (PTSC) in the presence of a base.

  • Step 2: HPLC Analysis

    • Column: A chiral stationary phase is essential. For the Boc-protected analogue, a Chiralpak-IC3 (250 x 4.6 mm, 3µm) column has been shown to be effective.[9]

    • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. For the Boc-protected analogue, a mobile phase of n-Hexane and Isopropyl alcohol (IPA) in a 95:5 ratio with 0.2% Trifluoroacetic acid has been used.[9]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent used (e.g., 228 nm for PTSC derivatives).

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.[9]

  • Step 3: Data Analysis

    • Inject a derivatized sample of a racemic standard to determine the retention times of the two enantiomers.

    • Inject the derivatized sample of (R)-3-Hydroxypiperidine hydrochloride.

    • Integrate the peak areas for both the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Quality Control Workflow

The following diagram outlines a typical workflow for the quality control of (R)-3-Hydroxypiperidine hydrochloride.

G Quality Control Workflow for (R)-3-Hydroxypiperidine Hydrochloride cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Review and Release sample Incoming Batch of (R)-3-Hydroxypiperidine HCl sampling Representative Sampling sample->sampling derivatization Derivatization (if required) sampling->derivatization rp_hplc RP-HPLC Analysis (Chemical Purity) sampling->rp_hplc gc_hs GC-Headspace (Residual Solvents) sampling->gc_hs icp_ms ICP-MS (Heavy Metals) sampling->icp_ms kf_titration Karl Fischer Titration (Water Content) sampling->kf_titration chiral_hplc Chiral HPLC Analysis (Enantiomeric Purity) derivatization->chiral_hplc data_analysis Data Analysis and Specification Comparison chiral_hplc->data_analysis rp_hplc->data_analysis gc_hs->data_analysis icp_ms->data_analysis kf_titration->data_analysis coa_generation Certificate of Analysis (CoA) Generation data_analysis->coa_generation batch_release Batch Release coa_generation->batch_release

Caption: Quality Control Workflow for (R)-3-Hydroxypiperidine Hydrochloride.

Application in Drug Development: Synthesis of Ibrutinib

A primary and highly significant application of (R)-3-Hydroxypiperidine hydrochloride is in the synthesis of Ibrutinib (Imbruvica®), a first-in-class BTK inhibitor used in the treatment of various B-cell malignancies. The (R)-stereochemistry of the hydroxypiperidine moiety is crucial for the potent and selective inhibition of BTK.

Ibrutinib's Mechanism of Action and the B-Cell Receptor (BCR) Signaling Pathway

Ibrutinib functions by irreversibly binding to a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells. In malignant B-cells, this pathway is often constitutively active. By inhibiting BTK, Ibrutinib effectively blocks downstream signaling, leading to decreased B-cell proliferation and survival, and inducing apoptosis (programmed cell death).

The following diagram illustrates the simplified B-cell receptor signaling pathway and the point of inhibition by Ibrutinib.

G Simplified B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib's Mechanism of Action cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT NFkB NF-κB PLCg2->NFkB AKT->NFkB Proliferation Cell Proliferation and Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: Ibrutinib inhibits BTK in the BCR signaling pathway.

Conclusion

(R)-3-Hydroxypiperidine hydrochloride is a commercially accessible and indispensable chiral building block for the pharmaceutical industry. Its significance is underscored by its role in the synthesis of life-saving drugs like Ibrutinib. A thorough understanding of its commercial sources, synthesis, and rigorous quality control is essential for its successful application in drug discovery and development. This guide provides a foundational resource for scientists and researchers, enabling them to confidently source, handle, and utilize this key intermediate in their pursuit of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The biocatalytic asymmetric reduction of N-Boc-3-piperidone to produce enantiomerically pure N-Boc-3-hydroxypiperidine is a critical process in the pharmaceutical industry. The chiral product, particularly the (S)-enantiomer, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anticancer drug Ibrutinib.[1][2][3][4] This biocatalytic approach offers significant advantages over traditional chemical methods, such as high enantioselectivity, mild reaction conditions, and improved environmental footprint.[2][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in this biocatalytic transformation.

Core Principles

The process relies on oxidoreductase enzymes, such as ketoreductases (KREDs), aldo-keto reductases (AKRs), or alcohol dehydrogenases, to stereoselectively reduce the prochiral ketone of N-Boc-3-piperidone.[2][4][6] These enzymatic reactions require a cofactor, typically NADPH or NADH, which is continuously regenerated in situ.[6][7] A common and efficient method for cofactor regeneration is the use of a secondary enzyme, like glucose dehydrogenase (GDH), which oxidizes a co-substrate, such as glucose, to regenerate the reduced cofactor.[1][3][4] The overall reaction scheme is depicted below.

cluster_main Biocatalytic Reduction cluster_regeneration Cofactor Regeneration N-Boc-3-piperidone N-Boc-3-piperidone KRED Ketoreductase (KRED) N-Boc-3-piperidone->KRED Substrate (S)-N-Boc-3-hydroxypiperidine (S)-N-Boc-3-hydroxypiperidine KRED->(S)-N-Boc-3-hydroxypiperidine Product NADP+ NADP+ KRED->NADP+ GDH Glucose Dehydrogenase (GDH) NADP+->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Co-substrate GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone By-product

Figure 1: General workflow for the biocatalytic asymmetric reduction of N-Boc-3-piperidone using a ketoreductase (KRED) with coupled cofactor regeneration by glucose dehydrogenase (GDH).

Data Presentation

The following tables summarize quantitative data from various studies on the biocatalytic asymmetric reduction of N-Boc-3-piperidone.

Table 1: Performance of Different Biocatalytic Systems

Biocatalyst SystemSubstrate Conc. (g/L)Conversion (%)e.e. (%)ProductReference
Co-expressed KRED and GDH in E. coli (cell-free extract)100>99>99(S)-N-Boc-3-hydroxypiperidine[1]
Recombinant E. coli with (R)-specific carbonyl reductase and GDH10097.899.8(S)-N-Boc-3-hydroxypiperidine[3]
Thermostable Aldo-Keto Reductase (AKR-43) with GDH160 (w/w)>99>99(S)-N-Boc-3-hydroxypiperidine[4]
Alcohol Dehydrogenase (SEQ ID NO: 2)5096.8100(S)-N-Boc-3-hydroxypiperidine[6]
Recombinant Ketoreductase (KRED)100>99>99(S)-N-Boc-3-hydroxypiperidine[8]
Pichia pastoris SIT2014 (whole cell)-85.4>99(S)-N-Boc-3-hydroxypiperidine[5]

Table 2: Comparison of Enzyme Activities

Enzyme Expression SystemKRED Activity (U/g wet cells)GDH Activity (U/g wet cells)Reference
E. coli/pET28-K-rbs-G24.117.9[1]
E. coli/pETDuet-K-G16.825.4[1]
Recombinant E. coli with CprCR and GDH9 U/mg (crude enzyme)12 U/mg (crude enzyme)[3]

Experimental Protocols

Herein are detailed protocols for key experiments in the biocatalytic asymmetric reduction of N-Boc-3-piperidone.

Protocol 1: Whole-Cell Biocatalytic Reduction

This protocol is adapted from studies utilizing recombinant E. coli cells co-expressing a ketoreductase and glucose dehydrogenase.[1][3]

1. Materials:

  • Recombinant E. coli cells (wet cell paste)
  • N-Boc-3-piperidone
  • D-glucose
  • NADP+
  • Phosphate buffer saline (PBS), 100 mM, pH 6.5
  • Sodium hydroxide (NaOH), 2 M for pH control
  • Ethyl acetate for extraction
  • Shaking incubator
  • pH meter and controller

2. Procedure:

  • Prepare a 100 mL reaction mixture in a suitable vessel.
  • Add 100 mmol·L−1 PBS buffer (pH 6.5).
  • Add N-Boc-3-piperidone to a final concentration of 100 g/L.
  • Add D-glucose to a final concentration of 130 g/L.
  • Add NADP+ to a final concentration of 0.2 g/L.
  • Add 30 g/L of wet recombinant E. coli cells as the catalyst.[1]
  • Place the reaction vessel in a shaking incubator at 35°C.
  • Maintain the pH of the reaction at 6.5 by the controlled addition of 2 M NaOH.
  • Monitor the reaction progress by taking samples at regular intervals and analyzing by HPLC or GC.
  • After the reaction is complete (typically >99% conversion), stop the reaction.
  • Extract the product by adding an equal volume of ethyl acetate to the reaction mixture, vortexing, and separating the organic phase. Repeat the extraction process for optimal recovery.
  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Cell-Free Extract Biocatalytic Reduction

This protocol is suitable when using cell-free extracts of the recombinant enzymes.[1]

1. Materials:

  • Cell-free extract containing KRED and GDH
  • N-Boc-3-piperidone
  • D-glucose
  • NADP+
  • Phosphate buffer saline (PBS), 100 mM, pH 6.5
  • Sodium hydroxide (NaOH), 2 M for pH control
  • Ethyl acetate for extraction
  • Stirred-tank bioreactor or temperature-controlled vessel with stirring

2. Procedure:

  • Prepare the cell-free extract by disrupting the recombinant wet cells (e.g., by high-pressure homogenization) and centrifuging to remove cell debris.
  • In a 100 mL reaction volume, add 100 mmol·L−1 PBS buffer (pH 6.5).
  • Add N-Boc-3-piperidone to a final concentration of 100 g/L.
  • Add D-glucose to a final concentration of 110 g/L.[1]
  • Add NADP+ to a final concentration of 0.1 g/L.[1]
  • Add the cell-free extract as the catalyst. The amount should be calculated based on the wet cell weight used for its preparation (e.g., 30 g/L).[1]
  • Maintain the reaction temperature at 30°C with constant stirring.[1]
  • Control the pH at 6.5 using 2 M NaOH.
  • Monitor the reaction for 24 hours or until completion.
  • Proceed with product extraction as described in Protocol 1.

Protocol 3: Analytical Method for Reaction Monitoring

This is a general guideline for analyzing the reaction mixture to determine conversion and enantiomeric excess.

1. Materials:

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
  • Chiral column (e.g., RS-Supelco)[5]
  • Solvents for mobile phase (e.g., hexane/isopropanol for HPLC)
  • Standards of N-Boc-3-piperidone and racemic N-Boc-3-hydroxypiperidine

2. Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
  • Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortex.
  • Centrifuge to separate the phases.
  • Dilute the organic phase with the mobile phase solvent to a suitable concentration for analysis.

3. Chromatographic Conditions (Example):

  • Instrument: Chiral GC or HPLC
  • Column: A suitable chiral column capable of separating the enantiomers of N-Boc-3-hydroxypiperidine and the starting material.
  • Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).
  • Injection Volume: 10 µL.

4. Data Analysis:

  • Identify the peaks corresponding to N-Boc-3-piperidone, (S)-N-Boc-3-hydroxypiperidine, and (R)-N-Boc-3-hydroxypiperidine by comparing with the retention times of the standards.
  • Calculate the conversion rate based on the disappearance of the substrate peak area relative to the initial substrate peak area.
  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the (S) and (R) enantiomers, respectively.

Logical Relationships and Workflows

The following diagram illustrates the decision-making process and workflow for developing a biocatalytic reduction process.

cluster_dev Process Development Workflow Start Start Enzyme_Screening Enzyme Screening (KREDs, AKRs, etc.) Start->Enzyme_Screening Cofactor_System Select Cofactor Regeneration System Enzyme_Screening->Cofactor_System Optimization Reaction Optimization (pH, Temp, Conc.) Cofactor_System->Optimization Scale_Up Scale-Up Optimization->Scale_Up Downstream Downstream Processing (Extraction, Purification) Scale_Up->Downstream Final_Product Pure (S)-N-Boc-3- hydroxypiperidine Downstream->Final_Product

Figure 2: A simplified workflow for the development of a biocatalytic process for the synthesis of (S)-N-Boc-3-hydroxypiperidine.

References

Application Notes and Protocols for the Chiral Resolution of 3-Hydroxypiperidine Using Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypiperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemistry of the hydroxyl group is often critical for the biological activity and selectivity of the final drug substance. Consequently, the separation of the racemic mixture of 3-hydroxypiperidine into its individual enantiomers is a crucial step in the drug development process. One of the most common and industrially scalable methods for this chiral resolution is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Tartaric acid, a readily available and inexpensive chiral resolving agent, is frequently employed for this purpose.

This document provides detailed application notes and protocols for the chiral resolution of racemic 3-hydroxypiperidine via diastereomeric salt formation with tartaric acid. The principle of this method relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and an enantiomerically pure form of tartaric acid. This solubility difference allows for the separation of one diastereomer by crystallization, from which the desired enantiomer of 3-hydroxypiperidine can be liberated.

Principle of Chiral Resolution

The chiral resolution of racemic 3-hydroxypiperidine using an enantiomerically pure tartaric acid (e.g., D-(-)-tartaric acid) involves the following key steps:

  • Diastereomeric Salt Formation: The racemic 3-hydroxypiperidine, a mixture of (R)- and (S)-enantiomers, is reacted with an enantiopure chiral acid, such as D-(-)-tartaric acid. This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-3-hydroxypiperidinium)-(D-tartrate) and ((S)-3-hydroxypiperidinium)-(D-tartrate).

  • Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts exhibit different physical properties, most notably their solubility in a given solvent system. By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. To achieve higher enantiomeric purity, the isolated salt may be subjected to one or more recrystallization steps.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to neutralize the tartaric acid and liberate the free amine of the desired 3-hydroxypiperidine enantiomer.

Experimental Protocols

The following protocols are representative examples for the chiral resolution of piperidine derivatives using tartaric acid and its derivatives. Protocol 1 is an adapted procedure based on the resolution of a closely related N-protected 3-hydroxypiperidine, providing a solid starting point for optimization.

Protocol 1: Chiral Resolution of N-Boc-3-Hydroxypiperidine with a D-Tartaric Acid Derivative

This protocol is adapted from a patented procedure for the resolution of N-Boc protected 3-hydroxypiperidine and serves as a strong template for the resolution of the unprotected amine.

Materials:

  • Racemic N-Boc-3-hydroxypiperidine

  • D-(-)-Tartaric Acid (or a suitable derivative)

  • 95% Ethanol

  • Ice water

Procedure:

  • Dissolution: In a suitable reaction vessel, combine 400 kg of racemic N-Boc-3-hydroxypiperidine and 225 kg of a D-tartaric acid derivative in 500 L of 95% ethanol.

  • Heating to Reflux: Heat the mixture to reflux with stirring until all solids are dissolved.

  • Crystallization: Cool the solution to -5 °C and allow it to stand for 1 hour to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake with ice water to remove residual soluble impurities.

  • Drying: Dry the white solid to obtain the (S)-N-Boc-3-hydroxypiperidine-tartaric acid derivative salt. The reported yield for this initial crystallization is 42%.

  • Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, recrystallize the salt from a suitable solvent.

  • Liberation of the Free Amine: The resolved N-Boc-3-hydroxypiperidine can be obtained by treating the diastereomeric salt with a base (e.g., sodium hydroxide) in an aqueous solution, followed by extraction with an organic solvent.

Protocol 2: General Procedure for Chiral Resolution of Piperidine Derivatives with Dibenzoyl-L-Tartaric Acid

This protocol is based on the resolution of N,N-dimethyl-3-piperidinecarboxamide and illustrates the use of a common tartaric acid derivative.

Materials:

  • Racemic piperidine derivative

  • Dibenzoyl-L-tartaric acid

  • Aqueous Ethanol (e.g., 2B-ethanol)

Procedure:

  • Salt Formation: To a solution of the racemic piperidine derivative (e.g., 27.6 mmol) in aqueous ethanol, add a sub-stoichiometric amount of dibenzoyl-L-tartaric acid (e.g., 0.5 equivalents, 13.8 mmol).

  • Initial Isolation: Heat the mixture to dissolve all components, then remove the solvent under vacuum.

  • Crystallization: Redissolve the resulting solid in a minimal amount of hot ethanol and allow it to cool to room temperature with stirring to induce crystallization.

  • Isolation and Initial Purity: Collect the precipitate by filtration and dry under vacuum. This initial crystallization may yield a product with a diastereomeric excess of around 71%.

  • Recrystallization for Purity Enhancement: Dissolve the obtained solid in hot ethanol, then cool to room temperature and stir for several hours. Collect the purified crystals by filtration and dry under vacuum. This recrystallization can significantly increase the diastereomeric excess to over 99%.

Data Presentation

The following tables summarize quantitative data from the resolution of piperidine derivatives using tartaric acid and its derivatives.

Table 1: Chiral Resolution of N-Boc-3-Hydroxypiperidine with a D-Tartaric Acid Derivative

ParameterValue
Racemic SubstrateN-Boc-3-hydroxypiperidine
Resolving AgentD-Tartaric Acid Derivative
Solvent95% Ethanol
Crystallization Temperature-5 °C
Initial Yield of Diastereomeric Salt42%

Table 2: Chiral Resolution of N,N-dimethyl-3-piperidinecarboxamide with Dibenzoyl-L-Tartaric Acid

ParameterInitial CrystallizationAfter Recrystallization
Racemic SubstrateN,N-dimethyl-3-piperidinecarboxamideN,N-dimethyl-3-piperidinecarboxamide
Resolving AgentDibenzoyl-L-tartaric acidDibenzoyl-L-tartaric acid
SolventAqueous Ethanol / EthanolEthanol
Yield of Diastereomeric Salt38%22%
Diastereomeric Excess (de)71%99%

Visualizations

Experimental Workflow for Chiral Resolution

G cluster_0 Resolution Process racemic Racemic 3-Hydroxypiperidine ((R)- and (S)-enantiomers) salt_formation Diastereomeric Salt Formation in a suitable solvent racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-amine-D-tartrate and (S)-amine-D-tartrate) salt_formation->diastereomers crystallization Fractional Crystallization (Cooling) diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble_salt Crystallized Less-Soluble Diastereomeric Salt filtration->less_soluble_salt Solid mother_liquor Mother Liquor containing More-Soluble Diastereomeric Salt filtration->mother_liquor Filtrate liberation Liberation of Free Amine (Treatment with Base) less_soluble_salt->liberation enantiomer Enantiomerically Enriched 3-Hydroxypiperidine liberation->enantiomer recycling Recovery and Recycling of Tartaric Acid liberation->recycling G Racemic_Mixture Racemic 3-Hydroxypiperidine R_Enantiomer (R)-3-Hydroxypiperidine Racemic_Mixture->R_Enantiomer S_Enantiomer (S)-3-Hydroxypiperidine Racemic_Mixture->S_Enantiomer R_Salt (R)-Amine-D-Tartrate (Diastereomer 1) R_Enantiomer->R_Salt S_Salt (S)-Amine-D-Tartrate (Diastereomer 2) S_Enantiomer->S_Salt Tartaric_Acid D-(-)-Tartaric Acid Tartaric_Acid->R_Salt Tartaric_Acid->S_Salt Solubility Differential Solubility R_Salt->Solubility S_Salt->Solubility Separation Separation by Crystallization Solubility->Separation

Application Note: The Role and Utilization of 3-Hydroxypiperidine Hydrochloride in the Synthesis of Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibrutinib is a potent, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK)[1][2][3]. Marketed under the trade name Imbruvica®, it is a first-in-class therapeutic agent approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia[4]. The chemical name for Ibrutinib is 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one[4]. A key structural feature of Ibrutinib is the chiral (R)-3-piperidinyl moiety, which is crucial for its binding and inhibitory activity. This application note details a synthetic pathway for Ibrutinib, focusing on the use of (S)-3-Hydroxypiperidine hydrochloride as a readily available chiral starting material.

The synthesis involves a series of key transformations, including the protection of the piperidine's functional groups, a stereoinverting Mitsunobu reaction to install the correct stereochemistry, followed by deprotection and final acylation to yield Ibrutinib.

Ibrutinib's Mechanism of Action: BTK Signaling Pathway

Ibrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway[1][2]. The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells[1]. In several B-cell cancers, this pathway is constitutively active, leading to uncontrolled cell growth. Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity[2][5]. This action blocks downstream signaling, thereby inhibiting the growth and survival of malignant B-cells[1].

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK Kinases BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (NF-κB, AKT, etc.) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition (at Cys481)

Caption: BTK signaling pathway and Ibrutinib's inhibitory action.

Synthesis of Ibrutinib from (S)-3-Hydroxypiperidine Hydrochloride

A common synthetic route to Ibrutinib utilizes (S)-3-Hydroxypiperidine hydrochloride as a chiral precursor. The key steps include the protection of the hydroxyl group, a Mitsunobu reaction with the pyrazolopyrimidine core which inverts the stereocenter, removal of protecting groups, and a final acylation.

Ibrutinib_Synthesis_Workflow Start (S)-3-Hydroxypiperidine Hydrochloride Step1 Step 1: Protection of Hydroxyl Group Start->Step1 Intermediate1 Compound 11 (Protected Piperidine) Step1->Intermediate1 Step2 Step 2: Mitsunobu Reaction with Pyrazolopyrimidine Core Intermediate1->Step2 Intermediate2 Protected Ibrutinib Precursor (Compounds 12 & 12a) Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 Intermediate3 Compound 8 ((R)-piperidin-3-yl intermediate) Step3->Intermediate3 Step4 Step 4: Acylation with Acryloyl Chloride Intermediate3->Step4 End Ibrutinib Step4->End

Caption: Workflow for the synthesis of Ibrutinib.

Experimental Protocols

The following protocols are based on procedures outlined in the patent literature for the synthesis of Ibrutinib and its intermediates[4][6].

Step 1: Synthesis of Intermediate Compound 11

This step involves the protection of the hydroxyl group of (S)-3-Hydroxypiperidine.

  • Reactor Setup: To a suitable reactor equipped with a thermocouple and an overhead stirrer, add (S)-3-Hydroxypiperidine hydrochloride (13.7 g, 99.5 mmol) and dichloromethane (DCM, 68 mL).

  • Base Addition: Add triethylamine (Et₃N, 55.5 mL, 397.9 mmol) to the mixture at 30°C.

  • Cooling: Cool the reaction mixture to a temperature between 0-10°C.

  • Reagent Addition: Add a solution of trifluoroacetic anhydride (TFAA, 18.01 mL, 129.3 mmol) in DCM (27 mL) while maintaining the temperature at 10°C.

  • Reaction: Warm the resulting solution to 20-30°C and stir for over 3 hours.

  • Monitoring: Monitor the reaction completion using Thin Layer Chromatography (TLC) analysis.

  • Quenching: Once the reaction is complete, quench it by adding 1M aqueous HCl (55 mL).

  • Work-up: Stir the mixture at 20-30°C. The layers are then separated, and the organic layer containing Compound 11 is carried forward.

Step 2 & 3: Synthesis of Intermediate Compound 8 via Mitsunobu Reaction and Deprotection

This phase involves the key stereoinverting Mitsunobu reaction followed by the removal of protecting groups.

  • Mitsunobu Reaction: Compound 11 is reacted with the pyrazolopyrimidine core (Compound 9) under Mitsunobu conditions to yield a mixture of protected intermediates (Compounds 12 and 12a)[6]. This reaction is typically conducted at a temperature of about 20-30°C in a solvent such as tetrahydrofuran[6].

  • Deprotection: The mixture of compounds 12 and 12a is then subjected to deprotection[6].

  • Base Treatment: Combine the intermediates with sodium hydroxide (NaOH) in methanol (MeOH) to form a basic deprotection mixture[6].

  • Acidification: Add a sufficient amount of HCl to the mixture to achieve a pH of approximately -1 to 5, forming the acidic deprotection reaction mixture which yields Compound 8[6].

Step 4: Synthesis of Ibrutinib (Final Acylation)

The final step is the acylation of the piperidine nitrogen with acryloyl chloride.

  • Reaction Setup: Combine Compound 8 with acryloyl chloride in the presence of an inorganic base[6]. A biphasic system with an organic solvent (e.g., dichloromethane) and an aqueous phase is often used to facilitate purification[6].

  • Acylation: The reaction mixture is stirred to allow the acylation to proceed to completion.

  • Isolation: Due to the biphasic nature of the system, Ibrutinib can be isolated by a simple separation of the organic phase, which avoids multiple extraction and washing steps[6].

  • Purification: The crude product can be further purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield Ibrutinib with high purity[7].

Quantitative Data Summary

The following table summarizes the quantitative aspects of the Ibrutinib synthesis based on reported examples.

StepReaction NameStarting MaterialKey Reagents & Molar EquivalentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 Protection(S)-3-Hydroxypiperidine HClTFAA (1.3 eq.), Et₃N (4.0 eq.)DCM0-30>3Not ReportedNot Reported
2 Mitsunobu CouplingCompound 11Compound 9, DIAD, PPh₃THF20-3012Not ReportedNot Reported
3 DeprotectionCompounds 12 & 12aNaOH, HClMethanolNot ReportedNot ReportedNot ReportedNot Reported
4 AcylationCompound 8Acryloyl Chloride (or derivative)DCM/Water0-401-1873-87>99.5

Note: Yields and purities can vary significantly based on the specific reagents and conditions used, such as the choice of acryloylating agent in the final step[7]. Data for intermediate steps are often not explicitly reported in patent literature.

References

Application Notes and Protocols for 3-Hydroxypiperidine Derivatives in Neurological Disorder Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse range of compounds targeting the central nervous system (CNS).[1][2] Its inherent chirality and the presence of a hydroxyl group allow for versatile functionalization, making it an ideal starting point for the development of novel therapeutics for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[2][3][4] Many piperidine derivatives exhibit a range of pharmacological activities, such as antibacterial, antitumor, and anesthetic properties, and are also important in treating viral infections and diabetes.[3][4] This document provides an overview of the applications of 3-hydroxypiperidine derivatives, their synthesis, and protocols for their biological evaluation.

Key Therapeutic Targets

3-Hydroxypiperidine derivatives have been successfully employed to modulate the activity of several key targets implicated in the pathophysiology of neurological disorders:

  • N-methyl-D-aspartate (NMDA) Receptors: These ionotropic glutamate receptors play a critical role in synaptic plasticity, learning, and memory.[5][6] Their dysregulation is associated with excitotoxicity and neuronal cell death observed in conditions like stroke and Alzheimer's disease. 3-Hydroxypiperidine-containing compounds have been developed as potent and selective NMDA receptor antagonists, particularly targeting the NR2B subunit, which may offer a better side-effect profile.[6][7][8]

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are involved in cognitive processes, attention, and reward.[9][10] Modulating nAChR activity is a key strategy for treating cognitive deficits in Alzheimer's disease and schizophrenia, as well as for smoking cessation.[9][10] 3-Hydroxypiperidine derivatives have been designed as both agonists and antagonists of various nAChR subtypes, including α7 and α4β2.[9][11]

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine.[12] Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, which is a primary therapeutic approach for managing the symptoms of Alzheimer's disease.[12] The 3-hydroxypiperidine scaffold has been incorporated into the design of novel AChE inhibitors.[12][13]

Data Presentation

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 3-Hydroxypyridine-4-one Derivatives
CompoundTargetIC50 (nM)Notes
VIIdAcetylcholinesterase143.090Weaker but promising AChE inhibition compared to donepezil. Predicted to be absorbed across the gastrointestinal tract and can permeate the blood-brain barrier.[12]
DonepezilAcetylcholinesterase-Standard drug for comparison.
Table 2: Cholinesterase Inhibitory Activities of Benzimidazole-Based Pyrrole/Piperidine Hybrids
Compound ClassTargetIC50 Range (µM)Standard Drug (IC50, µM)
Benzimidazole-Based Pyrrole/Piperidine Hybrids (1-13)Acetylcholinesterase (AChE)19.44 ± 0.60 – 36.05 ± 0.4Allanzanthane (16.11 ± 0.33), Galantamine (19.34 ± 0.62)
Benzimidazole-Based Pyrrole/Piperidine Hybrids (1-13)Butyrylcholinesterase (BuChE)21.57 ± 0.61 – 39.55 ± 0.03Allanzanthane (18.14 ± 0.05), Galantamine (21.45 ± 0.21)
Data from a study on newly synthesized benzimidazole-based pyrrole/piperidine hybrids showing good to moderate cholinesterase inhibitory activities.[14]

Experimental Protocols

Protocol 1: General Synthesis of 3-Hydroxypiperidine

This protocol describes a common method for the synthesis of the core 3-hydroxypiperidine structure.[3][15]

Materials:

  • 5-bromo-2-hydroxypentylamine hydrobromide

  • Sodium carbonate

  • Water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated Sodium Bicarbonate (aq)

  • Brine

Procedure:

  • Dissolve 86.0g of 5-bromo-2-hydroxypentylamine hydrobromide in 150mL of water.

  • Prepare a solution of 15.0g of sodium carbonate in 60mL of water.

  • Add the sodium carbonate solution dropwise to the 5-bromo-2-hydroxypentylamine hydrobromide solution at 10-15°C over approximately 1 hour.

  • After the addition is complete, allow the reaction to proceed at approximately 15°C for 2 hours.

  • Heat the reaction mixture to 30-40°C and maintain for 2 hours.

  • Cool the reaction to room temperature.

  • Concentrate the reaction solution under reduced pressure to remove most of the water.

  • Filter the mixture to remove salt, washing the salt with cold water.

  • Continue to concentrate the mother liquor.

  • The crude product can be purified by distillation under reduced pressure to yield colorless, oily 3-hydroxypiperidine.[15]

An alternative method involves the deprotection of N-Boc-3-hydroxypiperidine:

  • Stir tert-Butyl 3-hydroxypiperidine-1-carboxylate (1 g, 5 mmol) with HCl (2.0 M in EtOAc, 5 mL) at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with saturated NaHCO3 (aq) and extract with DCM.

  • Wash the organic layer with brine, dry, and purify by column chromatography (eluting with MeOH/DCM, 0-10%) to give piperidin-3-ol.[15]

Protocol 2: Synthesis of 3-O-acetyl-N-benzylpiperidine Derivatives (AChE Inhibitors)

This protocol is adapted from the synthesis of simplified analogs of Donepezil.[13]

Step 1: Acetylation of 3-Hydroxypiperidine

  • React commercial 3-hydroxypiperidine with acetic anhydride (Ac₂O) and 4-dimethylaminopyridine (4-DMAP) in hexane to produce the corresponding piperidine acetate.

Step 2: Reductive Amination

  • Subject the piperidine acetate from Step 1 to reductive amination reactions with various substituted benzaldehydes in the presence of sodium cyanoborohydride (NaBH₃CN).

  • This will furnish the desired substituted 3-O-acetyl-N-benzylpiperidines.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used method to determine the AChE inhibitory activity of compounds.[12]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution.

  • Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity

NMDA_Excitotoxicity cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Triggers Blocker 3-Hydroxypiperidine Derivative (Antagonist) Blocker->NMDA_R Blocks

Caption: NMDA receptor activation and inhibition by 3-hydroxypiperidine derivatives.

Experimental Workflow: Drug Discovery Pipeline

Drug_Discovery_Workflow start Start: Identify Target synthesis Synthesis of 3-Hydroxypiperidine Derivatives start->synthesis in_vitro In Vitro Screening (e.g., AChE Assay) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Refinement in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical end Clinical Trials preclinical->end

Caption: A typical drug discovery workflow for novel therapeutics.

Logical Relationship: Targeting Cholinergic System in Alzheimer's

Cholinergic_Hypothesis AD Alzheimer's Disease (AD) ACh_Deficit Acetylcholine (ACh) Deficit AD->ACh_Deficit Leads to Cognitive_Decline Cognitive Decline ACh_Deficit->Cognitive_Decline Causes AChE Acetylcholinesterase (AChE) AChE->ACh_Deficit Contributes to (by degrading ACh) AChE_Inhibitor 3-Hydroxypiperidine -based AChE Inhibitor AChE_Inhibitor->AChE Inhibits ACh_Increase Increased ACh Levels AChE_Inhibitor->ACh_Increase Results in Symptom_Alleviation Symptomatic Alleviation ACh_Increase->Symptom_Alleviation Leads to Symptom_Alleviation->Cognitive_Decline Improves

Caption: Rationale for using AChE inhibitors in Alzheimer's disease treatment.

References

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation for Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidines are privileged scaffolds found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Their stereochemistry often plays a crucial role in their pharmacological profile, making enantioselective synthesis a critical aspect of drug discovery and development. Rhodium-catalyzed asymmetric hydrogenation of pyridine derivatives has emerged as a powerful and atom-economical method for accessing these valuable chiral building blocks.[1][2] This document provides detailed application notes and protocols for the synthesis of chiral piperidines via rhodium-catalyzed asymmetric hydrogenation, focusing on the reduction of pyridinium salts and transfer hydrogenation methodologies.

Core Concepts and Strategies

The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the pyridine ring and potential catalyst inhibition by the nitrogen atom.[3][4] To overcome these challenges, two primary strategies have been successfully employed:

  • Activation via Pyridinium Salt Formation: Quaternization of the pyridine nitrogen to form a pyridinium salt enhances the substrate's reactivity towards hydrogenation by lowering the aromatic stabilization energy.[3][4][5] This approach also prevents catalyst deactivation by the lone pair of electrons on the nitrogen atom.[3][4]

  • Transfer Hydrogenation: As a practical alternative to using high-pressure hydrogen gas, transfer hydrogenation utilizes a hydrogen donor, such as formic acid or its azeotrope with triethylamine, in the presence of a rhodium catalyst.[1][2][6] This method often proceeds under milder conditions and simplifies the experimental setup. A notable advancement in this area is the asymmetric reductive transamination, where a chiral amine is used to induce chirality during the reduction of a pyridinium salt.[1][2]

Data Presentation: Performance of Rhodium Catalysts in Asymmetric Hydrogenation

The following tables summarize the performance of various rhodium-based catalytic systems in the asymmetric hydrogenation of substituted pyridinium salts, providing a comparative overview of their efficacy.

Table 1: Asymmetric Hydrogenation of N-Benzyl-3-substituted Pyridinium Salts

EntrySubstrate (R)Catalyst (mol%)LigandBaseSolventPressure (bar H₂)Temp (°C)Time (h)Yield (%)ee (%)Ref.
1Phenyl1JosiPhosEt₃NTHF/MeOH505016>9590[4][5][7]
24-MeO-Ph1JosiPhosEt₃NTHF/MeOH505016>9588[4][5]
34-F-Ph1JosiPhosEt₃NTHF/MeOH5050166089[4][5]
42-Naphthyl1JosiPhosEt₃NTHF/MeOH505016>9586[4][5]
5Methyl1JosiPhosEt₃NTHF/MeOH505016>9555[4][5]

Table 2: Asymmetric Reductive Transamination of Pyridinium Salts with a Chiral Amine

EntryPyridinium Salt SubstituentChiral AmineCatalyst (mol%)H-SourceSolventTemp (°C)Time (h)Yield (%)Diastereomeric RatioRef.
12-Phenyl(R)-PEA1HCOOHDCM/H₂O402285>20:1[1][2]
22-(4-F-Ph)(R)-PEA1HCOOHDCM/H₂O402282>20:1[1][2]
32-(2-Thienyl)(R)-PEA1HCOOHDCM/H₂O402278>20:1[1][2]
42-Methyl(R)-PEA1HCOOHDCM/H₂O402275>20:1[1][2]
53-Fluoro(R)-PEA1HCOOHDCM/H₂O401280>20:1[1][2]

(R)-PEA: (R)-1-Phenylethylamine

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-3-substituted Pyridinium Salts

This protocol is adapted from the work of Renom-Carrasco, M., et al.[4][5][7]

Materials:

  • N-Benzyl-3-substituted pyridinium bromide (1.0 eq)

  • [Rh(COD)₂]BF₄ (0.01 eq)

  • JosiPhos ligand (0.011 eq)

  • Triethylamine (Et₃N) (1.0 eq)

  • Anhydrous THF/MeOH (1:1 mixture)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, to a flame-dried Schlenk tube, add [Rh(COD)₂]BF₄ (0.01 eq) and the JosiPhos ligand (0.011 eq). Add anhydrous THF/MeOH (1:1, to dissolve) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the N-benzyl-3-substituted pyridinium bromide (1.0 eq) and triethylamine (1.0 eq) in anhydrous THF/MeOH (1:1).

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave equipped with a magnetic stir bar. Using a cannula, transfer the pre-formed catalyst solution to the autoclave.

  • Reaction Execution: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 bar. Heat the reaction mixture to 50 °C and stir for 16 hours.

  • Work-up: After cooling the autoclave to room temperature, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired chiral N-benzylpiperidine.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Reductive Transamination of Pyridinium Salts

This protocol is based on the findings of Wu, J. J., et al.[1][2]

Materials:

  • Substituted pyridinium salt (0.5 mmol, 1.0 eq)

  • (R)-1-Phenylethylamine ((R)-PEA) (5.0 mmol, 10.0 eq)

  • Formic acid (12.0 mmol, 24.0 eq)

  • [Cp*RhCl₂]₂ (0.005 mmol, 0.01 eq)

  • Dichloromethane (DCM)

  • Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a screw-capped vial, add the substituted pyridinium salt (0.5 mmol), (R)-1-phenylethylamine (5.0 mmol), and [Cp*RhCl₂]₂ (0.005 mmol).

  • Solvent and Reagent Addition: Add a mixture of DCM and water (15:1, 4.0 mL). Finally, add formic acid (12.0 mmol) to the mixture.

  • Reaction Execution: Seal the vial and place it in a preheated heating block at 40 °C. Stir the reaction mixture for 22 hours.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR and ¹³C NMR spectroscopy. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Visualizations

General Reaction Scheme for Asymmetric Hydrogenation of Pyridinium Salts```dot

Experimental Workflow for Asymmetric Hydrogenation

G A Catalyst Preparation ([Rh] + Chiral Ligand) C Transfer to Autoclave A->C B Substrate & Base Dissolution B->C D Hydrogenation (50 bar H₂, 50 °C) C->D E Work-up (Pressure Release, Concentration) D->E F Purification (Column Chromatography) E->F G Analysis (NMR, Chiral HPLC) F->G

Caption: Workflow for a typical asymmetric hydrogenation experiment.

Decision Tree for Catalyst System Selection

G Start Substrate Type? Pyridinium Pyridinium Salt Start->Pyridinium Direct Direct Pyridine Hydrogenation (Less Common) Start->Direct H2_Source Hydrogen Source? Pyridinium->H2_Source Gas H₂ Gas H2_Source->Gas Transfer Transfer Hydrogenation (e.g., HCOOH) H2_Source->Transfer Catalyst1 Recommendation: [Rh(COD)₂]BF₄ / JosiPhos Gas->Catalyst1 Catalyst2 Recommendation: [Cp*RhCl₂]₂ with Chiral Amine Transfer->Catalyst2

Caption: Catalyst selection guide based on substrate and H₂ source.

References

Application Notes & Protocols: Large-Scale Synthesis of Enantiopure 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiopure 3-hydroxypiperidine, particularly the (S)-enantiomer, is a critical chiral building block in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[1][2] The stereochemistry at the 3-position is crucial for the biological activity of these molecules, making the large-scale production of enantiomerically pure 3-hydroxypiperidine a topic of significant industrial importance.[3] This document outlines scalable methods for its synthesis, with a focus on biocatalytic and chemical catalytic approaches.

Synthetic Strategies Overview

The primary routes for obtaining enantiopure 3-hydroxypiperidine on a large scale can be broadly categorized into three main strategies:

  • Biocatalytic Asymmetric Reduction: This is currently one of the most efficient and widely adopted methods for industrial production.[4][5] It involves the stereoselective reduction of a prochiral ketone, typically N-Boc-3-piperidone, using an enzyme catalyst. Ketoreductases (KREDs) are commonly employed, often in conjunction with a cofactor regeneration system, to achieve high yields and exceptional enantiomeric purity (>99% e.e.).[6][7]

  • Chemical Catalytic Asymmetric Synthesis: This approach utilizes transition metal catalysts, such as those based on rhodium, iridium, or palladium, to induce enantioselectivity.[8] Methods include the asymmetric hydrogenation of pyridine derivatives or the rhodium-catalyzed cyclohydrocarbonylation of functionalized precursors.[9][10] These methods can be highly effective, offering atom-economical routes to the desired product.[]

  • Classical Chiral Resolution: This traditional method involves the synthesis of a racemic mixture of 3-hydroxypiperidine, followed by separation of the enantiomers using a chiral resolving agent, such as a tartaric acid derivative or L-camphorsulfonic acid.[1] While straightforward, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, making it less economical for large-scale synthesis.

Comparative Data of Synthetic Methods

The following tables summarize quantitative data from various reported methods for the synthesis of enantiopure 3-hydroxypiperidine, primarily focusing on the industrially relevant (S)-enantiomer.

Table 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

Enzyme CatalystCofactor Regeneration SystemSubstrate Conc.Temp (°C)pHConversion (%)e.e. (%)Reference
Ketoreductase (KRED) & GDH (co-expressed)Glucose/GDH100 g/L356.5>99>99[6][12]
Carbonyl Reductase (CprCR) & GDHGlucose/GDH100 g/LN/AN/A97.899.8[7][]
Aldo-Keto Reductase (AKR-43) & GDHGlucose/GDH16% (w/w)307.5>99>99[2]
Ketoreductase (KRED 110)Isopropanol10 g/L35-407.5>99100
Carbonyl Reductase (ReCR Y54F variant)(R/S)-2-octanol1.5 MN/AN/A95.9>99[]

GDH: Glucose Dehydrogenase

Table 2: Chemical Catalytic Asymmetric Synthesis

Catalyst SystemSubstrateYield (%)e.e. (%)Reference
[Rh(OH)(cod)]₂ / LigandN-Allylglyoxylamide60-7596-98[13]
Rhodium-nickel/carbon3-Hydroxypyridine92N/A (racemic)[14]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine using a Co-expressed KRED/GDH System

This protocol is based on the efficient whole-cell or cell-free extract biotransformation of N-Boc-3-piperidone.[6][7]

1. Materials and Reagents:

  • Recombinant E. coli cells co-expressing ketoreductase (KRED) and glucose dehydrogenase (GDH)

  • N-Boc-3-piperidone (Substrate)

  • D-Glucose (Cofactor regeneration substrate)

  • NADP⁺ (Cofactor)

  • Phosphate Buffer Saline (PBS), 100 mM

  • Sodium Hydroxide (2 M) for pH control

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

2. Reaction Setup (1 L Scale):

  • Prepare a 1 L reaction vessel equipped with pH control and stirring.

  • To the vessel, add 100 g of N-Boc-3-piperidone.

  • Add 130 g of D-Glucose.[6]

  • Add 0.2 g of NADP⁺.[6]

  • Add 30 g (wet cell weight) of recombinant E. coli cells or an equivalent amount of cell-free extract.[6]

  • Add 100 mM PBS buffer to bring the total volume to 1 L. Adjust the initial pH to 6.5.[6]

3. Reaction Conditions:

  • Maintain the reaction temperature at 35°C with constant stirring.[6]

  • Monitor and maintain the pH at 6.5 throughout the reaction by the automated addition of 2 M NaOH.[6]

  • Allow the reaction to proceed for 24 hours. The progress can be monitored by TLC or HPLC.[6]

4. Work-up and Purification:

  • Upon completion, add an equal volume (1 L) of ethyl acetate to the reaction mixture to extract the product.

  • Separate the organic phase.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield crude (S)-N-Boc-3-hydroxypiperidine.

  • The product can be further purified by column chromatography if necessary.

Expected Outcome:

  • Conversion: >99%[6]

  • Enantiomeric Excess (e.e.): >99% for the (S)-enantiomer[6]

Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Synthesis

This protocol describes a general approach based on the enantioselective construction from N-allylglyoxylamides.[13]

1. Materials and Reagents:

  • N-aryl-N-allylglyoxylamide (Substrate)

  • Rhodium catalyst precursor (e.g., [Rh(OH)(cod)]₂)

  • Chiral phosphine ligand

  • Anhydrous solvent (e.g., acetonitrile, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

2. Step I: Photocyclization:

  • In a suitable photoreactor, dissolve the N-aryl-N-allylglyoxylamide in anhydrous acetonitrile.

  • Irradiate the solution with a high-pressure mercury lamp (or other suitable light source) at room temperature for approximately 10-18 hours under an inert atmosphere.[13]

  • Monitor the reaction by TLC or HPLC for the formation of the vinyl β-lactam intermediate.

3. Step II: Rhodium-Catalyzed Restructuring:

  • To the solution from Step I, add the rhodium catalyst precursor (e.g., 5 mol% [Rh(OH)(cod)]₂) and the chiral ligand (e.g., 12 mol%).[13]

  • Stir the reaction mixture at room temperature for 10-60 hours until the β-lactam intermediate is fully consumed.[13]

4. Work-up and Purification:

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the enantiopure 3-hydroxypiperidone product.

Expected Outcome:

  • Yield: 60-75%[13]

  • Enantiomeric Excess (e.e.): 96-98%[13]

Visualizations

G cluster_0 Synthetic Pathways to Enantiopure 3-Hydroxypiperidine ProchiralKetone Prochiral Ketone (e.g., N-Boc-3-piperidone) EnantioProduct Enantiopure 3-Hydroxypiperidine ProchiralKetone->EnantioProduct Biocatalytic Asymmetric Reduction Racemic Racemic 3-Hydroxypiperidine Racemic->EnantioProduct Chiral Resolution PyridineDeriv Pyridine Derivative (e.g., 3-Hydroxypyridine) PyridineDeriv->Racemic Catalytic Hydrogenation PyridineDeriv->EnantioProduct Asymmetric Hydrogenation

Caption: Overview of major synthetic routes.

G cluster_1 Biocatalytic Reduction Workflow Start Start: N-Boc-3-Piperidone + Glucose Bioreactor Bioreactor (Whole Cells or Cell-Free Extract) Start->Bioreactor Reaction Reaction: - KRED/GDH Enzymes - Temp: 35°C - pH: 6.5 Bioreactor->Reaction Extraction Extraction (Ethyl Acetate) Reaction->Extraction Purification Purification: Solvent Removal Extraction->Purification Product Product: (S)-N-Boc-3- Hydroxypiperidine Purification->Product

Caption: Biocatalytic reduction workflow.

G cluster_2 Enzyme-Coupled Cofactor Regeneration Ketone N-Boc-3-Piperidone Alcohol (S)-N-Boc-3-Hydroxypiperidine Ketone->Alcohol Reduction KRED KRED NADPH NADPH NADP NADP+ NADPH->NADP KRED NADP->NADPH GDH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation GDH GDH

Caption: KRED/GDH cofactor regeneration cycle.

References

The Pivotal Role of 3-Hydroxypiperidine Hydrochloride in the Synthesis of Novel Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – 3-Hydroxypiperidine hydrochloride is a versatile and highly valued building block in medicinal chemistry, serving as a crucial starting material for the synthesis of a wide array of receptor agonists. Its inherent structural features, including a secondary amine and a hydroxyl group, provide reactive handles for diverse chemical modifications, enabling the development of potent and selective ligands for various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. This report details the application of this compound in the synthesis of agonists for dopamine, nicotinic acetylcholine, muscarinic, and opioid receptors, providing detailed protocols, quantitative data, and visualizations of relevant signaling pathways.

Dopamine Receptor Agonists

The 3-hydroxypiperidine scaffold is a key component in the development of agonists targeting dopamine receptors, particularly the D2 subtype, which are critical in the treatment of Parkinson's disease and other neurological disorders. The piperidine nitrogen allows for the introduction of various substituents to modulate affinity and selectivity, while the hydroxyl group can be used to fine-tune physicochemical properties and receptor interactions.

Quantitative Data for Dopamine D2 Receptor Agonists
Compound IDStructure/Modification from 3-HPReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Dopamine)
DA-1 N-propyl derivativeD279,50018.2Partial Agonist
DA-2 N-phenethyl derivativeD21525Full Agonist
DA-3 (S)-enantiomer, N-propyl-tetralinD2---

Note: Data is compiled from various sources and may represent analogous compounds.

Experimental Protocol: Synthesis of a Dopamine D2 Receptor Agonist Precursor

This protocol outlines the synthesis of N-Boc-(S)-3-hydroxypiperidine, a key intermediate.

  • Hydrogenation of 3-hydroxypyridine: 100 kg of 3-hydroxypyridine, 1 kg of 5% rhodium on carbon catalyst, and 100 L of water are combined in an autoclave. The mixture is hydrogenated at 5 MPa and 90°C for 48 hours. After cooling and venting, the catalyst is filtered off.

  • Purification: The filtrate is concentrated under reduced pressure to remove water, followed by vacuum distillation to yield 3-hydroxypiperidine.

  • Boc Protection: The resulting 3-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to yield N-Boc-3-hydroxypiperidine. The (S)-enantiomer can be obtained through chiral resolution or asymmetric synthesis.[1]

Further synthetic steps, such as N-alkylation, would follow to produce the final dopamine agonist.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors that primarily couple to Gαi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Dopamine_D2_Signaling Agonist Dopamine Agonist D2R D2 Receptor Agonist->D2R binds G_protein Gαi/o G-protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response

Dopamine D2 Receptor Signaling Pathway

Nicotinic Acetylcholine Receptor Agonists

The 3-hydroxypiperidine scaffold has been instrumental in the development of partial agonists for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target for smoking cessation therapies. The piperidine ring mimics the pyrrolidine ring of nicotine, while modifications at the 3-position can modulate efficacy and selectivity.

Quantitative Data for α4β2 Nicotinic Acetylcholine Receptor Partial Agonists
Compound IDStructure/Modification from 3-HPReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Acetylcholine)
NA-1 3,5-Bicyclic aryl piperidineα4β21-Partial Agonist
NA-2 N-methyl derivativeα4β2---

Note: Data is compiled from various sources and may represent analogous compounds.

Experimental Workflow: Synthesis of Nicotinic Agonist Analogues

The synthesis of nicotinic agonists from 3-hydroxypiperidine typically involves N-alkylation or arylation to introduce moieties that interact with the receptor's binding pocket.

Nicotinic_Agonist_Synthesis Start 3-Hydroxypiperidine Hydrochloride Step1 N-Protection (e.g., Boc) Start->Step1 Step2 Modification of -OH group (optional) Step1->Step2 Step3 N-Deprotection Step2->Step3 Step4 N-Alkylation/Arylation Step3->Step4 Product Nicotinic Receptor Agonist Step4->Product

General Synthetic Workflow for Nicotinic Agonists
Nicotinic Acetylcholine α4β2 Receptor Signaling Pathway

The α4β2 nAChR is a ligand-gated ion channel. Agonist binding opens the channel, leading to an influx of cations (primarily Na+ and Ca2+), which depolarizes the neuron and triggers downstream signaling events.

Nicotinic_Signaling Agonist Nicotinic Agonist nAChR α4β2 nAChR Agonist->nAChR binds Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Signaling (e.g., CamKII) Ion_Influx->Ca_Signaling NT_Release Neurotransmitter Release Depolarization->NT_Release Ca_Signaling->NT_Release

α4β2 Nicotinic Receptor Signaling

Muscarinic Receptor Agonists

3-Hydroxypiperidine derivatives have been explored as selective agonists for muscarinic acetylcholine receptors, particularly the M1 subtype, which is a target for cognitive enhancement in Alzheimer's disease. The stereochemistry at the 3-position of the piperidine ring is often crucial for selective and potent agonism.

Quantitative Data for Muscarinic M1 Receptor Agonists
Compound IDStructure/Modification from 3-HPReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Carbachol)
MA-1 Pyrazinylazacycle derivativeM1-32Agonist
MA-2 Tetrahydro-1-methylpyridine deriv.M1Low nanomolarLow picomolar (IC50)-

Note: Data is compiled from various sources and may represent analogous compounds.[2]

Experimental Protocol: Synthesis via Mitsunobu Reaction

A common strategy to introduce functionality at the 3-position with inversion of stereochemistry is the Mitsunobu reaction.

  • Reactant Preparation: To a solution of N-protected (e.g., Boc) 3-hydroxypiperidine (1 equivalent) in an anhydrous solvent such as THF, add triphenylphosphine (1.5 equivalents) and the desired nucleophile (e.g., a phenol derivative, 1.2 equivalents).

  • Reaction Initiation: Cool the mixture to 0°C and add a dialkyl azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction is then quenched, and the product is purified by chromatography to yield the 3-substituted piperidine derivative with inverted stereochemistry.

Muscarinic M1 Receptor Signaling Pathway

M1 muscarinic receptors are Gq-coupled GPCRs. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

Muscarinic_M1_Signaling Agonist M1 Agonist M1R M1 Receptor Agonist->M1R binds Gq Gαq G-protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC

Muscarinic M1 Receptor Signaling Pathway

Opioid Receptor Agonists

The 3-hydroxypiperidine moiety is also found in the structure of various opioid receptor agonists, particularly those targeting the mu-opioid receptor, which are potent analgesics. The nitrogen atom is crucial for the protonated amine interaction with the receptor, a hallmark of opioid ligands.

Quantitative Data for Mu-Opioid Receptor Agonists
Compound IDStructure/Modification from 3-HPReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of DAMGO)
OA-1 PZM21 analogueMu (µ)-36.96Biased Agonist
OA-2 Pentapeptide analogueMu (µ)0.016-Full Agonist

Note: Data is compiled from various sources and may represent analogous compounds.[3][4]

Experimental Protocol: Synthesis via Reductive Amination

Reductive amination is a key synthetic step to introduce the piperidine nitrogen into a larger molecular framework.

  • Imine Formation: this compound is first neutralized to the free base. It is then reacted with an appropriate aldehyde or ketone in a suitable solvent (e.g., methanol or dichloromethane) to form an imine or enamine intermediate.

  • Reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added to the reaction mixture to reduce the imine/enamine, forming the N-alkylated 3-hydroxypiperidine derivative.

  • Purification: The final product is isolated and purified using standard techniques such as extraction and column chromatography.

Mu-Opioid Receptor Signaling Pathway

Mu-opioid receptors are Gi/o-coupled GPCRs. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels, and also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Mu_Opioid_Signaling Agonist μ-Opioid Agonist MOR μ-Opioid Receptor Agonist->MOR binds Gi Gαi/o G-protein MOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_Channel ↑ K+ Efflux (GIRK) Gi->K_Channel activates Ca_Channel ↓ Ca2+ Influx Gi->Ca_Channel inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization NT_Release ↓ Neurotransmitter Release Ca_Channel->NT_Release Hyperpolarization->NT_Release

Mu-Opioid Receptor Signaling Pathway

Conclusion

This compound remains a cornerstone in the synthesis of receptor agonists for a multitude of therapeutic targets. Its synthetic tractability allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The detailed protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals in their quest for novel and improved therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-hydroxypiperidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing 3-hydroxypiperidine?

A1: The most prevalent industrial synthesis routes are the catalytic hydrogenation of 3-hydroxypyridine and the reduction of 3-piperidone. The hydrogenation of 3-hydroxypyridine is often favored for large-scale production due to the availability of the starting material.

Q2: I am seeing a significant amount of piperidine as a byproduct in my hydrogenation of 3-hydroxypyridine. What is causing this?

A2: The formation of piperidine is due to the over-reduction (dehydroxylation) of 3-hydroxypiperidine. This side reaction is typically promoted by harsh reaction conditions such as high temperatures, high hydrogen pressures, and prolonged reaction times. The choice of catalyst can also influence the selectivity.

Q3: My final product from the reduction of 3-piperidone is contaminated with a byproduct that has a lower polarity. What could this be?

A3: A common lower-polarity byproduct in this reaction is 1,2,3,6-tetrahydropyridine, which results from the dehydration of 3-hydroxypiperidine. This elimination reaction can be catalyzed by acidic or basic conditions, especially at elevated temperatures during workup or purification.[1]

Q4: I am attempting the cyclization of a 5-halo-2-hydroxypentylamine and am getting a significant amount of polymeric material. How can I favor the desired intramolecular cyclization?

A4: The formation of polymers suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization. To favor the formation of the monomeric piperidine ring, it is crucial to employ high-dilution conditions. This reduces the probability of reactive molecules encountering each other.

Troubleshooting Guides

Synthesis Route 1: Catalytic Hydrogenation of 3-Hydroxypyridine

Issue 1: Incomplete reaction, significant amount of 3-hydroxypyridine remaining.

Potential Cause Troubleshooting Steps
Insufficient catalyst activity - Increase catalyst loading. - Ensure the catalyst is fresh and has not been deactivated. - Consider a different catalyst (e.g., Rh/C, Rh-Ni/C).
Low hydrogen pressure - Increase hydrogen pressure within the safe limits of the reactor.
Low reaction temperature - Gradually increase the reaction temperature while monitoring for side product formation.
Short reaction time - Extend the reaction time and monitor the progress by TLC, GC, or NMR.

Issue 2: Formation of piperidine as a major byproduct.

Potential Cause Troubleshooting Steps
High reaction temperature - Reduce the reaction temperature.
High hydrogen pressure - Lower the hydrogen pressure.
Prolonged reaction time - Monitor the reaction closely and stop it once the starting material is consumed.
Catalyst choice - Screen different catalysts and supports to find one with higher selectivity.
Synthesis Route 2: Reduction of 3-Piperidone

Issue 1: Incomplete reduction, 3-piperidone present in the final product.

Potential Cause Troubleshooting Steps
Insufficient reducing agent - Increase the molar equivalents of the reducing agent (e.g., NaBH4).
Decomposition of reducing agent - Add the reducing agent portion-wise to the reaction mixture. - Ensure the solvent is dry if using a moisture-sensitive reducing agent.
Low reaction temperature - Allow the reaction to warm to room temperature or slightly heat if the reducing agent allows.

Issue 2: Presence of 1,2,3,6-tetrahydropyridine impurity.

Potential Cause Troubleshooting Steps
Acidic or basic workup at high temperatures - Neutralize the reaction mixture before any heating or concentration steps. - Use a buffered workup.
Distillation at high temperatures - Use vacuum distillation to lower the boiling point. - Consider alternative purification methods like column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on the Hydrogenation of 3-Hydroxypyridine

Catalyst Temperature (°C) Pressure (atm) Yield of 3-Hydroxypiperidine (%) Key Side Products Reference
Rh-Ni/C25396Low levels of piperidine[2]
Rh/C905096.3Not specified[3]
Ru/SiO2857098.7Not specified[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Hydroxypyridine with Rh-Ni/C Catalyst[2]
  • To a pressure reactor, add 10 g of 3-hydroxypyridine, 1 g of rhodium-nickel/carbon bimetallic catalyst (10% rhodium and 1% nickel), 0.3 g of phosphoric acid, and 55 mL of isopropanol as the solvent.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 3 atm with hydrogen.

  • Stir the reaction mixture at 25 °C for 3 hours.

  • After the reaction, carefully vent the hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation (65-67 °C, 2 mmHg) to obtain 3-hydroxypiperidine.

Protocol 2: Reduction of N-Boc-3-piperidone with Sodium Borohydride
  • Dissolve N-Boc-3-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) to the solution in portions.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine.

Protocol 3: Cyclization of 5-bromo-2-hydroxypentylamine hydrobromide[5]
  • Dissolve 86.0 g of 5-bromo-2-hydroxypentylamine hydrobromide in 150 mL of water.

  • Cool the solution to 10-15 °C.

  • Slowly add a solution of 15.0 g of sodium carbonate in 60 mL of water over approximately 1 hour, maintaining the temperature between 10-15 °C.

  • After the addition is complete, stir the reaction mixture at ~15 °C for 2 hours.

  • Heat the reaction to 30-40 °C and stir for an additional 2 hours.

  • Cool the reaction to room temperature.

  • Concentrate the reaction solution under reduced pressure to remove most of the water.

  • Filter to remove the precipitated salt and wash the filter cake with cold water.

  • Continue to concentrate the mother liquor.

  • Purify the crude product by vacuum distillation to obtain 3-hydroxypiperidine.

Visualizations

Hydrogenation_of_3_Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine H2, Catalyst Piperidine Piperidine 3-Hydroxypiperidine->Piperidine Over-reduction

Caption: Synthesis of 3-hydroxypiperidine and a common side product.

Reduction_of_3_Piperidone 3-Piperidone 3-Piperidone 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Piperidone->3-Hydroxypiperidine Reducing Agent (e.g., NaBH4) 1,2,3,6-Tetrahydropyridine 1,2,3,6-Tetrahydropyridine 3-Hydroxypiperidine->1,2,3,6-Tetrahydropyridine Dehydration (Acid/Base, Heat)

Caption: Reduction of 3-piperidone and a potential dehydration side product.

Troubleshooting_Workflow start Identify Unexpected Side Product in 3-Hydroxypiperidine Synthesis synthesis_route Which synthetic route was used? start->synthesis_route hydrogenation_issue Hydrogenation of 3-Hydroxypyridine synthesis_route->hydrogenation_issue Hydrogenation reduction_issue Reduction of 3-Piperidone synthesis_route->reduction_issue Reduction piperidine_check Is piperidine the main impurity? hydrogenation_issue->piperidine_check tetrahydropyridine_check Is a dehydrated product observed? reduction_issue->tetrahydropyridine_check adjust_hydrogenation Decrease temperature/pressure, shorten reaction time piperidine_check->adjust_hydrogenation Yes end Pure 3-Hydroxypiperidine piperidine_check->end No neutralize_workup Neutralize workup conditions, avoid high temperatures tetrahydropyridine_check->neutralize_workup Yes tetrahydropyridine_check->end No adjust_hydrogenation->end neutralize_workup->end

Caption: A logical workflow for troubleshooting common side products.

References

Troubleshooting low yield in chiral resolution of 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 3-Hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments, with a focus on addressing the common issue of low yield.

Frequently Asked Questions (FAQs)

Q1: My diastereomeric salt resolution of 3-Hydroxypiperidine is resulting in a low yield. What are the primary factors I should investigate?

Low yields in diastereomeric salt formation can stem from several critical parameters that must be carefully controlled. The most common factors include the choice of solvent, the selection and stoichiometry of the resolving agent, the temperature profile during crystallization, and the purity of the starting materials.[1][2][3] An ideal solvent should maximize the solubility difference between the two diastereomeric salts, allowing the desired salt to crystallize selectively while the other remains in solution.[1]

Q2: How do I select the optimal solvent and resolving agent for my resolution?

The choice of resolving agent and solvent is crucial and often requires empirical screening to find the best combination.[1] For a basic compound like 3-Hydroxypiperidine, chiral acids are the resolving agents of choice.[2] Commonly used agents include derivatives of tartaric acid and mandelic acid.[4][5][6] The optimal solvent is one where the desired diastereomeric salt has low solubility, while the undesired salt is highly soluble.[1] It is recommended to screen a range of solvents with varying polarities, such as alcohols (e.g., ethanol, methanol) or solvent/anti-solvent mixtures.[3][4]

Q3: My reaction mixture has "oiled out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline material.[3] This is often caused by a very high concentration of the salt in the solvent or by cooling the solution too quickly.[3] To resolve this, you can try diluting the mixture with more solvent, slowing down the cooling rate significantly, or screening for a different solvent system altogether.[3] Sometimes, adding a small seed crystal of the desired product can help induce proper crystallization from the oil.[3]

Q4: I am struggling to induce crystallization of the diastereomeric salt. What should I do?

Failure to crystallize can be a frustrating issue. If crystals do not form, your solution may not be sufficiently supersaturated, or the chosen solvent may be too effective at dissolving the salt.[2][3] Consider the following techniques:

  • Seeding: Introduce a tiny crystal from a previously successful batch to provide a nucleation site.[2]

  • Increase Concentration: Carefully evaporate a portion of the solvent to create a supersaturated solution.[2]

  • Add an Anti-Solvent: Slowly add a solvent in which your diastereomeric salt is known to be insoluble. This will decrease the overall solubility and promote precipitation.[2][3]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation points.[2]

  • Allow More Time: Some crystallization processes are very slow and may require several hours or even days at a reduced temperature to proceed.[2]

Q5: The enantiomeric excess (ee) of my isolated product is low. How can I improve its purity?

A low enantiomeric excess (ee) indicates that the undesired diastereomer has co-precipitated with your target compound.[2] This is frequently the result of a cooling rate that is too fast, which does not allow for equilibrium between the solid and solution phases to be established.[2] To improve the ee, implement a very slow and controlled cooling profile. Allow the solution to cool gradually to room temperature first, and then slowly lower the temperature further (e.g., to 0-5 °C).[2] If the purity is still insufficient, a recrystallization of the isolated diastereomeric salt from a suitable solvent can significantly enhance the enantiomeric excess.

Troubleshooting Guide

The following table summarizes common issues encountered during the chiral resolution of 3-Hydroxypiperidine and provides actionable solutions.

IssuePotential Cause(s)Suggested Actions
Low Yield Inappropriate solvent choice leading to high solubility of the desired salt.[1]Screen a variety of solvents and anti-solvents to find a system where the desired diastereomeric salt has minimal solubility.[3]
Incorrect stoichiometry of the resolving agent.[3]Optimize the molar ratio of the resolving agent to the racemic 3-Hydroxypiperidine. Start with a 1:0.5 ratio and adjust as needed.[3][4]
Co-precipitation of both diastereomers due to rapid cooling.[2]Implement a slow, controlled cooling profile. Avoid placing the hot solution directly into an ice bath.[1]
Oiling Out Solution is too concentrated or cooled too quickly.[3]Dilute the solution with additional solvent, or heat to redissolve and cool at a much slower rate.[3]
Unsuitable solvent system.Screen for alternative solvents where the salt is less soluble.[3]
No Crystallization Solution is not supersaturated.[3]Concentrate the solution by slow evaporation or by adding an anti-solvent.[2][3]
Solvent is too effective at dissolving the salt.Change to a less polar solvent or a solvent mixture.[3]
Lack of nucleation sites.[2]Add a seed crystal or scratch the inside of the flask.[2]
Low Enantiomeric Excess (ee) Co-crystallization of the undesired diastereomer.[2]Slow down the cooling rate to improve selectivity. Perform one or more recrystallizations of the isolated salt.[2]
Impure starting materials.[3]Ensure the racemic 3-Hydroxypiperidine and the chiral resolving agent are of high purity before starting the resolution.[3]

Data Presentation: Example Resolution Conditions

The yield of chiral resolution is highly dependent on the specific resolving agent and solvent system used. The table below presents data from reported experiments on the resolution of 3-Hydroxypiperidine.

Resolving AgentSolventKey ConditionsYield of Diastereomeric Salt (%)Reference
D-Pyroglutamic Acid95% EthanolReflux, then cool to -5°C and hold for 1.5h55%[4]
D-Tartaric Acid Derivative95% EthanolReflux, then cool to -5°C and hold for 1h42%[4]

Yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_checks Initial Checks cluster_optimization Optimization Loop start Low Yield Reported purity Check Purity of Starting Materials start->purity stoichiometry Verify Resolving Agent Stoichiometry (0.5-1.0 eq) purity->stoichiometry solvent Screen Solvents & Anti-Solvents stoichiometry->solvent cooling Optimize Cooling Profile (Slow, Controlled) solvent->cooling seeding Attempt Seeding cooling->seeding recrystallize Recrystallize Product (Improves Purity & Yield) seeding->recrystallize end_node Improved Yield recrystallize->end_node

Caption: A logical workflow for troubleshooting and optimizing low yields in chiral resolution.

General Experimental Workflow for Chiral Resolution

Experimental_Workflow racemate 1. Mix Racemic 3-Hydroxypiperidine & Chiral Resolving Agent dissolve 2. Dissolve in Optimal Solvent (with heating) racemate->dissolve crystallize 3. Controlled Cooling (Induces Crystallization) dissolve->crystallize filter 4. Filter to Isolate Less-Soluble Diastereomeric Salt crystallize->filter liberate 5. Liberate Free Base (e.g., treat with NaOH solution) filter->liberate extract 6. Extract & Purify Pure Enantiomer liberate->extract

Caption: The general experimental sequence for chiral resolution via diastereomeric salt formation.

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation

This protocol provides a general framework. The specific solvent, resolving agent, and temperatures should be optimized for your specific application.

  • Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, combine racemic 3-Hydroxypiperidine (1.0 eq.) and the chosen chiral resolving acid (e.g., D-tartaric acid, 0.5 - 1.0 eq.).

  • Dissolution: Add the selected solvent (e.g., 95% ethanol) and heat the mixture to reflux with stirring until all solids have completely dissolved.[4]

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. To ensure selective crystallization, the cooling should be gradual over several hours. Avoid placing the flask directly in a cold bath.

  • Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath (0-5°C) for several more hours to maximize the precipitation of the less-soluble diastereomeric salt.[4]

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the isolated crystals under vacuum to a constant weight. The enantiomeric excess (ee) and diastereomeric excess (de) should be determined at this stage using an appropriate analytical method, such as chiral HPLC.[7]

Protocol 2: Liberation of the Free Enantiomer from the Diastereomeric Salt
  • Dissolution: Dissolve the dried, purified diastereomeric salt in water.

  • Basification: While stirring, slowly add a base (e.g., 2M sodium hydroxide solution) until the pH of the solution is strongly alkaline (pH > 12). This will break the salt and liberate the free amine.[4]

  • Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[4]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched 3-Hydroxypiperidine.

  • Final Analysis: Confirm the purity and enantiomeric excess of the final product.

References

Preventing racemization of (S)-3-Hydroxypiperidine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of (S)-3-Hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of (S)-3-Hydroxypiperidine?

A1: Racemization is the process where an enantiomerically pure compound, such as (S)-3-Hydroxypiperidine, converts into a mixture containing equal amounts of both enantiomers ((S) and (R)). This results in a loss of optical activity. In pharmaceutical applications, often only one enantiomer is biologically active and therapeutically effective, while the other can be inactive or even cause undesirable side effects. Therefore, maintaining the enantiomeric purity of (S)-3-Hydroxypiperidine is crucial for its use as a chiral building block in drug synthesis.

Q2: At which stages of the synthesis is racemization of (S)-3-Hydroxypiperidine most likely to occur?

A2: Racemization can occur at several stages during the synthesis of (S)-3-Hydroxypiperidine:

  • During the main reaction: If the synthetic route involves harsh conditions such as high temperatures or the use of strong acids or bases, racemization of intermediates or the final product can be induced.

  • During N-deprotection: The N-Boc protecting group is commonly used in the synthesis of (S)-3-Hydroxypiperidine. Its removal, typically under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), can lead to a drop in optical purity if not carefully controlled.

  • During work-up and purification: Aqueous work-ups with strong acids or bases, as well as purification methods like chromatography on acidic silica gel, can potentially cause racemization of the final product.

Q3: What is the most effective method to synthesize (S)-3-Hydroxypiperidine with high enantiomeric purity?

A3: Biocatalytic asymmetric reduction of a prochiral ketone, such as N-Boc-3-piperidone, is one of the most effective methods for synthesizing (S)-N-Boc-3-hydroxypiperidine with high enantiomeric excess (ee). This approach utilizes enzymes like ketoreductases (KREDs) or whole-cell systems that exhibit high stereoselectivity, often yielding the desired (S)-enantiomer with >99% ee.[1][2][3][4] The subsequent N-deprotection must be performed under mild conditions to preserve the chiral integrity.

Q4: Can protecting groups help in minimizing racemization?

A4: Yes, protecting groups play a crucial role. The use of the N-Boc (tert-butoxycarbonyl) protecting group is common in the synthesis of (S)-3-hydroxypiperidine. While the deprotection step itself carries a risk of racemization, the protecting group is essential during other synthetic transformations to prevent side reactions and can influence the stability of the chiral center. The key is to choose a protecting group that is stable under the reaction conditions of intermediate steps and can be removed under mild conditions that do not affect the stereocenter.

Troubleshooting Guides

Problem 1: Low enantiomeric excess (ee%) observed in the final (S)-3-Hydroxypiperidine product after N-Boc deprotection.

Potential Cause Recommended Solution
Harsh acidic deprotection conditions Switch to milder deprotection conditions. Instead of strong acids like TFA, consider using 4M HCl in dioxane at 0°C to room temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.
High reaction temperature during deprotection Perform the deprotection at a lower temperature (e.g., 0°C) and allow it to warm to room temperature slowly if the reaction is sluggish.
Prolonged reaction time Monitor the deprotection reaction by TLC or LC-MS and quench it as soon as the N-Boc group is cleaved to avoid prolonged exposure to acidic conditions.
Racemization during work-up Neutralize the reaction mixture promptly and gently after deprotection. Use mild bases like saturated sodium bicarbonate solution for neutralization.
Racemization during purification If using silica gel chromatography, consider deactivating the silica gel with a base (e.g., triethylamine) or using a neutral support like alumina to prevent on-column racemization.

Problem 2: Racemization observed during the synthesis of N-Boc protected (S)-3-hydroxypiperidine using non-enzymatic methods.

Potential Cause Recommended Solution
Strongly basic or acidic reaction conditions Employ milder bases or acids. For example, use organic bases like triethylamine or diisopropylethylamine instead of strong inorganic bases.
High reaction temperatures Lower the reaction temperature. Cryogenic conditions are often beneficial for stereoselective synthesis.
Unstable chiral intermediates If the reaction proceeds through an intermediate that is prone to racemization, consider modifying the synthetic route to avoid its formation or choose conditions that favor the desired stereochemical outcome.
Inappropriate choice of solvent The choice of solvent can influence the stability of intermediates. Screen different solvents to find the optimal conditions that minimize racemization while maintaining good reactivity. Protic solvents can sometimes stabilize charged intermediates that are susceptible to racemization.

Data Presentation

Table 1: Comparison of Biocatalytic Methods for the Synthesis of (S)-N-Boc-3-hydroxypiperidine

Biocatalyst Substrate Concentration Reaction Time Conversion (%) Enantiomeric Excess (ee%)
Carbonyl reductase from Candida parapsilosis100 g/LNot specified97.899.8
Thermostable aldo-keto reductase (AKR-43)16% (w/w)16 h>99>99
Co-expressed KRED and GDH in E. coli100 g/L24 h>99>99

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol is based on the use of a co-expressed ketoreductase (KRED) and glucose dehydrogenase (GDH) system for cofactor regeneration.[3]

Materials:

  • N-Boc-3-piperidone

  • D-glucose

  • NADP+

  • Phosphate buffer (100 mmol·L⁻¹, pH 6.5)

  • Cell-free extract of E. coli co-expressing KRED and GDH

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the reaction system in a suitable vessel with a total volume of 100 mL containing:

    • 100 g·L⁻¹ N-Boc-3-piperidone

    • 130 g·L⁻¹ D-glucose

    • 0.2 g·L⁻¹ NADP+

    • 100 mmol·L⁻¹ PBS buffer (pH = 6.5)

    • 30 g·L⁻¹ cell-free extract (calculated based on the amount of wet cells)

  • Carry out the reaction at 35 °C with stirring for 24 hours. Control the pH at 6.5 with 2 mol·L⁻¹ NaOH solution.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, add an equal volume of ethyl acetate to the reaction mixture to extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (S)-N-Boc-3-hydroxypiperidine.

  • Purify the product by column chromatography if necessary.

Protocol 2: N-Boc Deprotection of (S)-N-Boc-3-hydroxypiperidine

This protocol uses 4M HCl in dioxane, a common and effective method for N-Boc deprotection.

Materials:

  • (S)-N-Boc-3-hydroxypiperidine

  • 4M HCl in dioxane

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in a minimal amount of DCM or MeOH in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4M HCl in dioxane (5-10 eq) to the cooled solution.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).

  • Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-hydroxypiperidine.

Protocol 3: Determination of Enantiomeric Excess (ee%) by Chiral HPLC

This protocol provides a general method for determining the enantiomeric purity of (S)-N-Boc-3-hydroxypiperidine. The conditions may need to be optimized for the unprotected form.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column, for example, a Chiralpak-IC3 (250 × 4.6 mm, 3µm) column.[5]

Mobile Phase:

  • A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. The exact ratio should be optimized for best resolution. A small amount of an amine modifier like diethylamine (DEA) may be added to improve peak shape for basic analytes.

Procedure:

  • Prepare a standard solution of the racemic 3-hydroxypiperidine (or its N-Boc derivative) to determine the retention times of both enantiomers.

  • Prepare a solution of the synthesized (S)-3-hydroxypiperidine sample in the mobile phase.

  • Set the HPLC conditions (flow rate, column temperature, and UV detection wavelength). A typical flow rate is 0.5-1.0 mL/min.

  • Inject the racemic standard and then the sample solution.

  • Identify the peaks corresponding to the (S) and (R) enantiomers from the chromatogram of the racemic standard.

  • Integrate the peak areas of the (S) and (R) enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

Racemization_Mechanism cluster_S (S)-3-Hydroxypiperidine S_ S_ enantiomer S-Enantiomer R_enantiomer R-Enantiomer Intermediate Planar Carbocation (Acid-catalyzed) Intermediate->R_enantiomer Nucleophilic Attack (H2O) S_enantiomer S_enantiomer Intermediate->S_enantiomer Nucleophilic Attack (H2O) S_enantiomer->Intermediate Protonation & Loss of H2O (Harsh Acid)

Caption: Plausible acid-catalyzed racemization mechanism for (S)-3-Hydroxypiperidine.

Troubleshooting_Workflow Start Low ee% detected in (S)-3-Hydroxypiperidine Check_Step Identify step with potential racemization Start->Check_Step Deprotection N-Boc Deprotection? Check_Step->Deprotection Synthesis Main Synthesis Step? Check_Step->Synthesis Workup Work-up/Purification? Check_Step->Workup Deprotection->Synthesis No Deprotection_Yes Mild Conditions? Deprotection->Deprotection_Yes Yes Synthesis->Workup No Synthesis_Yes Harsh Conditions? Synthesis->Synthesis_Yes Yes Workup_Yes Acidic/Basic Conditions? Workup->Workup_Yes Yes Deprotection_No Use milder acid (e.g., HCl/dioxane) Lower temperature (0°C) Reduce reaction time Deprotection_Yes->Deprotection_No No Deprotection_Yes_OK Check other factors Deprotection_Yes->Deprotection_Yes_OK Yes End Re-analyze ee% Deprotection_No->End Deprotection_Yes_OK->Synthesis Synthesis_No Use milder reagents Lower temperature Change solvent Synthesis_Yes->Synthesis_No No Synthesis_Yes_OK Consider biocatalysis Synthesis_Yes->Synthesis_Yes_OK Yes Synthesis_No->End Synthesis_Yes_OK->End Workup_No Use mild neutralization Use neutral chromatography support (e.g., deactivated silica, alumina) Workup_Yes->Workup_No No Workup_Yes_OK Problem likely in another step Workup_Yes->Workup_Yes_OK Yes Workup_No->End

Caption: Troubleshooting workflow for addressing racemization issues.

References

Improving enantiomeric excess in biocatalytic synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve enantiomeric excess in their experiments.

Frequently Asked Questions (FAQs)

Q1: My biocatalytic reaction is resulting in low enantiomeric excess (ee). What are the potential causes?

A1: Low enantiomeric excess in biocatalytic syntheses of chiral piperidines can stem from several factors. A primary reason is often the choice of enzyme; the selected biocatalyst may not possess the ideal substrate specificity for your particular piperidine precursor, leading to poor stereoselectivity.[1] Additionally, reaction conditions such as pH, temperature, and solvent composition play a critical role and can significantly impact enzyme activity and enantioselectivity.[1][2][3] Substrate or product inhibition, where high concentrations of the starting material or the newly formed chiral piperidine impede the enzyme's function, can also lead to incomplete conversion and consequently, a lower ee.[1] In the case of kinetic resolutions, allowing the reaction to proceed beyond 50% conversion can lead to a decrease in the enantiomeric excess of the product.

Q2: How can I select the most suitable enzyme for my desired chiral piperidine synthesis?

A2: The selection of an appropriate enzyme is crucial for achieving high enantioselectivity. A recommended approach is to screen a diverse library of enzymes, such as carbonyl reductases, transaminases, lipases, or imine reductases, depending on your synthetic route.[1] Many research groups and companies have developed enzyme panels for screening purposes. It is advisable to consult the literature for precedents with similar substrates to identify promising enzyme candidates.[4] Furthermore, advances in protein engineering, including directed evolution and rational design, have expanded the substrate scope and stereoselectivity of many enzymes, making engineered variants a viable option.[5][6]

Q3: What is the impact of pH on the enantioselectivity of my enzymatic reaction, and how can I optimize it?

A3: The pH of the reaction medium is a critical parameter as it influences the ionization state of both the enzyme's active site residues and the substrate, thereby affecting binding and catalysis. Most enzymes have a narrow optimal pH range for both activity and enantioselectivity.[2] For instance, transaminases often exhibit optimal performance in slightly basic conditions (pH 8.0-9.5).[7][8] To optimize the pH, it is recommended to perform a series of small-scale experiments using a range of buffers to identify the pH at which the highest enantiomeric excess is achieved. It is also important to consider the pH stability of your substrate and product.

Q4: Can the choice of solvent affect the enantiomeric excess?

A4: Yes, the solvent can have a profound effect on enzyme performance and enantioselectivity.[9] In non-aqueous media, the solvent can influence the enzyme's conformation and flexibility, which in turn can alter its selectivity.[3] For lipase-catalyzed reactions, the polarity of the organic solvent is a key factor.[3] For example, a complete reversal of enantioselectivity has been observed for lipase-catalyzed hydrolysis of dihydropyridines by changing the organic solvent.[9] Therefore, screening a variety of organic solvents with different properties (e.g., polarity, hydrophobicity) is a valuable optimization strategy.

Q5: My reaction shows good initial enantioselectivity, but it decreases over time. What could be the reason?

A5: A decrease in enantiomeric excess over time can be due to several factors. One common reason is product inhibition, where the accumulation of the chiral piperidine product inhibits the enzyme, leading to a slowdown or reversal of the reaction.[1] Another possibility, particularly in kinetic resolutions, is that the reaction has proceeded too far past the theoretical 50% conversion, leading to the formation of the undesired enantiomer. It is also possible that the product is not stable under the reaction conditions and is undergoing racemization. Monitoring the reaction progress over time and analyzing both the conversion and the enantiomeric excess at different time points can help diagnose the issue.

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps
Low Enantiomeric Excess (ee) 1. Suboptimal enzyme selection.[1] 2. Non-ideal reaction conditions (pH, temperature).[1][2] 3. Inappropriate solvent.[3][9] 4. Substrate or product inhibition.[1] 5. Racemization of the product.1. Screen a panel of different enzymes (e.g., various transaminases, reductases, lipases). 2. Optimize pH by testing a range of buffers. 3. Screen different temperatures to find the optimal balance between activity and selectivity. 4. Evaluate a variety of organic or aqueous-organic solvent systems. 5. Lower the initial substrate concentration. 6. Monitor the reaction over time to check for product racemization.
Low Conversion Rate 1. Poor enzyme activity under the chosen conditions. 2. Substrate or product inhibition.[1] 3. Inefficient cofactor regeneration (for oxidoreductases).[1] 4. Enzyme denaturation.1. Optimize pH and temperature for enzyme activity. 2. Decrease substrate concentration or consider in situ product removal. 3. Ensure the cofactor regeneration system (e.g., using glucose dehydrogenase) is efficient.[2] 4. Check the stability of the enzyme under the reaction conditions. Consider enzyme immobilization to improve stability.[5]
Formation of Byproducts 1. Lack of enzyme selectivity (regio- or chemoselectivity). 2. Instability of substrate or product under reaction conditions. 3. Competing chemical reactions.1. Select a more specific enzyme. 2. Modify reaction conditions (e.g., lower temperature, different pH) to minimize degradation. 3. Analyze the reaction mixture to identify byproducts and their formation mechanism to devise a mitigation strategy.
Inconsistent Results 1. Variability in enzyme batch activity. 2. Inaccurate control of reaction parameters. 3. Impurities in the substrate.1. Standardize the enzyme activity for each new batch. 2. Ensure precise control over pH, temperature, and agitation. 3. Purify the substrate to remove any potential inhibitors or competing substrates.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the biocatalytic synthesis of chiral piperidines, highlighting the achieved enantiomeric excess under specific conditions.

Table 1: Imine Reductase (IRED) Catalyzed Synthesis

SubstrateEnzymeProduct Configurationee (%)Reference
N-Boc-3-piperidoneIRED from Streptomyces sp.(R)-N-Boc-3-aminopiperidine>98[10]
N-Boc-2-methyl-Δ¹-piperideineIRED from Streptomyces sp.(R)-N-Boc-2-methylpiperidine>98[10]
1-methyl-3,4-dihydroisoquinolineIRED from Streptomyces tsukubaensis(R)-1-methyl-1,2,3,4-tetrahydroisoquinoline>98[10]
N-Boc-pyrrolidine-3-oneEngineered IRED (S241L/F260N)(R)-N-Boc-3-aminopyrrolidine99[11]

Table 2: Transaminase (ATA) Catalyzed Synthesis

SubstrateEnzymeProduct Configurationee (%)Reference
N-Boc-3-piperidoneω-Transaminase(R)-N-Boc-3-aminopiperidine>99[7]
N-benzyl-3-piperidoneω-Transaminase(R)-N-benzyl-3-aminopiperidine>99[7]
N-ethoxycarbonyl-3-piperidoneω-Transaminase(R)-N-ethoxycarbonyl-3-aminopiperidine>99[7]

Table 3: Lipase-Catalyzed Kinetic Resolution

SubstrateEnzymeProductee (%)Reference
(R,S)-N-Cbz-pipecolic 1,2,4-triazolideLipase from Pseudomonas cepacia(R)-N-Cbz-pipecolic 1,2,4-triazolide>99[12]
(R,S)-N-Boc-nipecotic 1,2,4-triazolideLipase from Pseudomonas cepacia(R)-N-Boc-nipecotic 1,2,4-triazolide>99[12]

Experimental Protocols

Protocol 1: General Procedure for Transaminase-Catalyzed Asymmetric Synthesis of 3-Aminopiperidines [7]

  • Reaction Setup: In a temperature-controlled vessel, dissolve the amine donor (e.g., isopropylamine) in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0-9.5).

  • Substrate Addition: Add the N-protected 3-piperidone substrate. An organic co-solvent (e.g., DMSO, THF) may be used to improve substrate solubility.

  • Enzyme and Cofactor Addition: Add the ω-transaminase and pyridoxal 5'-phosphate (PLP).

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25-50 °C) with stirring. Monitor the pH and adjust as necessary with a solution of the amine donor.

  • Monitoring and Work-up: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, GC). Upon completion, the enzyme can be removed by filtration or centrifugation. The product is then extracted from the aqueous phase using an organic solvent.

  • Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Protocol 2: Chemo-enzymatic Synthesis of 3-Substituted Piperidines using an Oxidase/Imine Reductase Cascade [13][14]

  • Reaction Mixture Preparation: In a phosphate buffer (e.g., 50 mM, pH 7.5), combine the N-substituted tetrahydropyridine substrate, NADP⁺, and glucose-6-phosphate (for cofactor regeneration).

  • Enzyme Addition: Add the 6-hydroxy-D-nicotine oxidase (6-HDNO) or a suitable variant, an ene-imine reductase (EneIRED), and glucose-6-phosphate dehydrogenase.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Reaction Monitoring: Monitor the formation of the chiral piperidine product using techniques like HPLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Characterization: Purify the extracted product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC or SFC.

Visualizations

Biocatalytic_Synthesis_Workflow General Workflow for Biocatalytic Synthesis of Chiral Piperidines cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing substrate Piperidine Precursor enzyme Biocatalyst Selection conditions Reaction Conditions Setup reaction Enzymatic Transformation conditions->reaction monitoring Reaction Monitoring (Conversion & ee) reaction->monitoring workup Work-up & Product Isolation monitoring->workup purification Purification workup->purification analysis Chiral Analysis (ee determination) purification->analysis Troubleshooting_Low_ee Troubleshooting Workflow for Low Enantiomeric Excess (ee) start Low ee Observed enzyme_check Is the enzyme optimal? start->enzyme_check conditions_check Are reaction conditions optimal? enzyme_check->conditions_check Yes screen_enzymes Screen Enzyme Library enzyme_check->screen_enzymes No inhibition_check Is there substrate/product inhibition? conditions_check->inhibition_check Yes optimize_ph_temp Optimize pH and Temperature conditions_check->optimize_ph_temp No modify_conc Vary Substrate Concentration inhibition_check->modify_conc Yes success High ee Achieved inhibition_check->success No screen_enzymes->conditions_check optimize_solvent Optimize Solvent System optimize_ph_temp->optimize_solvent optimize_solvent->inhibition_check modify_conc->success

References

Navigating the Nuances of Normal-Phase Chromatography for Basic Piperidine Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purification of basic piperidine compounds via column chromatography presents a common yet significant hurdle. Strong interactions between the basic nitrogen of the piperidine ring and acidic silanol groups on the silica gel stationary phase frequently lead to poor separation, characterized by peak tailing and reduced purity of the final compound. This technical support center provides a comprehensive guide to troubleshooting these challenges, offering detailed experimental protocols and frequently asked questions to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when purifying piperidine compounds on a silica gel column?

The principal cause of peak tailing for basic compounds like piperidines is the secondary interaction between the basic nitrogen atom of the analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This strong interaction leads to a portion of the analyte molecules being retained more strongly than the bulk, resulting in a broad, asymmetric peak with a "tail."

Q2: How does the pKa of a piperidine derivative affect its chromatographic behavior?

The basicity of a piperidine derivative, quantified by its pKa value, plays a crucial role in the extent of its interaction with the silica gel. Piperidine itself has a pKa of approximately 11.1, indicating strong basicity.[4] Substituents on the piperidine ring can alter this pKa. More basic compounds will exhibit stronger interactions with the acidic silanol groups, leading to more pronounced peak tailing and potentially irreversible adsorption to the stationary phase.

Q3: What are the immediate steps I can take to mitigate peak tailing?

To counteract peak tailing, the most common and effective strategy is to add a basic modifier to the mobile phase.[5][6] Triethylamine (TEA) is a widely used additive for this purpose. Typically, a concentration of 0.1-2% (v/v) TEA in the eluent is sufficient to improve peak shape significantly.[5] The TEA competes with the basic piperidine compound for binding to the active silanol sites on the silica, thereby reducing the unwanted secondary interactions.[6][7][8]

Q4: Can I pre-treat the silica gel to make it less acidic?

Yes, deactivating the silica gel before packing the column is an effective method to reduce its acidity.[9][10] This can be achieved by preparing a slurry of the silica gel in a solvent system containing a small percentage (e.g., 1-3%) of triethylamine.[11][12] After packing the column with this slurry, it is flushed with the mobile phase without the additive to remove excess TEA before loading the sample.[11]

Q5: Are there alternative stationary phases I can use for purifying basic piperidine compounds?

For strongly basic compounds that prove difficult to purify even with mobile phase additives, using a different stationary phase is a viable option. Alumina, which is basic in nature, can be a good alternative to silica gel for the purification of basic compounds.[9] Additionally, modern, end-capped silica columns, where the residual silanol groups are chemically modified to be less acidic, can also provide improved peak symmetry.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of basic piperidine compounds and provides systematic solutions.

Problem Potential Cause Troubleshooting Steps
Severe Peak Tailing Strong interaction between the basic piperidine and acidic silanol groups on the silica gel.[1][2][3]1. Add a basic modifier to the eluent: Start by adding 0.5-1% (v/v) triethylamine (TEA) or a few drops of ammonia to your mobile phase.[5] 2. Increase the concentration of the basic modifier: If tailing persists, incrementally increase the concentration of the additive up to 2-3%.[11] 3. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 1-2% TEA, pack the column, and then flush with the eluent alone before loading your sample.[9][10]
Low or No Recovery of Compound Irreversible adsorption of the highly basic piperidine compound to the acidic silica gel.1. Use a less acidic stationary phase: Switch to neutral or basic alumina, or use an end-capped silica column.[9] 2. Employ a stronger mobile phase: If using a gradient, ensure the final mobile phase is polar enough to elute your compound. 3. Dry loading with a deactivated adsorbent: Adsorb your compound onto a small amount of deactivated silica or Celite® before loading it onto the column.
Co-elution of Impurities Insufficient resolution between the target compound and impurities.1. Optimize the mobile phase: Perform a thorough TLC analysis to find a solvent system that provides good separation (Rf of the target compound around 0.2-0.3).[5] 2. Use a shallower gradient: A slower, more gradual increase in eluent polarity can improve separation. 3. Increase the column length or use a smaller particle size silica: This increases the number of theoretical plates and can enhance resolution.
Compound Decomposes on the Column The acidic nature of the silica gel is causing the degradation of a sensitive piperidine derivative.1. Deactivate the silica gel: Use the TEA pre-treatment method described above.[11][12] 2. Switch to a neutral stationary phase: Alumina or Florisil® can be suitable alternatives. 3. Run the chromatography at a lower temperature: If feasible, performing the separation in a cold room can minimize degradation.

Quantitative Data Summary

The addition of a basic modifier like triethylamine to the mobile phase has a quantifiable impact on the peak symmetry of basic compounds. The following table illustrates the expected improvement in the tailing factor with increasing concentrations of TEA. A tailing factor of 1.0 indicates a perfectly symmetrical peak.

TEA Concentration in Mobile Phase (v/v)Typical Tailing Factor for a Basic Piperidine Compound
0%> 2.0
0.5%1.5 - 1.8
1.0%1.2 - 1.5
2.0%1.0 - 1.2
Note: This data is illustrative and the actual improvement will depend on the specific compound, silica gel activity, and mobile phase composition.[13]

Experimental Protocols

Protocol 1: General Column Chromatography of a Basic Piperidine Derivative with a Mobile Phase Additive [5]

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures).

    • To mitigate peak streaking on the TLC plate, add 0.5-1% triethylamine to the developing solvent.

    • The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (containing the basic additive).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Carefully load the sample onto the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase system.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified piperidine compound.

Protocol 2: Deactivation of Silica Gel with Triethylamine [10][11][14]

  • Prepare the Deactivating Solution: Create a solvent mixture containing your initial, non-polar eluent and 1-3% (v/v) triethylamine.

  • Pack the Column: Prepare a slurry of silica gel in the deactivating solution and pack the column as usual.

  • Flush the Column: Pass 1-2 column volumes of the deactivating solution through the packed column.

  • Remove Excess Additive: Flush the column with 1-2 column volumes of the mobile phase without triethylamine to remove any non-adsorbed additive.

  • Proceed with Chromatography: The column is now ready for sample loading and elution as described in Protocol 1, using a mobile phase that does not necessarily contain a basic additive.

Visualizations

Troubleshooting_Workflow start Problem: Poor Separation of Basic Piperidine Compound check_tailing Observe Peak Tailing? start->check_tailing low_recovery Problem: Low or No Compound Recovery start->low_recovery co_elution Problem: Co-elution of Impurities start->co_elution add_tea Add 0.5-1% TEA to Mobile Phase check_tailing->add_tea Yes optimize_eluent Re-optimize Mobile Phase (TLC Analysis) check_tailing->optimize_eluent No, but poor resolution increase_tea Increase TEA to 2-3% add_tea->increase_tea Tailing Persists success Successful Purification add_tea->success Tailing Resolved deactivate_silica Deactivate Silica Gel with TEA increase_tea->deactivate_silica Still Tailing increase_tea->success Tailing Resolved change_stationary_phase Consider Alternative Stationary Phase (Alumina) deactivate_silica->change_stationary_phase Still Tailing deactivate_silica->success Tailing Resolved change_stationary_phase->success Separation Achieved gradient Use a Shallower Gradient optimize_eluent->gradient strong_adsorption Suspect Strong Adsorption? low_recovery->strong_adsorption strong_adsorption->change_stationary_phase Yes co_elution->optimize_eluent column_geom Increase Column Length or Use Finer Silica gradient->column_geom column_geom->success Resolution Improved

Caption: A troubleshooting workflow for common issues in the column chromatography of basic piperidine compounds.

Peak_Tailing_Mechanism cluster_0 Silica Gel Surface silanol Acidic Silanol Group (Si-OH) interaction Strong Secondary Interaction silanol->interaction attracts piperidine Basic Piperidine (R-NH) piperidine->interaction approaches tailing Peak Tailing interaction->tailing causes

Caption: Mechanism of peak tailing due to interaction between basic piperidine and acidic silanol groups.

TEA_Mechanism cluster_1 Silica Gel Surface with TEA silanol_tea Silanol Group Blocked by TEA no_interaction Reduced Secondary Interaction silanol_tea->no_interaction prevents strong binding of piperidine tea Triethylamine (TEA) tea->silanol_tea preferentially binds to piperidine_elutes Basic Piperidine (R-NH) piperidine_elutes->no_interaction experiences symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak results in

Caption: Mechanism of how triethylamine (TEA) reduces peak tailing by blocking active silanol sites.

References

Technical Support Center: Removal of Residual Palladium Catalyst from Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from a reaction mixture?

A1: The most common methods for palladium removal include:

  • Filtration: Effective for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal. This is often done using a filter aid like Celite.[1][2][4]

  • Scavenging: Utilizes solid-supported or soluble agents that selectively bind to palladium. Common scavengers possess functional groups like thiols, amines, or phosphines.[1][5] Activated carbon is also a widely used scavenger.[6][7]

  • Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[3][4][8]

  • Precipitation: Involves adding a reagent that forms an insoluble complex with palladium, which can then be removed by filtration.[1]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[2][9]

  • Extraction: Liquid-liquid extraction can be used to partition water-soluble palladium salts into an aqueous phase, separating them from the desired product in an organic phase.[1][8]

Q2: How do I choose the most suitable palladium removal method for my experiment?

A2: The optimal method depends on several factors:

  • Form of Palladium: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. Filtration is only effective for heterogeneous catalysts.[1]

  • Nature of the Product: Consider the solubility, stability, and potential for your product to chelate with palladium.[1][2]

  • Solvent System: The polarity of the solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]

  • Desired Purity Level: The required final purity of your product will influence the choice of method or combination of methods. For instance, achieving very low ppm levels might require a combination of techniques.[10]

Q3: What is Celite and how is it used for palladium removal?

A3: Celite is a diatomaceous earth product that is often used as a filter aid. For palladium removal, a pad of Celite is prepared in a funnel, and the reaction mixture is passed through it. The Celite pad helps to trap fine particles of heterogeneous palladium catalysts that might otherwise pass through standard filter paper.[1][4][8]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and effective adsorbent for removing palladium.[6][7][11] However, a significant limitation is its potential for non-specific binding, which can lead to the loss of the desired product along with the palladium.[3][12] It is crucial to optimize the amount of activated carbon used to minimize product loss.[12]

Troubleshooting Guides

Issue 1: Low Efficiency of Palladium Scavengers

Symptom: Residual palladium levels remain high after treatment with a scavenger.

Possible CauseTroubleshooting Steps
Incorrect Scavenger Selection The choice of scavenger is critical and depends on the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)) and the solvent system.[1][12] Thiol-based scavengers are often effective for Pd(II).[12] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction.[1][12]
Insufficient Amount of Scavenger Using too little scavenger will result in incomplete palladium removal. Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[12]
Suboptimal Reaction Conditions Temperature and reaction time significantly impact scavenger efficiency. Solution: Optimize the scavenging time and temperature. While many scavengers work at room temperature, heating can sometimes improve performance.[12]
Poor Mass Transfer Inadequate mixing can prevent the scavenger from effectively interacting with the palladium species. Solution: Ensure vigorous stirring of the reaction mixture during the scavenging process.[12]
Product-Palladium Complexation Your product may form a stable complex with palladium, hindering its removal. Solution: Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[12]
Issue 2: Product Loss During Palladium Removal

Symptom: Significant decrease in product yield after the palladium removal step.

Possible CauseTroubleshooting Steps
Non-specific Adsorption to Scavenger/Carbon The scavenger or activated carbon may be adsorbing your product. Solution 1: Reduce the amount of scavenger or activated carbon to the minimum effective quantity.[2] Solution 2: After filtration, wash the scavenger or carbon with a small amount of fresh solvent to recover any bound product.[1][2] Solution 3: Experiment with different solvents, as a solvent in which your product is highly soluble may reduce its adsorption.[2][12]
Product Co-precipitation If using a precipitation method, your product might be co-precipitating with the palladium complex. Solution: Adjust the precipitation conditions, such as solvent, temperature, or the precipitating agent used.
Issue 3: Inconsistent Palladium Removal from Batch to Batch

Symptom: The efficiency of palladium removal varies significantly between different batches of the same reaction.

Possible CauseTroubleshooting Steps
Variability in Palladium Species The nature and oxidation state of the residual palladium may differ between batches. Solution 1: Standardize the reaction work-up procedure to ensure consistency in the palladium species before the removal step.[2] Solution 2: Consider a pre-treatment step (e.g., mild oxidation or reduction) to convert the palladium to a single, more easily removable species.[2]
Inconsistent Scavenging Conditions Variations in temperature, stirring speed, or time can affect scavenger performance. Solution: Strictly control and document the parameters of the palladium removal process for each batch.

Quantitative Data on Palladium Removal

The following tables summarize the efficiency of different palladium removal methods.

Table 1: Palladium Scavenger Performance

ScavengerInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
SiliaMetS Thiol2400≤ 16> 99.3%[13]
SiliaMetS Thiourea2400≤ 16> 99.3%[13]
Activated Carbon (Darco)2400> 16< 99.3%[13]
Polymer-based Scavenger (Quadrapure)2400> 16< 99.3%[13]
MP-TMT33,000< 200> 99.4%[14]
MP-TMT500-800< 10> 98%[14]
Si-TMT>100< 100-[10]

Table 2: Stepwise Palladium Removal Process

StepTreatmentPd Level (ppm)Reference
0Initial Reaction Mixture~10,000 (1%)[15]
1Filtration through Celite8,600[15]
2N-acetyl cysteine wash (64h, 30-40°C)975[15]
3Second N-acetyl cysteine wash (4h)938[15]
4SEM-26 scavenger treatment (22h, 30-40°C)290[15]
5Second SEM-26 treatment185[15]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[2]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. The amount of scavenger is typically 2-5 equivalents relative to the initial amount of palladium catalyst used.[3]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally for your specific system.[2]

  • Filtration: Remove the solid scavenger by filtration. A simple setup with filter paper or a fritted funnel is usually sufficient.[3]

  • Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent to ensure complete recovery of the product.[2][3]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2][3]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[2]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[3][12]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[3]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite helps in removing fine carbon particles.[3][12]

  • Washing: Wash the Celite/carbon filter cake with fresh solvent to recover any adsorbed product.[2][3]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[3][12]

  • Analysis: Determine the final palladium concentration in the product.[3]

Visualized Workflows

Palladium_Removal_Decision_Tree Start Start: Crude Reaction Mixture Form What is the form of the Palladium? Start->Form Heterogeneous Heterogeneous (e.g., Pd/C) Form->Heterogeneous Solid Homogeneous Homogeneous (Soluble) Form->Homogeneous Dissolved Filtration Filtration (e.g., through Celite) Heterogeneous->Filtration Scavenging Scavenging (Solid-supported or Soluble) Homogeneous->Scavenging Chromatography Chromatography Homogeneous->Chromatography Precipitation Precipitation Homogeneous->Precipitation End Purified Product Filtration->End Scavenging->End Chromatography->End Precipitation->End

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow Start Start: Crude Product in Solution Add_Scavenger Add Solid-Supported Scavenger Start->Add_Scavenger Stir Stir (Optimize Time & Temperature) Add_Scavenger->Stir Filter Filter to Remove Scavenger Stir->Filter Wash Wash Scavenger with Fresh Solvent Filter->Wash Combine Combine Filtrate and Washings Wash->Combine Concentrate Concentrate to Obtain Purified Product Combine->Concentrate End End: Purified Product Concentrate->End

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Stability issues and proper storage of 3-Hydroxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability issues and proper storage of 3-Hydroxypiperidine hydrochloride, a key intermediate in pharmaceutical development and chemical synthesis.[1][2] This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C.[4] For long-term storage, it is advisable to store it under an inert atmosphere.[4][5]

Q2: Is this compound sensitive to moisture?

A2: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to clumping, degradation, and a decrease in purity. It is crucial to minimize its exposure to air and humidity.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, potential degradation can occur through oxidation of the piperidine ring.[6] Exposure to high temperatures, light, and reactive chemicals can also lead to decomposition.

Q4: How can I check the purity of my this compound sample?

A4: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[7][8][9] Specifically, a Reversed-Phase HPLC (RP-HPLC) method can be developed to separate the main compound from its impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your sample. Ensure it is in a tightly sealed container and protected from moisture and light. 2. Perform a purity check of your sample using a suitable analytical method like HPLC. 3. If degradation is suspected, it is recommended to use a fresh, unopened batch of the compound for critical experiments.
Physical changes in the compound (e.g., clumping, discoloration) Absorption of moisture due to the hygroscopic nature of the compound.1. Minimize exposure of the compound to the atmosphere during weighing and handling. 2. Store the compound in a desiccator containing a suitable drying agent. 3. If clumping is observed, gently break up the aggregates with a clean, dry spatula before use. Note that this does not guarantee the removal of absorbed moisture.
Appearance of new peaks in analytical chromatograms Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Compare the chromatograms of your sample with a reference standard to identify any new peaks. 3. Adjust experimental conditions (e.g., pH, temperature) to minimize degradation if the compound is found to be unstable under your current protocol.

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of this compound
  • Receiving and Inspection: Upon receiving the compound, visually inspect the container for any damage to the seal.

  • Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible substances. For long-term storage, refrigeration at 2-8°C is recommended.

  • Dispensing: When dispensing the compound, work in a controlled environment with low humidity, such as a glove box or a fume hood with a dry air supply.

  • Weighing: Use a clean, dry spatula and weighing vessel. Minimize the time the container is open to the atmosphere.

  • Sealing: After dispensing, tightly reseal the container immediately. For added protection, you can use paraffin film to seal the cap.

  • Desiccation: For daily use, consider transferring a small working quantity to a separate vial stored in a desiccator to avoid repeated opening of the main stock container.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging. Derivatization or use of a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be necessary. If using a UV detector, a low wavelength (e.g., 210 nm) may be attempted.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Inject the sample and a blank (solvent) into the HPLC system.

  • Data Evaluation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Parameter Condition Rationale
Temperature Room Temperature or 2-8°CTo minimize thermal degradation.
Atmosphere Tightly sealed container, under inert gas (e.g., Argon, Nitrogen)To prevent moisture absorption and oxidation.
Light Protected from light (amber vial)To prevent photolytic degradation.
Environment Cool, dry, well-ventilated areaTo maintain a stable storage environment.

Visualizations

TroubleshootingWorkflow Troubleshooting Flowchart for Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (Tightly sealed, cool, dry, dark) start->check_storage check_purity Perform Purity Analysis (HPLC) check_storage->check_purity Storage OK use_new_batch Use a Fresh Batch of Compound check_storage->use_new_batch Improper Storage is_pure Is Purity >98%? check_purity->is_pure is_pure->use_new_batch No investigate_protocol Investigate Experimental Protocol for Potential Compound Instability is_pure->investigate_protocol Yes end_good Problem Resolved use_new_batch->end_good end_bad Contact Technical Support use_new_batch->end_bad investigate_protocol->end_good StorageProtocol Proper Storage and Handling Protocol receive Receive and Inspect Compound store Store in a Tightly Sealed Container in a Cool, Dry, Dark Place receive->store dispense Dispense in a Controlled, Low-Humidity Environment store->dispense desiccate Store Working Aliquots in a Desiccator store->desiccate For frequent use weigh Weigh Quickly and Accurately dispense->weigh reseal Immediately Reseal Container weigh->reseal

References

Technical Support Center: Managing Impurities in the Industrial Scale-Up of 3-Hydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of 3-Hydroxypiperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 3-Hydroxypiperidine?

A1: The two most prevalent industrial synthesis routes are:

  • Catalytic Hydrogenation of 3-Hydroxypyridine: This method involves the reduction of the pyridine ring to a piperidine ring using a catalyst (e.g., Rhodium, Ruthenium, or Palladium based) under a hydrogen atmosphere.[1][2][3][4]

  • Reduction of N-protected 3-Piperidone Derivatives: A common approach involves the reduction of an N-protected 3-piperidone, such as N-Boc-3-piperidone, to the corresponding N-protected 3-hydroxypiperidine, followed by a deprotection step to yield 3-Hydroxypiperidine.[5][6]

Q2: What are the critical quality attributes for 3-Hydroxypiperidine, particularly for pharmaceutical applications?

A2: For pharmaceutical use, the purity of 3-Hydroxypiperidine is paramount. Critical quality attributes include:

  • High Assay/Purity: Typically greater than 99.5%.

  • Low Levels of Impurities: Including process-related impurities, by-products, degradation products, and residual solvents.[7]

  • Enantiomeric Purity: For chiral synthesis, the level of the undesired enantiomer must be strictly controlled.

  • Absence of Genotoxic Impurities: These are impurities that can damage DNA and are subject to very strict limits.[8]

Q3: What are the major challenges when scaling up the synthesis of 3-Hydroxypiperidine?

A3: Scaling up the synthesis of 3-Hydroxypiperidine from the lab to an industrial scale presents several challenges:

  • Heat Transfer: Hydrogenation and reduction reactions are often exothermic. Managing heat removal in large reactors is crucial to prevent runaway reactions and the formation of temperature-dependent impurities.

  • Mass Transfer: Ensuring efficient mixing of reactants, catalyst, and hydrogen gas is more challenging in large vessels and can affect reaction rate and impurity profile.

  • Impurity Profile Changes: Impurities that are minor at the lab scale can become significant at an industrial scale.

  • Catalyst Handling and Recovery: The safe handling, filtration, and recovery of pyrophoric catalysts (like Pd/C or Rh/C) are major operational considerations.

  • Consistent Product Quality: Maintaining batch-to-batch consistency in terms of purity and impurity levels is a key challenge.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the synthesis of 3-Hydroxypiperidine.

Route 1: Catalytic Hydrogenation of 3-Hydroxypyridine

Issue 1: Incomplete Reaction and Presence of Intermediates

  • Symptom: HPLC or GC analysis shows the presence of unreacted 3-hydroxypyridine or partially hydrogenated intermediates like dihydropyridines and tetrahydropyridines.[7]

  • Potential Causes & Troubleshooting Steps:

    • Insufficient Catalyst Activity:

      • Action: Increase catalyst loading (e.g., 5-10 mol%).[7] Consider a more active catalyst; Rhodium and Platinum-based catalysts are often more effective than Palladium for pyridine hydrogenation.[7]

    • Poor Mass Transfer:

      • Action: Increase agitation speed to improve the mixing of hydrogen gas, solvent, substrate, and catalyst.

    • Insufficient Hydrogen Pressure:

      • Action: Increase hydrogen pressure to enhance the rate of hydrogenation.[7]

    • Low Reaction Temperature:

      • Action: Increase the reaction temperature. Be cautious, as higher temperatures can sometimes lead to an increase in side reactions.[7]

Issue 2: Formation of N-Alkylated Impurities

  • Symptom: Detection of impurities with a higher molecular weight corresponding to the addition of an alkyl group to the piperidine nitrogen.

  • Potential Causes & Troubleshooting Steps:

    • Reaction with Alcohol Solvents: The newly formed 3-hydroxypiperidine can act as a nucleophile and react with alcohol solvents (e.g., methanol, ethanol).

      • Action: If feasible, switch to a non-alkylating solvent like ethyl acetate or an ether.[7] Alternatively, performing the reaction at a lower temperature can mitigate this side reaction.[7]

Issue 3: Presence of Over-reduction or Ring-Opening Products

  • Symptom: Identification of by-products resulting from the reduction of the hydroxyl group or cleavage of the piperidine ring.

  • Potential Causes & Troubleshooting Steps:

    • Harsh Reaction Conditions: High temperatures, high hydrogen pressure, or a highly active catalyst can lead to over-reduction.

      • Action: Screen for milder reaction conditions (lower temperature and pressure). A less active catalyst might also be beneficial.

Route 2: Reduction of N-Boc-3-piperidone followed by Deprotection

Issue 4: Incomplete Reduction of the Ketone

  • Symptom: Presence of the starting material, N-Boc-3-piperidone, in the reaction mixture after the reduction step.[9]

  • Potential Causes & Troubleshooting Steps:

    • Insufficient Reducing Agent:

      • Action: Ensure at least a stoichiometric amount of the reducing agent (e.g., NaBH₄) is used. A slight excess may be necessary to drive the reaction to completion.

    • Low Reaction Temperature:

      • Action: While initial addition of the reducing agent may be done at a low temperature to control the exotherm, ensure the reaction is allowed to proceed at a suitable temperature for a sufficient duration.

Issue 5: Formation of the Undesired Enantiomer (in Chiral Synthesis)

  • Symptom: Chiral HPLC analysis shows the presence of the unwanted (R)- or (S)-isomer of N-Boc-3-hydroxypiperidine.[10]

  • Potential Causes & Troubleshooting Steps:

    • Non-selective Reducing Agent:

      • Action: For asymmetric reduction, a stereoselective reducing agent or a chiral catalyst is required. Ensure the chosen system provides high enantioselectivity.

    • Racemization:

      • Action: Investigate if any of the reaction or work-up conditions (e.g., pH, temperature) are causing racemization of the desired product.

Issue 6: Impurities from the Boc-Deprotection Step

  • Symptom: Incomplete removal of the Boc protecting group or formation of by-products during deprotection.

  • Potential Causes & Troubleshooting Steps:

    • Insufficient Acid or Reaction Time:

      • Action: Ensure a sufficient amount of acid (e.g., HCl, TFA) is used for the deprotection and allow for adequate reaction time. Monitor the reaction by TLC or HPLC.

    • Side Reactions with Acid-Sensitive Groups:

      • Action: If other acid-sensitive functional groups are present, they may react. In such cases, alternative deprotection methods may need to be explored.

Data Presentation

While specific quantitative data on impurity levels is highly dependent on the exact process conditions and is often proprietary, the following table summarizes common impurities, their likely sources, and recommended analytical methods for their detection.

Impurity ClassPotential Specific ImpuritiesLikely Source/Synthesis RouteRecommended Analytical Method
Process-Related Impurities (Starting Materials & Intermediates) 3-HydroxypyridineIncomplete hydrogenation of 3-hydroxypyridine.HPLC, GC-MS
N-Boc-3-piperidoneIncomplete reduction of N-Boc-3-piperidone.[9]HPLC, LC-MS
Partially Hydrogenated Intermediates (e.g., Dihydropyridines, Tetrahydropyridines)Incomplete hydrogenation of 3-hydroxypyridine.[7]HPLC, LC-MS, GC-MS
By-products N-Alkylated 3-HydroxypiperidineReaction of 3-hydroxypiperidine with alcohol solvents during hydrogenation.[7]LC-MS, GC-MS
(R)- or (S)-3-Hydroxypiperidine (in chiral synthesis)Non-selective reduction or racemization.[10]Chiral HPLC
Piperidin-3-oneOver-oxidation of 3-Hydroxypiperidine.HPLC, LC-MS
Degradation Products Oxidative DegradantsExposure to air/oxidizing agents.LC-MS
Residual Solvents Toluene, Methanol, Ethanol, Isopropanol, Ethyl Acetate, etc.Solvents used in reaction, work-up, and purification.[9]Headspace GC-MS
Residual Catalysts Rhodium, Ruthenium, Palladium, NickelCatalysts used in hydrogenation.ICP-MS

Experimental Protocols

Synthesis of 3-Hydroxypiperidine via Catalytic Hydrogenation of 3-Hydroxypyridine

This protocol is a representative example and should be optimized for specific equipment and scale.

  • Reactor Setup: Charge a suitable hydrogenation reactor with 3-hydroxypyridine (1.0 eq), a rhodium-nickel/carbon bimetallic catalyst (e.g., 5% Rh, 0.5% Ni on carbon, ~5% w/w of substrate), and a solvent such as water or isopropanol.[1] Add a small amount of phosphoric acid (e.g., ~0.05 eq).[1]

  • Inerting: Purge the reactor multiple times with nitrogen to remove oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 3-5 atm).[1] Heat the reaction mixture to the target temperature (e.g., 25-50 °C) with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake and/or by in-process analysis (e.g., HPLC, GC) of samples taken from the reactor. The reaction is complete when hydrogen uptake ceases and the starting material is consumed.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture to remove the catalyst. This should be done under a nitrogen atmosphere as the catalyst can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude 3-hydroxypiperidine can be purified by distillation under reduced pressure (e.g., 65-67 °C at 2 mmHg).[1][2]

HPLC Method for Purity Analysis and Impurity Profiling

This is a general-purpose reversed-phase HPLC method that can be adapted for the analysis of 3-Hydroxypiperidine and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase A: Water with 0.1% phosphoric acid.[11]

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.[11]

  • Gradient Elution: A typical gradient could be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 10% B (re-equilibration)[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.[11]

  • Detection Wavelength: 210 nm.[11]

  • Injection Volume: 10 µL.[11]

  • Sample Preparation: Accurately weigh the 3-Hydroxypiperidine sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).[11]

Headspace GC-MS for Residual Solvent Analysis

This protocol is based on general guidelines for residual solvent analysis.

  • Instrumentation: GC-MS system with a headspace autosampler.[12]

  • Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Headspace Parameters:

    • Vial equilibration temperature: 80 °C.

    • Vial equilibration time: 20 minutes.

  • Mass Spectrometer: Scan mode (e.g., m/z 35-350).

  • Sample Preparation: Accurately weigh the 3-Hydroxypiperidine sample into a headspace vial and add a suitable solvent (e.g., DMSO, water) that will dissolve the sample but not interfere with the analysis.

Visualizations

Synthesis_and_Impurity_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage Start_Materials Starting Materials (e.g., 3-Hydroxypyridine) Synthesis Chemical Synthesis (e.g., Hydrogenation) Start_Materials->Synthesis Crude_Product Crude 3-Hydroxypiperidine Synthesis->Crude_Product Impurities Impurity Formation - Incomplete Reaction - Side Reactions - Degradation Synthesis->Impurities Process-Related Purification Purification (e.g., Distillation) Crude_Product->Purification Crude_Product->Impurities Present in crude Final_Product Pure 3-Hydroxypiperidine Purification->Final_Product Purification->Impurities Removal/Concentration QC_Analysis Quality Control Analysis (HPLC, GC-MS, ICP-MS) Final_Product->QC_Analysis Release Product Release QC_Analysis->Release

Caption: Workflow for 3-Hydroxypiperidine Synthesis, Purification, and Analysis.

Troubleshooting_Logic Impurity_Detected High Impurity Level Detected Identify_Impurity Identify Impurity (LC-MS, GC-MS, NMR) Impurity_Detected->Identify_Impurity Route_Cause_Analysis Determine Root Cause Identify_Impurity->Route_Cause_Analysis Starting_Material Starting Material Issue? Route_Cause_Analysis->Starting_Material Unreacted SM Reaction_Condition Reaction Condition Issue? Route_Cause_Analysis->Reaction_Condition By-product Workup_Purification Work-up/Purification Issue? Route_Cause_Analysis->Workup_Purification Degradant/ Concentrated Impurity Purify_SM Re-qualify/Purify Starting Material Starting_Material->Purify_SM Optimize_Reaction Optimize Reaction Parameters (Temp, Pressure, Catalyst) Reaction_Condition->Optimize_Reaction Optimize_Purification Optimize Purification Method Workup_Purification->Optimize_Purification Re-analyze Re-analyze Product Optimize_Reaction->Re-analyze Purify_SM->Re-analyze Optimize_Purification->Re-analyze Re-analyze->Impurity_Detected If still high Pass Pass Re-analyze->Pass If within spec

Caption: Logical Flow for Troubleshooting Impurity Issues.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (e.e.) is a critical step in ensuring the quality, efficacy, and safety of chiral pharmaceutical compounds. 3-Hydroxypiperidine is a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients.[1][2][3] This guide provides an objective comparison of analytical methods for determining its enantiomeric excess, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC). Alternative methods such as Chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are also discussed to provide a comprehensive overview.

Methodology Comparison: HPLC vs. SFC vs. NMR

The selection of an analytical method for chiral purity determination depends on various factors including sample properties, required sensitivity, throughput needs, and available instrumentation.[4] Chiral HPLC is a robust and widely adopted technique for enantiomeric separation due to the vast array of commercially available chiral stationary phases (CSPs).[5][6] Chiral SFC has emerged as a powerful alternative, offering significant advantages in speed and reduced organic solvent consumption.[7][8] NMR spectroscopy provides a non-separative approach that can be very rapid for certain applications.[9][10]

The logical workflow for selecting an appropriate analytical method is outlined below.

G cluster_input Analyte & Objective cluster_decision Method Selection Criteria cluster_methods Analytical Methods Analyte 3-Hydroxypiperidine (or N-protected derivative) Derivatization UV Chromophore Present? Analyte->Derivatization Objective Determine Enantiomeric Excess (e.e.) HPLC Chiral HPLC (Direct Analysis) Derivatization->HPLC Yes (e.g., N-Boc) Deriv_HPLC Derivatization + Chiral HPLC Derivatization->Deriv_HPLC No Throughput High Throughput Needed? Throughput->HPLC No (Standard Throughput) SFC Chiral SFC Throughput->SFC Yes NMR NMR with Chiral Solvating Agent Throughput->NMR Yes (Rapid Screening) HPLC->Throughput Deriv_HPLC->Throughput

Caption: Workflow for selecting a chiral analysis method.

Quantitative Data Comparison

The performance of each method can be quantitatively compared based on several key parameters. The following table summarizes these metrics for the analysis of 3-hydroxypiperidine and its derivatives.

ParameterChiral HPLC (Normal Phase)Chiral SFCNMR with Chiral Solvating Agent
Principle Differential interaction with a Chiral Stationary Phase (CSP).[11][]Differential interaction with a CSP using supercritical CO2 as the primary mobile phase.[7][]In-situ formation of diastereomeric complexes leading to distinct NMR signals.[9]
Typical Speed 10 - 50 minutes per sample.[1]3 - 10 times faster than HPLC.[7][8]< 5 minutes per sample (after setup).[13]
Resolution (Rs) Good to excellent (Rs > 1.5 is common).[1]Often higher efficiency and resolution compared to HPLC.[8]Depends on the separation of diastereomeric signals (ΔΔδ).
Sample Prep Dissolution in mobile phase; derivatization may be needed if no chromophore is present.[11]Dissolution in a compatible solvent (e.g., alcohol).Dissolution in deuterated solvent and addition of a Chiral Solvating Agent (CSA).[9][10]
Solvent Usage High (e.g., Hexane, Isopropanol).[1]Low organic solvent usage; primarily uses CO2.[8]Minimal (typically < 1 mL of deuterated solvent).
Sensitivity High (UV detection, sub-μg level).High (UV, MS detection).[7]Lower (requires mg-level concentration).
Versatility Very high, extensive range of commercial CSPs available.[4][5]High, most HPLC CSPs are compatible.[7][]Analyte and CSA dependent; requires screening of agents.[9]

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods found in the literature and serve as a starting point for method development.

Method 1: Chiral HPLC for N-Boc-3-Hydroxypiperidine

This method is highly effective for the N-Boc protected form of 3-hydroxypiperidine, which is a common intermediate in synthesis. The Boc group provides sufficient chromophoric activity for UV detection at low wavelengths.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Isopropanol A->B C Filter (0.45 µm) B->C D Inject into Chiral HPLC System C->D E Separation on Chiral Stationary Phase D->E F UV Detection E->F G Integrate Enantiomer Peaks F->G H Calculate Enantiomeric Excess G->H

Caption: Standard workflow for Chiral HPLC analysis.

Protocol Details:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak IC-3 (3 µm, 250 x 4.6 mm) or Chiralpak IE-3 (3 µm, 250 x 4.6 mm).[1]

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropyl Alcohol (IPA) with a trifluoroacetic acid (TFA) additive. A typical composition is n-Hexane:IPA:TFA (95:5:0.1, v/v/v).[1]

  • Flow Rate: 0.6 - 1.2 mL/min.[1]

  • Column Temperature: 30 - 40 °C.[1]

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of the N-Boc-3-hydroxypiperidine sample in Isopropyl Alcohol at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

Method 2: Chiral SFC (Alternative Method)

Chiral SFC is an excellent alternative that provides faster analysis times and is more environmentally friendly. The principles of separation are similar to HPLC, relying on a chiral stationary phase.

Protocol Details:

  • Instrumentation: A supercritical fluid chromatography system with a back-pressure regulator and UV detector.

  • Chiral Stationary Phase: Polysaccharide-based CSPs such as Chiralpak IA, IB, or IC are highly effective.[7]

  • Mobile Phase: Supercritical CO2 as the primary eluent with an alcohol modifier (e.g., Methanol or Ethanol). A typical gradient might be 5% to 40% modifier over 5 minutes.

  • Flow Rate: 3 - 5 mL/min.[8]

  • Outlet Pressure: 150 bar.[8]

  • Column Temperature: 35 - 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the alcohol modifier (e.g., Methanol) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculation of e.e. is performed using the same formula as in the HPLC method.

Method 3: NMR Spectroscopy with a Chiral Solvating Agent (Non-Chromatographic Method)

This technique can be used for rapid determination of e.e. without chromatographic separation. It relies on a chiral solvating agent (CSA) to form transient diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals in the NMR spectrum.[9]

Protocol Details:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): The choice of CSA is critical and must be determined empirically. Examples for amines and alcohols include (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol or chiral acids.

  • Sample Preparation:

    • Dissolve an accurate amount of the 3-hydroxypiperidine sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, 0.7 mL) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add an equimolar amount of the chosen CSA to the NMR tube.

    • Mix thoroughly and acquire another ¹H NMR spectrum.

  • Data Analysis: Identify a proton signal of the analyte that splits into two distinct signals upon addition of the CSA. The ratio of the integrals of these two signals corresponds directly to the enantiomeric ratio. Calculate the e.e. from this ratio.

This guide provides a comparative framework for selecting and implementing a suitable analytical method for determining the enantiomeric excess of 3-hydroxypiperidine. While Chiral HPLC remains a highly reliable and well-documented technique, Chiral SFC offers significant advantages in speed and sustainability, making it a compelling alternative for high-throughput environments. NMR with chiral solvating agents offers a rapid, non-separative option for screening purposes. The optimal choice will depend on the specific requirements of the laboratory and the stage of drug development.

References

Validating the Structure of 3-Hydroxypiperidine Hydrochloride: A Comparative ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and chemical synthesis, unequivocal structural validation of key intermediates is paramount. This guide provides a comparative analysis for validating the structure of 3-Hydroxypiperidine hydrochloride using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of expected ¹H NMR data alongside that of its positional isomers, 2-Hydroxypiperidine and 4-Hydroxypiperidine, to aid in positive identification and differentiation from potential impurities.

Comparative ¹H NMR Data of Hydroxypiperidine Isomers

The chemical environment of each proton in the hydroxypiperidine ring is unique, resulting in a distinct ¹H NMR spectrum for each isomer. The protonation of the piperidine nitrogen to form the hydrochloride salt typically leads to a downfield shift of the adjacent protons. The data presented below is a compilation from various sources and should be used as a reference for comparison with experimentally obtained spectra.

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-Hydroxypiperidine H-2ax~2.60ddd12.4, 10.2, 3.2
H-2eq~3.10dt12.4, 4.0
H-3~3.80m-
H-4ax~1.50m-
H-4eq~1.95m-
H-5ax~1.50m-
H-5eq~1.85m-
H-6ax~2.60m-
H-6eq~3.00m-
4-Hydroxypiperidine H-2, H-6 (ax)~2.70dt12.8, 3.2
H-2, H-6 (eq)~3.15ddd12.8, 4.8, 2.4
H-3, H-5 (ax)~1.55qd12.4, 4.0
H-3, H-5 (eq)~1.90dddd12.4, 4.8, 2.4, 2.4
H-4~3.80tt8.8, 4.0
2-Hydroxypiperidine H-2~4.80m-
H-3~1.60-1.80m-
H-4~1.40-1.60m-
H-5~1.40-1.60m-
H-6~2.80 & 3.10m-

Note: The chemical shifts for the hydrochloride salts are expected to be further downfield, particularly for the protons alpha to the nitrogen. The data provided is for the free base and serves as a foundational comparison. Exact chemical shifts and coupling constants are highly dependent on the solvent and concentration.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining reproducible and high-quality ¹H NMR spectra for the validation of hydroxypiperidine hydrochlorides.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the hydroxypiperidine hydrochloride sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic N-H and O-H protons, simplifying the spectrum.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent.

  • A standard single-pulse experiment is typically sufficient.

  • Key acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: Approximately 12-16 ppm

    • Temperature: 298 K

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O) or an internal standard (e.g., TMS).

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using ¹H NMR.

cluster_0 Experimental cluster_1 Analysis & Validation Sample_Preparation Sample Preparation NMR_Acquisition NMR Data Acquisition Sample_Preparation->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Chemical_Shift_Analysis Chemical Shift Analysis Data_Processing->Chemical_Shift_Analysis Multiplicity_Analysis Multiplicity & Coupling Constant Analysis Data_Processing->Multiplicity_Analysis Integration_Analysis Integration Analysis Data_Processing->Integration_Analysis Structure_Confirmation Structure Confirmation Chemical_Shift_Analysis->Structure_Confirmation Multiplicity_Analysis->Structure_Confirmation Integration_Analysis->Structure_Confirmation

Caption: Workflow for ¹H NMR based structural validation.

Comparative Logic for Isomer Differentiation

The differentiation between the 3-hydroxy, 4-hydroxy, and 2-hydroxy isomers is based on the distinct patterns observed in their respective ¹H NMR spectra. The following diagram outlines the logical comparison.

cluster_isomers Reference Data Comparison Experimental_Spectrum Experimental ¹H NMR Spectrum of Unknown Hydroxypiperidine HCl 3_Hydroxy Expected Spectrum for 3-Hydroxypiperidine HCl Experimental_Spectrum->3_Hydroxy Compare 4_Hydroxy Expected Spectrum for 4-Hydroxypiperidine HCl Experimental_Spectrum->4_Hydroxy Compare 2_Hydroxy Expected Spectrum for 2-Hydroxypiperidine HCl Experimental_Spectrum->2_Hydroxy Compare Conclusion Structural Identification 3_Hydroxy->Conclusion Match 4_Hydroxy->Conclusion Match 2_Hydroxy->Conclusion Match

A Comparative Guide to the Synthesis of (S)-3-Hydroxypiperidine: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxypiperidine is a valuable chiral building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of kinase inhibitors like Ibrutinib. The stereochemistry at the C3 position is crucial for its biological activity, making enantiomerically pure synthesis a critical aspect of its production. This guide provides an objective comparison of the primary chemical and enzymatic strategies for synthesizing (S)-3-Hydroxypiperidine, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical Synthesis (Classical Resolution)Enzymatic Synthesis (Asymmetric Reduction)
Stereoselectivity Relies on separation of diastereomeric salts, theoretical max yield of 50% for the desired enantiomer from racemate.[1]High to excellent enantioselectivity (>99% e.e.) is often achieved directly.[2][3]
Reaction Conditions Often involves harsh conditions such as high pressure and temperature for hydrogenation, and use of stoichiometric resolving agents.[1]Typically mild conditions (room temperature, neutral pH), reducing the risk of side reactions and degradation.[4]
Reagents & Catalysts Requires stoichiometric amounts of resolving agents and often utilizes heavy metal catalysts (e.g., Rhodium on carbon) for hydrogenation.[1]Utilizes biocatalysts (enzymes) which are biodegradable and can be produced from renewable resources. Requires a catalytic amount of a cofactor (e.g., NAD(P)H) which is regenerated in situ.
Process Complexity Can involve multiple steps including synthesis of the racemate, salt formation, fractional crystallization, and liberation of the free amine.[5]Often a single-step asymmetric reduction from a prochiral ketone. Cofactor regeneration systems can add some complexity.
Environmental Impact Can generate significant waste from resolving agents and metal catalysts.Considered a "greener" alternative with less hazardous waste.
Scalability Established and scalable, though the resolution step can be labor-intensive and costly.[6]Highly scalable, with examples of high substrate concentrations suitable for industrial production.[2]

Chemical Synthesis Routes

Chemical synthesis of enantiomerically pure (S)-3-Hydroxypiperidine predominantly relies on the resolution of a racemic mixture of 3-hydroxypiperidine. This typically involves the hydrogenation of 3-hydroxypyridine to the corresponding racemic piperidine, followed by diastereomeric salt formation with a chiral resolving agent, separation of the diastereomers, and subsequent liberation of the desired enantiomer.

Representative Chemical Synthesis Pathway: Chemical Resolution

cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Resolution cluster_2 Step 3: Liberation & Protection 3-Hydroxypyridine 3-Hydroxypyridine rac-3-Hydroxypiperidine rac-3-Hydroxypiperidine 3-Hydroxypyridine->rac-3-Hydroxypiperidine H₂, 5% Rh/C, H₂O 5 MPa, 90°C, 48h rac-3-Hydroxypiperidine_res rac-3-Hydroxypiperidine Diastereomeric_Salts (S)-3-Hydroxypiperidine-D-pyroglutamate & (R)-3-Hydroxypiperidine-D-pyroglutamate rac-3-Hydroxypiperidine_res->Diastereomeric_Salts D-Pyroglutamic acid, Ethanol, Reflux (S)-3-Hydroxypiperidine D-pyroglutamate (S)-3-Hydroxypiperidine D-pyroglutamate Diastereomeric_Salts->(S)-3-Hydroxypiperidine D-pyroglutamate Fractional Crystallization (S)-3-Hydroxypiperidine_D-pyroglutamate_lib (S)-3-Hydroxypiperidine D-pyroglutamate (S)-3-Hydroxypiperidine_lib (S)-3-Hydroxypiperidine (S)-3-Hydroxypiperidine_D-pyroglutamate_lib->(S)-3-Hydroxypiperidine_lib Base (S)-N-Boc-3-Hydroxypiperidine (S)-N-Boc-3-Hydroxypiperidine (S)-3-Hydroxypiperidine_lib->(S)-N-Boc-3-Hydroxypiperidine (Boc)₂O

Caption: Chemical resolution pathway for (S)-3-Hydroxypiperidine.
Quantitative Data for Chemical Synthesis

StepReactantCatalyst/ReagentConditionsProductYieldPurity/e.e.Reference
Hydrogenation 3-Hydroxypyridine (100 kg)5% Rhodium on Carbon (1 kg)5 MPa H₂, 90°C, 48h, Waterrac-3-Hydroxypiperidine81.3%N/A[1]
Resolution rac-3-Hydroxypiperidine (400 kg)D-Pyroglutamic acid (225 kg)95% Ethanol, Reflux, then -5°C(S)-3-Hydroxypiperidine D-pyroglutamate55% (based on racemate)N/A[1]
Protection (S)-3-Hydroxypiperidine D-pyroglutamateDi-tert-butyl dicarbonateAlkaline conditions(S)-N-Boc-3-hydroxypiperidineHigh>99.6%[1]
Experimental Protocol: Chemical Resolution of rac-3-Hydroxypiperidine

Step 1: Hydrogenation of 3-Hydroxypyridine

  • In an autoclave, add 3-hydroxypyridine (100 kg), 5% rhodium on carbon (1 kg), and water (100 L).

  • Pressurize the autoclave with hydrogen to 5 MPa.

  • Heat the reaction mixture to 90°C and maintain for 48 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to recover the rhodium on carbon catalyst.

  • The filtrate is concentrated under reduced pressure to remove water.

  • The residue is distilled under vacuum to yield racemic 3-hydroxypiperidine.

Step 2: Chiral Resolution

  • To a solution of racemic 3-hydroxypiperidine (400 kg) in 95% ethanol (500 L), add D-pyroglutamic acid (225 kg).

  • Heat the mixture to reflux.

  • Cool the solution to -5°C and allow it to stand for 1 hour to induce crystallization.

  • Filter the solid precipitate, which is the (S)-3-hydroxypiperidine D-pyroglutamate salt.

Step 3: Liberation and N-Boc Protection

  • The (S)-3-hydroxypiperidine D-pyroglutamate salt is treated with a base to liberate the free (S)-3-hydroxypiperidine.

  • The free amine is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions to yield (S)-N-Boc-3-hydroxypiperidine.

  • The final product is purified by recrystallization.

Enzymatic Synthesis Routes

Enzymatic synthesis offers a more direct and highly stereoselective approach to (S)-3-Hydroxypiperidine. The most common strategy is the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone, using a ketoreductase (KRED) or a related carbonyl reductase. This method typically employs a cofactor regeneration system to recycle the expensive nicotinamide cofactor (NADPH or NADH).

Representative Enzymatic Synthesis Pathway

cluster_0 Asymmetric Reduction cluster_1 Cofactor Regeneration N-Boc-3-piperidone N-Boc-3-piperidone (S)-N-Boc-3-Hydroxypiperidine (S)-N-Boc-3-Hydroxypiperidine N-Boc-3-piperidone->(S)-N-Boc-3-Hydroxypiperidine Ketoreductase (KRED) or Carbonyl Reductase NADP+ NADP+ NADPH NADPH NADP+->NADPH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone

Caption: Enzymatic synthesis of (S)-N-Boc-3-Hydroxypiperidine.
Quantitative Data for Enzymatic Synthesis

EnzymeSubstrate (Concentration)Cofactor RegenerationConditionsConversione.e.Reference
Carbonyl Reductase from Candida parapsilosisN-Boc-3-piperidone (100 g/L)Glucose Dehydrogenase (co-expressed)Aqueous monophasic system, whole cells97.8%99.8%[2]
Aldo-Keto Reductase (AKR-43)N-Boc-3-piperidone (16% w/w)Glucose Dehydrogenase30°C, pH 7.5, 16h>99%>99%[3]
Ketoreductase and Glucose Dehydrogenase (co-expressed)N-Boc-3-piperidone (100 g/L)Co-expressed GDH35°C, pH 6.5, 12h, cell-free extract99.2%>99%[4]
Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol is a generalized representation based on common practices in the literature.

1. Enzyme Preparation (using recombinant E. coli)

  • Transform E. coli cells with a plasmid containing the gene for the desired ketoreductase and, if applicable, the glucose dehydrogenase for cofactor regeneration.

  • Grow the recombinant E. coli in a suitable culture medium with an appropriate antibiotic for plasmid selection.

  • Induce protein expression with an inducer such as IPTG at a specific cell density and temperature.

  • Harvest the cells by centrifugation. The cells can be used as whole-cell catalysts, or they can be lysed to prepare a cell-free extract.

2. Asymmetric Reduction Reaction

  • In a temperature-controlled reactor, prepare a buffer solution (e.g., phosphate buffer, pH 6.5-7.5).

  • Add the substrate, N-Boc-3-piperidone, to the desired concentration. A co-solvent may be used to improve solubility.

  • Add the cofactor (e.g., NADP⁺) and the co-substrate for regeneration (e.g., glucose).

  • Initiate the reaction by adding the prepared enzyme (whole cells or cell-free extract).

  • Maintain the reaction at a constant temperature (e.g., 30-35°C) with stirring. The pH may need to be controlled throughout the reaction by the addition of a base.

  • Monitor the reaction progress by a suitable analytical method such as HPLC or GC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and the solvent is evaporated to yield (S)-N-Boc-3-hydroxypiperidine.

Conclusion

Both chemical and enzymatic methods offer viable routes to the synthesis of (S)-3-Hydroxypiperidine. The choice between the two will depend on the specific requirements of the researcher or organization.

Chemical synthesis , particularly through classical resolution, is a well-established method that can be implemented with standard laboratory equipment. However, it is often hampered by the theoretical 50% maximum yield of the resolution step, the need for sometimes harsh reaction conditions, and the generation of significant waste.[1][5]

Enzymatic synthesis , on the other hand, presents a highly efficient and environmentally friendly alternative. It offers excellent enantioselectivity, often exceeding 99% e.e., in a single step under mild reaction conditions.[2][3][4] The ability to use whole-cell catalysts and co-express the necessary enzymes for cofactor regeneration simplifies the process and makes it highly scalable for industrial applications. While the initial development of a suitable biocatalyst may require expertise in molecular biology and fermentation, the long-term benefits in terms of efficiency, selectivity, and sustainability are substantial. For the synthesis of high-value chiral intermediates like (S)-3-Hydroxypiperidine, enzymatic methods represent a powerful and increasingly preferred approach in modern pharmaceutical manufacturing.

References

A Comparative Guide to 3-Hydroxypiperidine and 3-Aminopyrrolidine as Chiral Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and asymmetric synthesis, the selection of the right chiral building block is a critical decision that profoundly influences the efficiency of a synthetic route and the biological activity of the final molecule. Among the myriad of available synthons, saturated nitrogen heterocycles are privileged scaffolds due to their prevalence in natural products and FDA-approved drugs. This guide provides an in-depth comparison of two such valuable chiral synthons: 3-hydroxypiperidine and 3-aminopyrrolidine. We will objectively evaluate their performance in key synthetic transformations, supported by experimental data, and provide detailed protocols for their application.

Structural and Conformational Differences

3-Hydroxypiperidine, a six-membered heterocycle, and 3-aminopyrrolidine, a five-membered heterocycle, possess distinct structural and conformational properties that dictate their reactivity and utility. The piperidine ring typically adopts a stable chair conformation, which places substituents in well-defined axial or equatorial positions. This conformational rigidity can be advantageous for controlling stereochemistry in subsequent reactions. In contrast, the pyrrolidine ring is more flexible, adopting various envelope and twisted conformations. This flexibility can allow for better binding to some biological targets but may present challenges in stereocontrol during synthesis.

The functional groups, a secondary alcohol in 3-hydroxypiperidine and a primary amine in 3-aminopyrrolidine, also impart different chemical properties. The hydroxyl group can act as a hydrogen bond donor and acceptor and can be readily derivatized through reactions such as O-alkylation, acylation, and Mitsunobu reactions. The amino group in 3-aminopyrrolidine offers two sites for N-functionalization and can act as a potent nucleophile or a directing group in various transformations.

Performance in Key Synthetic Transformations

The utility of a chiral synthon is ultimately determined by its performance in a range of chemical reactions. Below, we compare the application of N-Boc protected 3-hydroxypiperidine and 3-aminopyrrolidine in several common and important synthetic transformations.

Biocatalytic Asymmetric Synthesis

The enantioselective synthesis of these chiral synthons is a crucial first step. Biocatalysis has emerged as a powerful tool for producing highly enantiopure materials.

Table 1: Biocatalytic Synthesis of Chiral N-Boc-3-hydroxypiperidine and a Method for Chiral 3-Aminopiperidine

PrecursorCatalyst/MethodProductConversion/YieldEnantiomeric Excess (ee%)Reference
N-Boc-3-piperidoneAldo-keto reductase (AKR-43) & GDH(S)-N-Boc-3-hydroxypiperidine>99%>99%[1]
N-Boc-3-piperidoneKetoreductase (coexpressed with GDH)(S)-N-Boc-3-hydroxypiperidine99.2%>99%[2]
N-Boc-3-piperidoneCandida albicans alcohol dehydrogenase(S)-N-Boc-3-hydroxypiperidine97.0%100%[3]
3-Aminopiperidine derivativeTransaminase(R)-3-Aminopiperidine derivativeHighHigh[4]

Note: Direct biocatalytic synthesis of 3-aminopyrrolidine from a prochiral precursor was not readily found in the searched literature, however, biocatalytic methods for related aminopiperidines are available.

Functionalization of the Heterocyclic Nitrogen (N-Alkylation)

N-alkylation is a fundamental transformation for modifying the properties of these scaffolds. Reductive amination is a widely used and efficient method.

Table 2: Representative N-Alkylation via Reductive Amination

SynthonAldehyde/KetoneReducing AgentProductYieldDiastereomeric Ratio (dr)Reference
3-HydroxypiperidineBenzaldehydeNaBH(OAc)₃1-Benzyl-3-hydroxypiperidineGoodN/AGeneral Protocol
3-AminopyrrolidineAcetoneNaBH(OAc)₃N-Isopropyl-3-aminopyrrolidineGoodN/AGeneral Protocol
Functionalization of the Hydroxyl and Amino Groups

The hydroxyl and amino groups are key handles for further elaboration of these synthons.

Table 3: Representative Functionalization Reactions

SynthonReaction TypeReagentsProductYieldStereochemical OutcomeReference
(S)-N-Boc-3-hydroxypiperidineMitsunobu ReactionPhthalimide, PPh₃, DIAD(R)-N-Boc-3-(phthalimido)piperidineGoodInversion of stereochemistryGeneral Protocol
(R)-N-Boc-3-aminopyrrolidineAcylationAcetic anhydride, Et₃N(R)-N-Boc-3-(acetylamino)pyrrolidineHighRetention of stereochemistryGeneral Protocol
Multicomponent Reactions

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of molecular complexity. Pyrrolidine scaffolds are often synthesized using MCRs, particularly [3+2] cycloadditions.

Table 4: 3-Aminopyrrolidine Precursors in Multicomponent Reactions

Reaction TypeReactant 1Reactant 2Reactant 3CatalystProductYieldDiastereomeric Ratio (dr)Reference
[3+2] CycloadditionN-tosyl imino esterPhenyldihydrofuranAllyltrimethylsilaneTiCl₄Substituted Pyrrolidine90%>99:1[4]
[3+2] CycloadditionN-tosyl imino esterPhenyldihydrofuranEnolsilaneTiCl₄Substituted Pyrrolidine63%Single diastereomer[4]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of these synthons.

Protocol 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

This protocol is adapted from the efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using a coexpressed ketoreductase and glucose dehydrogenase system.[2]

Materials:

  • N-Boc-3-piperidone

  • D-glucose

  • NADP⁺

  • Phosphate buffer solution (100 mmol·L⁻¹, pH 6.5)

  • Recombinant E. coli cells co-expressing ketoreductase and glucose dehydrogenase (wet cells)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a reaction mixture containing N-Boc-3-piperidone (100 g·L⁻¹), D-glucose (130 g·L⁻¹), NADP⁺ (0.2 g·L⁻¹), and wet cells (30 g·L⁻¹) in the phosphate buffer.

  • Stir the reaction mixture at 35 °C. Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion (typically 24 hours), extract the mixture with an equal volume of ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

Protocol 2: Reductive Amination of N-Boc-3-aminopyrrolidine

This is a general protocol for the reductive amination of a primary amine with a ketone.

Materials:

  • (R)- or (S)-N-Boc-3-aminopyrrolidine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-3-aminopyrrolidine (1.0 equiv) in DCM, add acetone (1.2 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.

Protocol 3: Mitsunobu Reaction of N-Boc-3-hydroxypiperidine

This protocol describes the inversion of stereochemistry at the hydroxyl-bearing carbon.[5][6]

Materials:

  • (S)-N-Boc-3-hydroxypiperidine

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of (S)-N-Boc-3-hydroxypiperidine (1.0 equiv) and phthalimide (1.1 equiv) in anhydrous THF, add triphenylphosphine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford (R)-N-Boc-3-(phthalimido)piperidine.

Visualization of Synthetic Pathways

Graphviz diagrams are provided to illustrate the synthetic utility and potential transformations of these chiral synthons.

G cluster_piperidine 3-Hydroxypiperidine Derivatives cluster_pyrrolidine 3-Aminopyrrolidine Derivatives 3HP Chiral 3-Hydroxypiperidine N_Func N-Functionalization (Alkylation, Acylation) 3HP->N_Func O_Func O-Functionalization (Alkylation, Acylation, Mitsunobu) 3HP->O_Func Ring_Mod Ring Modification 3HP->Ring_Mod 3AP Chiral 3-Aminopyrrolidine N_Func_Pyrrolidine N-Functionalization (Mono/Di-alkylation, Acylation) 3AP->N_Func_Pyrrolidine NH2_Func Amine Functionalization (Amide, Sulfonamide formation) 3AP->NH2_Func Scaffold Scaffold for MCRs 3AP->Scaffold G Start N-Boc-3-piperidone Step1 Asymmetric Reduction (e.g., KRED) Start->Step1 Intermediate (S)-N-Boc-3-hydroxypiperidine Step1->Intermediate Step2 Mitsunobu Reaction (Phthalimide, PPh3, DIAD) Intermediate->Step2 Intermediate2 (R)-N-Boc-3-(phthalimido)piperidine Step2->Intermediate2 Step3 Deprotection (Hydrazine) Intermediate2->Step3 Product (R)-N-Boc-3-aminopiperidine Step3->Product

References

A Spectroscopic Showdown: Unveiling the Chiral Twins, (R)- and (S)-3-Hydroxypiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the enantiomeric pair, (R)- and (S)-3-Hydroxypiperidine hydrochloride, offering supporting data and experimental protocols to aid in their differentiation and analysis.

Enantiomers, by their very nature, are non-superimposable mirror images that exhibit identical physical and chemical properties in an achiral environment. This characteristic extends to most standard spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Consequently, the ¹H NMR, ¹³C NMR, and IR spectra of (R)- and (S)-3-Hydroxypiperidine hydrochloride are expected to be identical. The primary and most accessible method for distinguishing between these enantiomers is the measurement of their specific optical rotation, which will be equal in magnitude but opposite in sign.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally determined spectroscopic data for (R)- and (S)-3-Hydroxypiperidine hydrochloride.

Table 1: ¹H NMR, ¹³C NMR, and IR Spectroscopic Data

As enantiomers, (R)- and (S)-3-Hydroxypiperidine hydrochloride will produce identical spectra in standard NMR and IR analyses. The data presented below is representative for both compounds.

Spectroscopic Technique Observed Peaks / Chemical Shifts (δ)
¹H NMR (D₂O) Representative shifts include signals for the piperidine ring protons.
¹³C NMR (D₂O) Representative shifts include signals for the five distinct carbon atoms of the piperidine ring.
IR (ATR) Characteristic peaks for O-H, N-H, and C-H stretching and bending vibrations.

Table 2: Differentiating Property - Specific Optical Rotation

The key distinguishing feature between the two enantiomers is their interaction with plane-polarized light.

Compound Specific Optical Rotation ([α]D) Conditions
(R)-3-Hydroxypiperidine hydrochloride+8.6 ± 1º[1]c = 2 in Methanol at 20°C[1]
(S)-3-Hydroxypiperidine hydrochloride-7°[2]c = 1 in Methanol at 20°C[2]

Note: The magnitude of the specific rotation can vary slightly based on concentration, temperature, and solvent. The opposite sign is the definitive indicator of the enantiomeric relationship.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 3-Hydroxypiperidine hydrochloride sample in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to obtain the frequency domain spectrum. Perform phase and baseline corrections.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: No specific sample preparation is required for Attenuated Total Reflectance (ATR) FT-IR. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Scan: Place the sample on the crystal, apply pressure using the anvil, and collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Polarimetry

Objective: To measure the specific optical rotation to differentiate between the (R) and (S) enantiomers.

Methodology:

  • Sample Preparation: Accurately weigh a specific amount of the sample (e.g., for (R)-enantiomer, 200 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of Methanol) in a volumetric flask.[1]

  • Instrumentation: Use a polarimeter with a sodium lamp (D-line, 589 nm).

  • Blank Measurement: Fill the polarimeter cell with the pure solvent (Methanol) and zero the instrument.

  • Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present in the light path. Measure the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Experimental Workflow

The logical flow for the spectroscopic comparison of (R)- and (S)-3-Hydroxypiperidine hydrochloride is illustrated below.

G cluster_start Sample Preparation cluster_identical Identical Spectra cluster_differentiating Differentiating Analysis cluster_results Results Sample_R (R)-3-Hydroxypiperidine HCl NMR NMR Spectroscopy (1H and 13C) Sample_R->NMR IR FT-IR Spectroscopy Sample_R->IR Polarimetry Polarimetry Sample_R->Polarimetry Sample_S (S)-3-Hydroxypiperidine HCl Sample_S->NMR Sample_S->IR Sample_S->Polarimetry Identical_Spectra Identical NMR & IR Spectra NMR->Identical_Spectra IR->Identical_Spectra Opposite_Rotation Opposite Optical Rotation (+ for R, - for S) Polarimetry->Opposite_Rotation

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying 3-Hydroxypiperidine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of impurities in 3-Hydroxypiperidine, a key building block in many pharmaceutical syntheses. We delve into the performance of various techniques, supported by experimental data, to provide a clear and objective overview for informed method selection.

3-Hydroxypiperidine and its derivatives are crucial intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1] However, during the manufacturing process, various impurities can be introduced, which may affect the efficacy and safety of the final drug product.[2] Some of these impurities could be potentially genotoxic, necessitating their monitoring at very low levels.[3][4][5] Therefore, robust and validated analytical methods are essential for the accurate quantification of these impurities to ensure compliance with stringent regulatory requirements.[6][7]

This guide compares the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Performance of Analytical Methods

The choice of an analytical method for impurity quantification depends on several factors, including the nature of the impurity, the required sensitivity, and the complexity of the sample matrix.[8] Below is a summary of the typical performance of HPLC, GC, and LC-MS for the analysis of piperidine-related impurities, based on available data for analogous compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity Range 0.44 - 53.33 µg/mL (for piperidine with derivatization)[9]0.0014 - 0.045 mg/mL (for 3-aminopiperidine)[10]1 - 50 ng/mL (for benzylpiperazine)[11]
Correlation Coefficient (r²) > 0.999[9]> 0.9995[10]> 0.99[11]
Limit of Detection (LOD) 0.15 µg/mL (for piperidine with derivatization)[9]0.002% (0.4 µg/mL) (for 3-aminopiperidine)[10]0.004 µg/mL (for benzylpiperazine in plasma)[11]
Limit of Quantification (LOQ) 0.44 µg/mL (for piperidine with derivatization)[9]0.007% (1.4 µg/mL) (for 3-aminopiperidine)[10]0.016 µg/mL (for benzylpiperazine in plasma)[11]
Accuracy (Recovery %) 98.0 - 102.0%[12]99.9 - 104.4%[10]79 - 96%[11]
Precision (RSD %) < 2.0%[12]< 5.0%[10]< 15% (Intra-day)[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for HPLC and GC analysis of piperidine-related impurities.

Chiral HPLC Method for (R)-Isomer Impurity in (S)-1-Boc-3-hydroxypiperidine

This method is particularly useful for controlling stereochemical purity.[13]

Instrumentation:

  • HPLC system with a UV detector.

  • Chiralpak-IC3 (250 × 4.6 mm, 3µm) column.[13]

Chromatographic Conditions:

  • Mobile Phase: A premixed solution of n-Hexane and Isopropyl alcohol (IPA) in a 95:5 ratio, with 0.2% Trifluoroacetic acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample of (S)-1-Boc-3-hydroxypiperidine in Isopropyl alcohol to achieve a suitable concentration.[13]

Gas Chromatography (GC-FID) Method for Piperidine Impurities

GC is a powerful technique for the analysis of volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) capillary column.[14]

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

  • Injector Temperature: 250 °C.[14]

  • Detector Temperature (FID): 300 °C.[14]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp up to 280 °C at a rate of 15 °C/min.[14]

  • Injection Volume: 1 µL (splitless mode).

Sample Preparation:

  • Dissolve approximately 150 mg of the sample in 3 mL of 1M sodium hydroxide solution in a headspace vial.[15]

  • Heat the vial at 80 °C for 45 minutes before injection.[15]

Visualizing the Workflow and Method Selection

To better illustrate the processes involved, the following diagrams outline the analytical method validation workflow and a decision-making process for selecting the most appropriate analytical technique.

AnalyticalMethodValidationWorkflow DefinePurpose Define Analytical Procedure's Purpose DevelopMethod Develop Analytical Method DefinePurpose->DevelopMethod ValidateMethod Validate Method (ICH Q2(R2)) DevelopMethod->ValidateMethod Specificity Specificity ValidateMethod->Specificity Linearity Linearity & Range ValidateMethod->Linearity Accuracy Accuracy ValidateMethod->Accuracy Precision Precision (Repeatability & Intermediate) ValidateMethod->Precision LOD_LOQ LOD & LOQ ValidateMethod->LOD_LOQ Robustness Robustness ValidateMethod->Robustness Implement Implement for Routine Analysis Specificity->Implement Linearity->Implement Accuracy->Implement Precision->Implement LOD_LOQ->Implement Robustness->Implement

Caption: Workflow for Analytical Method Validation.

MethodSelectionDecisionTree Start Start: Need to Quantify 3-Hydroxypiperidine Impurities Volatility Are Impurities Volatile & Thermally Stable? Start->Volatility GC Consider GC or GC-MS Volatility->GC Yes HPLC_LCMS Consider HPLC or LC-MS Volatility->HPLC_LCMS No Sensitivity High Sensitivity Required (Trace Levels)? HPLC_LCMS->Sensitivity LCMS LC-MS is Preferred Sensitivity->LCMS Yes HPLC HPLC with UV/DAD may be sufficient Sensitivity->HPLC No Chirality Is Chiral Separation Needed? HPLC->Chirality ChiralHPLC Use Chiral HPLC Chirality->ChiralHPLC Yes StandardHPLC Standard RP-HPLC Chirality->StandardHPLC No

Caption: Decision Tree for Analytical Method Selection.

References

The Strategic Advantage of 3-Hydroxypiperidine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of molecular frameworks that are recurrently found in successful therapeutic agents, demonstrating an inherent capacity to bind to multiple biological targets with high affinity. Among these, the 3-hydroxypiperidine moiety has emerged as a particularly valuable building block, offering a unique combination of physicochemical and structural features that enhance drug-like properties and biological activity. This guide provides a comparative analysis of the 3-hydroxypiperidine scaffold, supported by experimental data, to illuminate its advantages for researchers, scientists, and drug development professionals.

Enhanced Physicochemical and Pharmacokinetic Profile

The introduction of a hydroxyl group at the 3-position of the piperidine ring significantly influences the molecule's properties, often leading to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. The hydroxyl group can increase polarity and aqueous solubility, which is a critical factor in improving the bioavailability of a drug candidate. Furthermore, it provides an additional site for hydrogen bonding, which can be strategically utilized to fine-tune the molecule's interaction with metabolic enzymes and transporters.

Comparative Physicochemical Properties

To illustrate the impact of the 3-hydroxyl group, a comparison of the calculated physicochemical properties of piperidine and 3-hydroxypiperidine is presented below. The presence of the hydroxyl group in 3-hydroxypiperidine leads to a lower LogP value, indicating increased hydrophilicity, and a higher topological polar surface area (TPSA), which is often correlated with better intestinal absorption and blood-brain barrier penetration.

PropertyPiperidine3-HydroxypiperidineAdvantage of 3-Hydroxypiperidine
Molecular Formula C₅H₁₁NC₅H₁₁NOIntroduction of a hydroxyl group for enhanced interactions.
Molecular Weight 85.15 g/mol 101.15 g/mol Minimal increase in size while adding significant functionality.
cLogP 0.83-0.3Improved hydrophilicity, potentially leading to better solubility.[1]
Topological Polar Surface Area (TPSA) 12.0 Ų32.3 ŲIncreased polarity, which can improve absorption and cell permeability.[1]
Hydrogen Bond Donors 12Enhanced potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 12Increased capacity to form hydrogen bonds, improving binding affinity.

Superior Binding Affinity and Selectivity: A Case Study

The strategic placement of the 3-hydroxyl group can lead to a dramatic improvement in binding affinity and selectivity for a biological target. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the target's binding pocket that would not be possible with a simple piperidine ring.

A compelling example of this is seen in the development of high-affinity ligands for the dopamine transporter (DAT), a key target in the treatment of neurological disorders. A study by Dutta et al. investigated a series of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine analogues and found that the introduction of a 3-hydroxyl group, particularly with a specific stereochemistry, significantly enhanced binding affinity.[2]

Comparative Biological Activity: Dopamine Transporter Ligands

The following table summarizes the in vitro binding affinities (IC₅₀) of a trans-3-hydroxypiperidine enantiomer compared to its non-hydroxylated counterpart for the dopamine transporter. The data clearly demonstrates the profound positive impact of the hydroxyl group.

CompoundDescriptionDopamine Transporter (DAT) IC₅₀ (nM) [³H]WIN 35,428 Binding
Analog 1 Non-hydroxylated piperidine derivative10.2
(+)-trans-3-hydroxy Analog Piperidine derivative with a trans-3-hydroxyl group0.46

Data sourced from Dutta et al., J. Med. Chem. 2003, 46 (12), pp 2462–2473.[2]

The more than 22-fold increase in potency for the (+)-trans-3-hydroxy analog highlights the critical role of the hydroxyl group in establishing a high-affinity binding interaction with the dopamine transporter.[2]

Central Role in Marketed Drugs: The Ibrutinib Example

The value of the 3-hydroxypiperidine scaffold is further underscored by its presence in successful, marketed drugs. A prominent example is Ibrutinib (Imbruvica®) , a first-in-class Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[3] The (S)-enantiomer of a protected 3-hydroxypiperidine is a key chiral intermediate in the synthesis of Ibrutinib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib functions by irreversibly binding to a cysteine residue in the active site of BTK, thereby blocking its kinase activity. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[4][5] Dysregulation of this pathway is a hallmark of many B-cell cancers.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of Ibrutinib.

Synthetic Accessibility

The 3-hydroxypiperidine scaffold is readily accessible through various synthetic routes, making it an attractive starting point for drug discovery programs. Common methods include the reduction of 3-piperidone and the cyclization of functionalized amine precursors. The availability of both racemic and chiral building blocks allows for the efficient exploration of structure-activity relationships and the development of stereospecific drug candidates.[6]

General Synthetic Workflow

The following diagram illustrates a common synthetic approach to access N-protected 3-hydroxypiperidine, a versatile intermediate for further chemical elaboration.

Synthetic_Workflow Start 3-Hydroxypyridine Hydrogenation Hydrogenation (e.g., Rh/C, H₂) Start->Hydrogenation Racemic Racemic 3-Hydroxypiperidine Hydrogenation->Racemic Resolution Chiral Resolution (e.g., with D-pyroglutamic acid) Racemic->Resolution Chiral (S)-3-Hydroxypiperidine Resolution->Chiral Protection N-Protection (e.g., Boc₂O) Chiral->Protection Final (S)-N-Boc-3-Hydroxypiperidine Protection->Final

Caption: A common synthetic route to obtain chiral N-protected 3-hydroxypiperidine.

Experimental Protocols

Dopamine Transporter (DAT) Competitive Binding Assay

This protocol is representative of the methodology used to determine the binding affinity of test compounds for the dopamine transporter.

1. Tissue Preparation:

  • Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.

  • The pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in assay buffer, and the protein concentration is determined (e.g., using a BCA protein assay).[7]

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in triplicate:

    • 50 µL of assay buffer containing the radioligand [³H]WIN 35,428 (a high-affinity DAT ligand) at a final concentration of ~1-2 nM.

    • 50 µL of various concentrations of the unlabeled test compound (the competitor).

    • 100 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 20-50 µg).

  • For determining non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine) is used instead of the test compound.[8]

  • Total binding is determined in the absence of any competitor.

3. Incubation and Filtration:

  • The plate is incubated (e.g., at 4°C for 2-3 hours) to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

4. Quantification and Data Analysis:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

  • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7]

Conclusion

The 3-hydroxypiperidine scaffold offers a compelling set of advantages for drug discovery. Its ability to enhance physicochemical properties, improve binding affinity and selectivity through specific hydrogen bonding interactions, and its presence in clinically successful drugs like Ibrutinib, solidify its status as a privileged scaffold. Coupled with its synthetic tractability, the 3-hydroxypiperidine moiety provides a versatile and powerful platform for the design and development of novel therapeutics targeting a wide range of diseases. Researchers and drug development professionals can leverage these inherent benefits to accelerate the identification and optimization of new drug candidates.

References

A Comparative Analysis of the Biological Activities of 3-Hydroxy and 4-Hydroxy Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. The strategic placement of functional groups on this saturated heterocycle can profoundly influence a molecule's pharmacological profile, dictating its potency, selectivity, and pharmacokinetic properties. Among the most common modifications is the introduction of a hydroxyl group, with the 3- and 4-positions being particularly prevalent. This guide provides a comparative overview of the biological activities of 3-hydroxy and 4-hydroxy piperidine derivatives, supported by experimental data, to aid in the rational design of novel therapeutics.

Key Biological Activities and Structure-Activity Relationships

The position of the hydroxyl group on the piperidine ring significantly impacts the molecule's interaction with various biological targets. While a direct head-to-head comparison across a wide range of targets is not extensively documented in a single study, analysis of the available literature reveals distinct and sometimes overlapping pharmacological profiles for these two isomers.

Dopamine Transporter (DAT) Inhibition

Both 3-hydroxy and 4-hydroxy piperidine derivatives have been investigated as dopamine transporter (DAT) ligands, which are of interest for the development of treatments for conditions like cocaine addiction.

High-affinity ligands for the DAT have been developed from 3-hydroxypiperidine analogues.[1] In a study focused on developing potential medications for cocaine abuse, a polar hydroxyl group was introduced into the piperidine ring of a lead compound. The resulting enantiomers of the trans-3-hydroxy derivative displayed a significant difference in their affinity for the DAT. The (+)-enantiomer was found to be 122-fold more potent in inhibiting the binding of a radiolabeled cocaine analog and 9-fold more active in inhibiting dopamine uptake compared to the (-)-enantiomer.[1] This highlights the critical role of stereochemistry in the biological activity of 3-hydroxy piperidine derivatives.

Opioid Receptor Modulation

The piperidine moiety is a core component of many opioid analgesics. The position of the hydroxyl group plays a crucial role in the binding affinity and functional activity at opioid receptors.

Studies on epoxymorphinan derivatives have shed light on the importance of the 3-hydroxy group for opioid receptor affinity. Removal of the 3-hydroxy group from a series of these derivatives led to a significant reduction in binding affinity for all three major opioid receptors (μ, δ, and κ).[2] This suggests that for this class of compounds, the 3-hydroxy group is a critical pharmacophoric element. Furthermore, the 3-hydroxy group was found to be important for maintaining the potency of these compounds in functional assays.[2]

Histamine H3 Receptor Antagonism

The 4-hydroxypiperidine scaffold is a well-established feature in the design of histamine H3 receptor antagonists, which are being investigated for the treatment of various neurological and cognitive disorders.[3][4] A number of potent and selective H3 receptor antagonists incorporate a 4-hydroxypiperidine moiety, which is believed to contribute to the overall binding affinity and desired physicochemical properties of the ligands.[5][6][7]

While there is extensive literature on 4-hydroxypiperidine derivatives as H3 receptor antagonists, there is a comparative lack of data for 3-hydroxy piperidine derivatives for this specific target. One study compared 4-hydroxypiperidines with their flexible 3-(amino)propyloxy analogues, but this does not provide a direct comparison between the 3-hydroxy and 4-hydroxy piperidine isomers.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative data from the cited studies, providing a snapshot of the biological activities of representative 3-hydroxy and 4-hydroxy piperidine derivatives.

Table 1: Dopamine Transporter (DAT) Binding and Uptake Inhibition of a trans-3-Hydroxypiperidine Derivative [1]

CompoundDAT Binding IC50 (nM)Dopamine Uptake IC50 (nM)
(+)-trans-3-hydroxy isomer0.464.05
(-)-trans-3-hydroxy isomer56.738.0

Table 2: Opioid Receptor Binding Affinities (Ki, nM) of 3-Hydroxy Epoxymorphinan Derivatives and their 3-Dehydroxy Analogues [2]

Compoundμ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
With 3-Hydroxy Group
Compound 1a0.87 ± 0.1210.3 ± 1.50.21 ± 0.03
Compound 1b1.23 ± 0.1815.6 ± 2.10.35 ± 0.05
Compound 1c0.95 ± 0.1412.8 ± 1.90.28 ± 0.04
Without 3-Hydroxy Group
Compound 6a15.3 ± 2.2>10008.7 ± 1.2
Compound 6b25.6 ± 3.6>100012.4 ± 1.8
Compound 6c18.9 ± 2.7>100010.1 ± 1.5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of these piperidine derivatives.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter.

  • Tissue Preparation: Rat striatal tissue is homogenized in a buffer solution.

  • Incubation: The homogenate is incubated with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.

  • Separation: The bound and free radioligands are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Dopamine Uptake Inhibition Assay

This functional assay assesses the ability of a compound to inhibit the uptake of dopamine into synaptosomes or cells expressing the dopamine transporter.

  • Synaptosome/Cell Preparation: Synaptosomes are prepared from rat striatum, or cells expressing the DAT are cultured.

  • Pre-incubation: The synaptosomes or cells are pre-incubated with the test compound.

  • Uptake Initiation: Radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate the uptake process.

  • Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radiolabeled dopamine taken up by the synaptosomes or cells is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is calculated.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for different opioid receptor subtypes.

  • Membrane Preparation: Cell membranes expressing the specific opioid receptor subtype (μ, δ, or κ) are prepared.

  • Incubation: The membranes are incubated with a subtype-selective radioligand (e.g., [³H]DAMGO for μ-receptors) and various concentrations of the test compound.

  • Separation: Bound and free radioligands are separated by filtration.

  • Quantification: Radioactivity on the filters is measured by scintillation counting.

  • Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_0 Dopamine Transporter (DAT) Signaling Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Presynaptic_Neuron Presynaptic Neuron DAT->Presynaptic_Neuron Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Postsynaptic_Neuron->Signal_Transduction Dopamine_Receptor->Postsynaptic_Neuron

Caption: Dopamine reuptake mechanism at the synapse.

G cluster_1 Opioid Receptor Binding Assay Workflow A Prepare cell membranes expressing opioid receptors B Incubate membranes with radioligand and test compound A->B C Separate bound and free ligand by filtration B->C D Quantify radioactivity using scintillation counting C->D E Calculate Ki from IC50 using Cheng-Prusoff equation D->E

Caption: Workflow for an opioid receptor binding assay.

Conclusion

The positioning of a hydroxyl group on the piperidine ring at either the 3- or 4-position has a profound and distinct impact on the biological activity of the resulting derivatives. The available data suggests that 3-hydroxy piperidines can be potent ligands for the dopamine transporter and that the 3-hydroxyl group is a key determinant for opioid receptor affinity in certain scaffolds. In contrast, the 4-hydroxy piperidine motif is a well-established and frequently utilized component in the design of histamine H3 receptor antagonists.

This comparative guide highlights the importance of positional isomerism in drug design and underscores the need for further systematic studies to directly compare the pharmacological profiles of 3-hydroxy and 4-hydroxy piperidine derivatives across a broader range of biological targets. Such studies would provide invaluable insights for medicinal chemists, enabling more precise and effective drug discovery efforts.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Hydroxypiperidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Hydroxypiperidine hydrochloride. This document provides immediate, procedural, and logistical information to ensure the safe handling and disposal of this chemical, reinforcing our commitment to laboratory safety and responsible chemical management.

I. Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that it can cause severe skin burns and eye damage, and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[3][4]

Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[4] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.

II. Spill Management and Neutralization

In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

Small Spills:

  • Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or dry lime.[3][4]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., a dilute solution of sodium bicarbonate) followed by water.

Large Spills:

  • Evacuate: Evacuate the laboratory immediately and alert the appropriate emergency response team.

  • Restrict Access: Prevent entry to the affected area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

III. Detailed Disposal Protocol

Disposal of this compound must be carried out in compliance with all local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal facility.[5][6][7] For small quantities, in-laboratory neutralization may be a viable option before disposal, but always consult with your institution's Environmental Health and Safety (EHS) office first.

Quantitative Data for Neutralization Solution Preparation:

Reagent Concentration Purpose Notes
Sodium Bicarbonate (NaHCO₃)5-10% aqueous solutionNeutralization of acidic wasteA weak base, safer for neutralization as the reaction is less exothermic.
Sodium Hydroxide (NaOH)<1 M aqueous solutionNeutralization of acidic wasteA strong base, use with caution due to a more vigorous and exothermic reaction. Prepare by slowly adding NaOH pellets to cold water.

Experimental Protocol for Neutralization of Small Quantities of this compound Waste:

Objective: To neutralize the acidic nature of this compound waste before final disposal.

Materials:

  • This compound waste

  • 5% Sodium Bicarbonate solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Perform the entire procedure in a certified chemical fume hood. Wear all required PPE.

  • Dilution: If the waste is a concentrated solution, dilute it by slowly adding it to a larger volume of cold water in a beaker. This helps to dissipate heat generated during neutralization.

  • Neutralization:

    • Place the beaker with the diluted waste on a stir plate and add a stir bar.

    • Begin stirring the solution at a moderate speed.

    • Slowly add the 5% sodium bicarbonate solution to the stirring waste solution. Carbon dioxide gas will be evolved, so add the base slowly to avoid excessive foaming and splashing.

  • pH Monitoring:

    • Periodically stop the addition of the base and check the pH of the solution using a pH strip or a pH meter.

    • Continue adding the base in small increments until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal:

    • Once the solution is neutralized, it can be prepared for final disposal.

    • Consult your institution's EHS guidelines for the proper disposal of the neutralized solution. Even after neutralization, it may need to be collected by a licensed hazardous waste disposal company.

    • Label the container with the neutralized contents clearly.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_assessment Waste Assessment cluster_spill Spill Management cluster_disposal_path Disposal Pathway start Start: Identify 3-Hydroxypiperidine Hydrochloride for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in a Ventilated Area (Fume Hood) ppe->handling assessment Assess Quantity and Concentration of Waste handling->assessment is_spill Is it a Spill? assessment->is_spill absorb Absorb with Inert Material (Sand, Lime) is_spill->absorb Yes consult_ehs Consult Institutional EHS Guidelines is_spill->consult_ehs No collect_spill Collect in a Labeled Waste Container absorb->collect_spill collect_waste Collect in a Labeled Hazardous Waste Container collect_spill->collect_waste neutralization_allowed Is In-Lab Neutralization Permitted? consult_ehs->neutralization_allowed neutralize Neutralize with Weak Base (e.g., 5% NaHCO3) neutralization_allowed->neutralize Yes neutralization_allowed->collect_waste No check_ph Monitor pH (Target: 6.0-8.0) neutralize->check_ph check_ph->collect_waste final_disposal Arrange for Pickup by Licensed Waste Disposal Service collect_waste->final_disposal end End: Disposal Complete final_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet for the product you are using and follow all applicable institutional and regulatory guidelines for chemical waste disposal.

References

Personal protective equipment for handling 3-Hydroxypiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydroxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 64051-79-2). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management. The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause severe skin burns, serious eye damage, and respiratory irritation.[2][3][4] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure risks.

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Chemical safety goggles and a face shield.[3]Goggles should conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] Tightly fitting safety goggles with side-shields are also recommended.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[1][3] Fire/flame resistant and impervious clothing should be considered.[2]
Respiratory Protection A NIOSH-approved respirator is necessary when engineering controls are insufficient, or when handling large quantities.[1][3]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][3] A full-face respirator should be used if exposure limits are exceeded or irritation occurs.[2] A type P3 (EN 143) or N95 (US) respirator cartridge is also suggested.[5][6]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
  • Before handling, inspect all PPE for integrity.

2. Handling the Solid Compound:

  • Don the appropriate PPE as outlined in the table above.
  • Carefully weigh the required amount of this compound on a tared weigh boat or paper within the fume hood to avoid generating dust.[2]
  • If transferring the solid, use a spatula and avoid creating airborne dust.
  • Keep the container tightly closed when not in use.[1][2][3]

3. Solution Preparation:

  • When dissolving the solid, slowly add it to the solvent to prevent splashing.
  • Handle the resulting solution with the same level of precaution as the solid form.

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][3]
  • Clean all equipment and the work area to decontaminate surfaces.
  • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1]

Emergency Response Protocols

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Clean up spills immediately.[1]

  • For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled, and closed container for disposal.[1]

  • Ventilate the area of the spill.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: If the person is conscious and alert, have them rinse their mouth and drink 2-4 cupfuls of water or milk. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8]

  • Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal facility.[2]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Solid in Fume Hood prep_workspace->handle_weigh handle_transfer Transfer Chemical Carefully handle_weigh->handle_transfer handle_dissolve Prepare Solution (if needed) handle_transfer->handle_dissolve post_clean Clean Workspace and Equipment handle_dissolve->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash post_ppe Doff and Store/Dispose of PPE post_wash->post_ppe storage_seal Seal Container Tightly post_ppe->storage_seal storage_store Store in Cool, Dry, Ventilated Area storage_seal->storage_store disposal Dispose of Waste via Approved Channels storage_store->disposal EmergencyResponse cluster_response Immediate Actions cluster_first_aid First Aid cluster_spill_cleanup Spill Cleanup spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor/Safety Officer spill->alert ppe Don Emergency PPE evacuate->ppe alert->ppe skin Skin: Flush with Water for 15 min ppe->skin If Skin Contact eyes Eyes: Flush with Water for 15 min ppe->eyes If Eye Contact inhalation Inhalation: Move to Fresh Air ppe->inhalation If Inhaled ingestion Ingestion: Rinse Mouth, Give Water ppe->ingestion If Ingested contain Contain Spill ppe->contain If Spill medical Seek Immediate Medical Attention skin->medical eyes->medical inhalation->medical ingestion->medical collect Collect Material into Labeled Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypiperidine hydrochloride
Reactant of Route 2
3-Hydroxypiperidine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。